molecular formula C11H15ClFNO B1388776 3-(2-Fluorophenoxy)piperidine hydrochloride CAS No. 1185299-30-2

3-(2-Fluorophenoxy)piperidine hydrochloride

Cat. No.: B1388776
CAS No.: 1185299-30-2
M. Wt: 231.69 g/mol
InChI Key: MXLIXTWBZSBJST-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNO and its molecular weight is 231.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-fluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLIXTWBZSBJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-30-2
Record name Piperidine, 3-(2-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Fluorophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and bioactive molecules targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be precisely decorated to optimize interactions with biological targets, while often conferring favorable pharmacokinetic properties such as improved metabolic stability and membrane permeability.[1]

The strategic introduction of fluorine atoms into drug candidates has become a powerful tactic for fine-tuning molecular properties.[3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity without significantly increasing steric bulk. When combined, the 3-(aryloxy)piperidine framework represents a versatile platform for interrogating complex biological systems. This guide provides an in-depth technical overview of a specific, promising derivative: 3-(2-Fluorophenoxy)piperidine hydrochloride. We will explore its fundamental chemical properties, outline a robust synthetic strategy, detail rigorous analytical characterization methods, and discuss its pharmacological context, providing researchers and drug development professionals with a comprehensive resource for utilizing this valuable chemical entity.

Section 1: Physicochemical Properties

While a unique CAS number for this compound is not prominently listed in major chemical databases, its core properties can be reliably determined from its structure and comparison with its isomers and analogs. The hydrochloride salt form is preferred for its improved crystallinity, stability, and aqueous solubility, which are advantageous for handling, formulation, and biological testing.

PropertyValue / DescriptionData Source
Molecular Formula C₁₁H₁₅ClFNOCalculated
Molecular Weight 231.70 g/mol Calculated (Isomer MW: 231.69)[4]
Appearance White to off-white crystalline solidPredicted (Analog form: powder)
Solubility Soluble in water, methanol, DMSOPredicted from hydrochloride salt nature
Calculated LogP ~2.9Based on similar structures[5]
Chemical Structure

N/A

Section 2: Synthesis and Purification

The synthesis of this compound is most logically achieved through a convergent strategy centering on the formation of the aryl ether bond. The Williamson ether synthesis and the Mitsunobu reaction are the two most prominent methods for this transformation. A robust and scalable approach utilizes a modified Williamson synthesis, which offers high yields and avoids the use of often-problematic organophosphine reagents.

The key principle of this synthesis is the coupling of a piperidine synthon, where the 3-position is functionalized as an electrophile, with a 2-fluorophenoxide nucleophile. To prevent side reactions at the piperidine nitrogen, it must first be protected, typically with a tert-butoxycarbonyl (Boc) group, which is stable under basic conditions but easily removed with acid.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Ether Formation (SN2) cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B (Boc)₂O, TEA, DCM C N-Boc-3-tosyloxypiperidine B->C TsCl, Pyridine F N-Boc-3-(2-fluorophenoxy)piperidine C->F D 2-Fluorophenol E Sodium 2-fluorophenoxide D->E NaH, THF E->F DMF, 80°C G 3-(2-Fluorophenoxy)piperidine (Free Base) F->G 4M HCl in Dioxane H 3-(2-Fluorophenoxy)piperidine HCl (Final Product) G->H Et₂O

Caption: Proposed synthetic workflow for 3-(2-Fluorophenoxy)piperidine HCl.

Detailed Experimental Protocol

Rationale: This protocol employs a tosylate as an excellent leaving group for the S_N_2 reaction, which is a cornerstone of the Williamson ether synthesis.[6][7] The use of sodium hydride (NaH) ensures complete and irreversible deprotonation of the weakly acidic 2-fluorophenol to generate the potent phenoxide nucleophile.

  • Step 2a: Preparation of Sodium 2-fluorophenoxide.

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

    • Add 2-fluorophenol (1.0 eq) to the flask and stir until dissolved.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases. The resulting slurry is the sodium 2-fluorophenoxide nucleophile.

  • Step 2b: S_N_2 Displacement.

    • In a separate flask, dissolve N-Boc-3-tosyloxypiperidine (prepared from N-Boc-3-hydroxypiperidine, 1.05 eq) in anhydrous dimethylformamide (DMF).

    • Add the DMF solution of the tosylate to the flask containing the sodium 2-fluorophenoxide slurry.

    • Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

    • Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step 2c: Purification.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford pure N-Boc-3-(2-fluorophenoxy)piperidine.

  • Step 3: Deprotection and Salt Formation.

    • Dissolve the purified Boc-protected intermediate in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours. Monitor deprotection by TLC.

    • Upon completion, a precipitate will form. Diethyl ether can be added to enhance precipitation.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Workflow Diagram

Analytical_Workflow cluster_0 Identity cluster_1 Purity A Synthesized Product B Structural Confirmation A->B C Purity Assessment A->C NMR 1H, 13C, 19F NMR B->NMR MS High-Resolution MS B->MS HPLC RP-HPLC-UV C->HPLC D Final Characterized Compound NMR->D MS->D HPLC->D

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Conformational analysis by NMR is particularly insightful for fluorinated piperidines, as fluorine substituents can have a strong preference for the axial position due to hyperconjugative and electrostatic interactions.[8][9]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region (δ 7.3-6.9 ppm): Four signals corresponding to the protons on the fluorophenyl ring, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

    • Piperidine CH-O (δ ~4.7-4.5 ppm): A multiplet corresponding to the proton on the carbon bearing the ether linkage. Its broadness and chemical shift are sensitive to the conformational equilibrium.

    • Piperidine CH₂-N (δ ~3.5-2.8 ppm): A series of complex multiplets for the four protons adjacent to the nitrogen atom. The hydrochloride salt protonates the nitrogen, leading to deshielding and potential coupling with the N-H protons.

    • Piperidine CH₂ (δ ~2.2-1.6 ppm): The remaining four protons on the piperidine ring, appearing as complex, overlapping multiplets.

    • Amine N-H (δ ~9.0 ppm): A broad singlet for the two protons of the ammonium salt, which will exchange with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect 11 distinct signals for the 11 unique carbon atoms. The C-F bond will induce characteristic splitting of the aromatic carbon signals.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the elemental composition.

  • Expected Ion: [M+H]⁺

  • Calculated Exact Mass for C₁₁H₁₅FNO: 196.1132

  • Key Fragmentation: The primary fragmentation pathway would be the cleavage of the ether bond, leading to fragments corresponding to the 2-fluorophenoxy radical (m/z 111.03) and the piperidinyl cation (m/z 84.08).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for determining the purity of the final compound.

  • Protocol for Purity Analysis:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 214 nm.

    • Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of 50:50 Water:Acetonitrile.

    • Analysis: The purity is determined by the area percentage of the main peak. A pure compound should exhibit a single, sharp peak.

Section 4: Pharmacological Context and Potential Applications

The 3-(2-Fluorophenoxy)piperidine scaffold is of significant interest for CNS drug discovery. The piperidine moiety can interact with a wide range of receptors and transporters, while the fluorophenoxy group serves to modulate affinity, selectivity, and metabolic properties.

Potential Mechanisms of Action

Based on structurally related compounds, this compound is a promising candidate for modulating key neurotransmitter systems. Piperidine derivatives are known to exhibit activity at dopamine, serotonin, and norepinephrine receptors.[10] For example, analogs have been investigated as antagonists for the Dopamine 4 receptor (D4R). The introduction of a fluorine atom at the 2-position of the phenoxy ring is a strategic chemical modification. It can block a potential site of aromatic hydroxylation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound. Furthermore, the electronegative fluorine can alter the molecule's interaction with the target protein's binding pocket through electrostatic or dipole interactions, potentially enhancing potency and selectivity.

Conceptual Signaling Pathway

Many CNS receptors, including dopamine and serotonin receptors, are G-protein coupled receptors (GPCRs). A compound like this compound could act as an antagonist, blocking the binding of the endogenous ligand and preventing downstream signaling.

GPCR_Pathway Ligand Endogenous Ligand (e.g., Dopamine) Receptor GPCR (e.g., D4 Receptor) Ligand->Receptor Binds & Activates Antagonist 3-(2-Fluorophenoxy)piperidine (Antagonist) Antagonist->Receptor Binds & Blocks G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cell_Response Cellular Response Second_Messenger->Cell_Response Triggers

Caption: Conceptual GPCR antagonist mechanism of action.

Section 5: Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous. The safety protocols should be based on those for related piperidine salts.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a well-defined chemical scaffold with significant potential for researchers in medicinal chemistry and pharmacology. Its synthesis is achievable through established and reliable organic chemistry methods. Its structure and purity can be rigorously confirmed using a standard suite of analytical techniques. By combining the privileged piperidine core with a strategically placed fluorine atom, this molecule represents a valuable tool for developing novel therapeutics, particularly for CNS disorders. This guide provides the foundational knowledge for scientists to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

References

  • The Good Scents Company. (n.d.). Piperidine. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Carr, A. A., et al. (1983). Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl)piperidines and structurally related compounds. Journal of Medicinal Chemistry, 26(9), 1303-1307. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Roda, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Vasilev, A. A., & Khemchyan, L. L. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6434. [Link]

  • Le, C. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11224-11232. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • DeGraw, J. I., & Christie, P. H. (1982). An efficient synthesis of 3-arylpiperidines. Journal of Heterocyclic Chemistry, 19(4), 957-959. [Link]

  • Chemsrc. (n.d.). 3-(2-Chloro-4-fluorophenoxy)piperidine. Retrieved from [Link]

  • Shing, T. K. (2015). Pharmacological screening of synthetic piperidine derivatives (Doctoral dissertation, Durban University of Technology). DUT Open Scholar. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

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  • Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 59B(10), 1545-1550. [Link]

  • Koy, M., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(46), 15074-15079. [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Vasilev, A. A., & Khemchyan, L. L. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6434. [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Foley, D. J., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-Boc methyl (methyl)pipecolinates. Organic & Biomolecular Chemistry, 18(1), 53-59. [Link]

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Sources

An In-depth Technical Guide to 3-(2-Fluorophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] The strategic incorporation of a fluorine atom into a phenoxy moiety attached to the piperidine ring, as seen in 3-(2-Fluorophenoxy)piperidine hydrochloride, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive overview of this compound (CAS Number: 1185299-30-2), detailing its synthesis, analytical characterization, and potential applications in modern drug discovery, with a particular focus on agents targeting the central nervous system (CNS).[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 1185299-30-2[3]
Molecular Formula C₁₁H₁₅ClFNO[3]
Molecular Weight 231.70 g/mol [3]
Appearance White to off-white solidInferred from typical hydrochloride salts
Solubility Soluble in water and polar organic solvents like methanol and DMSOInferred from structure
Hazard Codes Xi (Irritant)Inferred from safety data

Synthesis of this compound: A Tale of Two Reactions

The synthesis of this compound can be approached through well-established synthetic methodologies for forming aryl ether linkages. Two prominent and reliable methods are the Mitsunobu reaction and the Williamson ether synthesis. The choice between these methods often depends on the starting materials' availability, stereochemical considerations, and reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound involves disconnecting the ether bond, leading to two key precursors: N-protected 3-hydroxypiperidine and 2-fluorophenol. The piperidine nitrogen would be protected during the ether formation and deprotected in the final step to yield the hydrochloride salt.

Retrosynthesis Target 3-(2-Fluorophenoxy)piperidine HCl Intermediates N-Boc-3-(2-fluorophenoxy)piperidine Target->Intermediates Deprotection & HCl salt formation Precursors N-Boc-3-hydroxypiperidine + 2-Fluorophenol Intermediates->Precursors Etherification (Mitsunobu or Williamson)

Caption: Retrosynthetic analysis of this compound.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry at the alcohol carbon, making it particularly useful for synthesizing chiral molecules.[4][5][6]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and 2-fluorophenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh₃) (1.2 eq).

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The reaction mixture may turn from colorless to a pale yellow.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-fluorophenoxy)piperidine.

  • Deprotection and Salt Formation: Dissolve the purified N-Boc-3-(2-fluorophenoxy)piperidine in a minimal amount of 1,4-dioxane. Add a solution of 4 M HCl in dioxane and stir at room temperature for 2-4 hours. The product will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Mitsunobu_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_final Deprotection & Salt Formation start Dissolve N-Boc-3-hydroxypiperidine and 2-Fluorophenol in THF add_pph3 Add Triphenylphosphine (PPh₃) start->add_pph3 cool Cool to 0 °C add_pph3->cool add_diad Add DIAD dropwise cool->add_diad warm_stir Warm to RT and stir for 12-24h add_diad->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor concentrate Concentrate in vacuo monitor->concentrate chromatography Purify by Column Chromatography concentrate->chromatography deprotect Dissolve in Dioxane and add HCl chromatography->deprotect precipitate Precipitate product deprotect->precipitate isolate Filter, wash, and dry precipitate->isolate

Caption: Experimental workflow for the Mitsunobu synthesis of this compound.

Method 2: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[7][8][9]

Reaction Scheme:

Detailed Protocol:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in DMF dropwise.

  • Reaction with Aryl Halide: After the evolution of hydrogen gas ceases (approximately 30-60 minutes), add 1,2-difluorobenzene (1.5 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection and Salt Formation: Follow the same procedure as described in the Mitsunobu reaction protocol (Step 5 and 6).

Analytical Characterization: A Spectroscopic and Chromatographic Profile

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenoxy group, with splitting patterns influenced by the fluorine substituent. The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region. The N-H proton of the hydrochloride salt will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the piperidine ring will resonate in the aliphatic region.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing direct evidence for the presence of the fluorine atom.

The conformational preferences of fluorinated piperidines have been studied, and it is noted that the axial-F preference can be influenced by various factors, including charge-dipole interactions and hyperconjugation, which can be investigated through detailed NMR analysis.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(2-Fluorophenoxy)piperidine, electrospray ionization (ESI) in positive mode would be a suitable technique. The expected [M+H]⁺ ion would be observed at m/z corresponding to the free base (C₁₁H₁₄FNO).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method would be appropriate for this analysis.

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

This method should provide a sharp, well-resolved peak for the target compound, allowing for accurate purity determination.[12][13][14]

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms hplc HPLC Analysis synthesis->hplc structure Structural Confirmation nmr->structure mw Molecular Weight Determination ms->mw purity Purity Assessment hplc->purity

Caption: Workflow for the analytical characterization of this compound.

Applications in Drug Discovery and Development

The 3-(2-fluorophenoxy)piperidine moiety is a valuable scaffold in drug discovery, particularly for CNS disorders. The introduction of the 2-fluoro substituent can enhance metabolic stability by blocking potential sites of aromatic hydroxylation and can also modulate the pKa of the piperidine nitrogen, which can influence its interaction with biological targets and its pharmacokinetic properties.[15]

Derivatives of phenoxypiperidine have been investigated for a range of biological activities, including:

  • Antidepressant Activity: By targeting serotonin and norepinephrine reuptake transporters.[16]

  • Antipsychotic Activity: Through modulation of dopamine and serotonin receptors.

  • Analgesic Properties: By interacting with opioid or other pain-related receptors.

The specific compound, this compound, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features make it an attractive starting point for lead optimization campaigns in various drug discovery programs.[17]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is classified as an irritant (Xi). Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential applications. The detailed protocols for its synthesis via the Mitsunobu and Williamson ether reactions, along with the outlined analytical methodologies, offer a solid foundation for researchers working with this compound. As the demand for novel therapeutics for CNS and other disorders continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link][4]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link][10]

  • Wikipedia. Mitsunobu reaction. [Link][5]

  • Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link][11]

  • chemeurope.com. Mitsunobu reaction. [Link][6]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link][7]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link][8]

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  • Cignarella, G., Barlocco, D., & Pinna, G. A. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of medicinal chemistry, 30(1), 222–225. [Link][16]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

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  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

  • Monash University. Choices of chromatographic methods as stability indicating assays for pharmaceutical products. [Link]

  • Google Patents.
  • National Institute of Standards and Technology. Piperidine. [Link]

  • Angene Chemical. 3-[2-(2-fluorophenyl)ethyl]piperidine;hydrochloride. [Link]

  • SpectraBase. Piperidine. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613–619. [Link][12]

  • Google Patents. A kind of HPLC analytical approach of 3-amino piperidine. [13]

  • Amata, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Activity. Journal of medicinal chemistry, 64(24), 18016–18037. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. 3-(2-chlorophenoxy)piperidine hydrochloride. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • National Center for Biotechnology Information. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. [Link][2]

  • Beilstein Journals. Supporting Information Photochemical generation of the 2,2,6,6-tetramethylpiperidine- 1-oxyl (TEMPO) radical from caged nitroxid. [Link]

  • J&K Scientific. 4-(3-Fluorophenoxy)piperidine hydrochloride. [Link][17]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine. [14]

  • Słoczyńska, K., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & medicinal chemistry, 25(10), 2748–2757. [Link]

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An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(2-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Preclinical Evidence and Mechanistic Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

In the landscape of novel chemical entities, it is not uncommon to encounter compounds with significant therapeutic potential that lack a comprehensive body of direct scientific literature. 3-(2-Fluorophenoxy)piperidine hydrochloride is one such molecule. While direct experimental data on this specific compound is not publicly available, a wealth of information exists for structurally related phenoxy piperidine analogues. This guide, therefore, adopts a rational, evidence-based approach to postulate the mechanism of action of this compound. By synthesizing data from closely related compounds, we can construct a robust hypothesis regarding its primary molecular targets and downstream pharmacological effects. This document is intended to serve as a foundational resource for researchers, providing a structured framework for the future empirical investigation of this promising compound.

Section 1: The Phenoxy Piperidine Scaffold - A Privileged Motif in Neuropharmacology

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties which can enhance drug-like characteristics such as metabolic stability and blood-brain barrier permeability.[1] When coupled with a phenoxy moiety, this scaffold gives rise to a class of compounds with a strong predilection for key targets within the central nervous system (CNS). Our extensive analysis of the available literature on phenoxy piperidine derivatives indicates two principal areas of pharmacological engagement: monoamine transporters and sigma receptors .

Monoamine Transporters: The Gatekeepers of Synaptic Neurotransmission

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and vesicular monoamine transporter 2 (VMAT2), are critical regulators of neurotransmitter signaling.[2][3][4][5][6] Dysregulation of these transporters is implicated in a host of neuropsychiatric and neurodegenerative disorders. The phenoxy piperidine scaffold has been extensively explored for its ability to modulate these transporters.

Structure-activity relationship (SAR) studies on various analogues reveal that substitutions on the phenoxy ring and the piperidine nitrogen significantly influence binding affinity and selectivity for DAT and SERT.[3][4] For instance, fluoro-substituted compounds have been shown to be highly active and selective for the dopamine transporter.[3] Furthermore, the placement and nature of substituents on the piperidine ring can fine-tune the interaction with these transporters.

Sigma Receptors: Enigmatic Modulators of Cellular Function

Sigma receptors, comprising the σ1 and σ2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum.[7][8][9] They are implicated in a diverse array of cellular processes, including ion channel regulation, lipid metabolism, and cellular stress responses.[9][10] The phenoxyalkylpiperidine chemotype has been identified as a high-affinity ligand for sigma receptors.[11] Research has demonstrated that modifications to the phenoxy and piperidine moieties can yield ligands with high affinity and selectivity for either the σ1 or σ2 subtype.[7][11]

Section 2: Postulated Mechanism of Action of this compound

Based on the established pharmacology of the phenoxy piperidine class, we propose a dual mechanism of action for this compound, centered on its potential interaction with both monoamine transporters and sigma receptors.

Primary Hypothesis: A High-Affinity Ligand for Monoamine Transporters

Given the structural similarity to known DAT and SERT ligands, it is highly probable that this compound functions as a modulator of these transporters. The presence of the 2-fluoro substitution on the phenoxy ring is particularly noteworthy, as fluorine substitutions are known to enhance binding affinity at the dopamine transporter.[3] The 3-position of the phenoxy group on the piperidine ring will influence the conformational presentation of the molecule to the transporter binding pocket.

dot

Compound 3-(2-Fluorophenoxy)piperidine HCl DAT Dopamine Transporter (DAT) Compound->DAT Binds to and potentially inhibits SERT Serotonin Transporter (SERT) Compound->SERT Binds to and potentially inhibits Synaptic_DA Synaptic Dopamine Levels DAT->Synaptic_DA Regulates reuptake of Synaptic_5HT Synaptic Serotonin Levels SERT->Synaptic_5HT Regulates reuptake of Postsynaptic_Neuron Postsynaptic Neuron Synaptic_DA->Postsynaptic_Neuron Activates receptors on Synaptic_5HT->Postsynaptic_Neuron Activates receptors on

Caption: Postulated interaction with monoamine transporters.

Secondary Hypothesis: A Potent Sigma Receptor Ligand

The phenoxyalkylpiperidine scaffold is a well-established pharmacophore for sigma receptors.[11] It is therefore plausible that this compound also exhibits significant affinity for σ1 and/or σ2 receptors. The specific binding profile will be determined by the precise fit of the molecule within the respective receptor binding sites.

dot

Compound 3-(2-Fluorophenoxy)piperidine HCl Sigma1 Sigma-1 Receptor Compound->Sigma1 Binds to Sigma2 Sigma-2 Receptor Compound->Sigma2 Binds to Cellular_Signaling Downstream Cellular Signaling Sigma1->Cellular_Signaling Sigma2->Cellular_Signaling Cellular_Response Cellular Response (e.g., modulation of ion channels, cell survival) Cellular_Signaling->Cellular_Response

Caption: Putative interaction with sigma receptors.

Section 3: Recommended Experimental Workflows for Mechanistic Elucidation

To empirically validate the proposed mechanism of action, a systematic and multi-tiered experimental approach is essential. The following protocols are based on standard, validated methodologies reported in the literature for characterizing similar compounds.

In Vitro Binding Assays

The initial step is to determine the binding affinity of this compound for its putative molecular targets.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

  • Objective: To determine the binding affinity (Ki) of the test compound for DAT and SERT.

  • Materials:

    • Cell membranes prepared from cells stably expressing human DAT or SERT.

    • Radioligands: [³H]WIN 35,428 for DAT; [³H]Citalopram for SERT.

    • Non-specific binding control: Nomifensine for DAT; Fluoxetine for SERT.

    • Test compound: this compound at various concentrations.

    • Scintillation counter and consumables.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Radioligand Binding Assays for Sigma Receptors

  • Objective: To determine the binding affinity (Ki) of the test compound for σ1 and σ2 receptors.

  • Materials:

    • Homogenates of guinea pig brain (for σ1) or rat liver (for σ2).

    • Radioligands: -pentazocine for σ1; [³H]DTG for σ2 (in the presence of a masking concentration of a σ1 ligand).

    • Non-specific binding control: Haloperidol.

    • Test compound at various concentrations.

  • Procedure: Follow a similar procedure to the monoamine transporter binding assays.

Target Radioligand Non-specific Control Tissue/Cell Source
DAT [³H]WIN 35,428NomifensinehDAT-expressing cells
SERT [³H]CitalopramFluoxetinehSERT-expressing cells
σ1 Receptor -pentazocineHaloperidolGuinea pig brain
σ2 Receptor [³H]DTGHaloperidolRat liver
In Vitro Functional Assays

Following the determination of binding affinities, it is crucial to assess the functional activity of the compound at its targets.

Protocol 3: Neurotransmitter Uptake Inhibition Assays

  • Objective: To determine the functional potency (IC50) of the test compound to inhibit dopamine and serotonin uptake.

  • Materials:

    • Synaptosomes prepared from rat striatum (for dopamine uptake) and cortex (for serotonin uptake).

    • Radiolabeled neurotransmitters: [³H]Dopamine; [³H]Serotonin.

    • Test compound at various concentrations.

  • Procedure:

    • Pre-incubate synaptosomes with the test compound.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • Terminate the uptake reaction by rapid filtration.

    • Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes.

    • Calculate the IC50 for uptake inhibition.

dot

Start Start: Experimental Validation Binding_Assays In Vitro Binding Assays (Determine Ki) Start->Binding_Assays Functional_Assays In Vitro Functional Assays (Determine IC50/EC50) Binding_Assays->Functional_Assays If significant binding is observed In_Vivo_Studies In Vivo Behavioral Pharmacology (Assess functional effects) Functional_Assays->In_Vivo_Studies If functional activity is confirmed Conclusion Conclusion: Elucidated Mechanism of Action In_Vivo_Studies->Conclusion

Caption: A tiered approach to mechanistic elucidation.

Section 4: Concluding Remarks and Future Directions

The structural features of this compound strongly suggest a pharmacological profile centered on the modulation of monoamine transporters and sigma receptors. The proposed experimental workflows provide a clear and logical path to empirically test this hypothesis. The data generated from these studies will be instrumental in defining the precise mechanism of action, which is a critical step in the journey of any novel compound from a chemical entity to a potential therapeutic agent. The insights gained will not only illuminate the specific properties of this compound but will also contribute to the broader understanding of the structure-activity relationships within the valuable class of phenoxy piperidine compounds.

References

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  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7533355/]
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The Enigmatic Pharmacology of 3-(2-Fluorophenoxy)piperidine Hydrochloride: Acknowledging the Knowledge Gap

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly accessible scientific literature and patent databases reveals a significant gap in the pharmacological understanding of 3-(2-Fluorophenoxy)piperidine hydrochloride. Despite the prevalence of its core structural motifs—the piperidine ring and the fluorinated phenoxy group—in a wide array of neurologically active agents, specific data on the mechanism of action, pharmacokinetics, and pharmacodynamics of this particular compound remains unpublished. This guide, therefore, pivots from a detailed technical analysis of the titular compound to a broader exploration of the pharmacological context of its constituent chemical features. By examining structurally related compounds, we can infer potential, yet unconfirmed, avenues of research and therapeutic application for this compound.

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its conformational flexibility allows it to interact with a diverse range of biological targets in a stereochemically defined manner.[1] This versatility has led to the incorporation of the piperidine scaffold into numerous approved drugs, including antipsychotics, antidepressants, and analgesics.[1] The nitrogen atom within the piperidine ring is typically protonated at physiological pH, enabling ionic interactions with receptor sites. The substitution pattern on the piperidine ring is a critical determinant of pharmacological activity, influencing both target affinity and selectivity.[1]

The Aryloxypiperidine Motif: A Gateway to Neurological Targets

The connection of an aryloxy group to the piperidine ring, as seen in this compound, is a common feature in compounds designed to modulate neurotransmitter systems. For instance, various aryloxypiperidine derivatives have been investigated for their high affinity for serotonin (5-HT) and norepinephrine (NE) transporters, suggesting potential applications as antidepressants.[3] The position of the aryloxy substituent on the piperidine ring profoundly impacts receptor interaction and functional activity.

The Role of Fluorine in Modulating Pharmacological Properties

The introduction of a fluorine atom to a phenyl ring is a widely used strategy in modern drug design to enhance a molecule's pharmacological profile.[4][5] Fluorination can significantly impact several key parameters:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug.[5]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins through hydrogen bonds or dipole-dipole interactions.[5]

  • Lipophilicity: The addition of fluorine generally increases the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and other biological membranes.[6]

The specific placement of the fluorine atom, in this case at the ortho position of the phenoxy ring, would be expected to influence the molecule's conformational preferences and its interactions with biological targets.

Inferred Potential and the Path Forward: A Hypothetical Research Workflow

While no specific biological activity has been documented for this compound, its structural components suggest that it may interact with CNS targets. A hypothetical initial investigation into its pharmacology would likely follow a structured workflow.

Caption: Hypothetical workflow for the initial pharmacological evaluation of this compound.

Step-by-Step Methodologies for Hypothetical Screening

1. In Vitro Receptor Binding Assays:

  • Objective: To identify potential biological targets by screening the compound against a panel of CNS receptors and transporters.

  • Protocol:

    • Prepare membranes from cells expressing the target receptors (e.g., serotonin transporter, dopamine transporter, norepinephrine transporter, sigma receptors).

    • Incubate the membranes with a radiolabeled ligand specific for the target in the presence of varying concentrations of this compound.

    • After incubation, separate the bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity on the filters to determine the amount of bound ligand.

    • Calculate the inhibition constant (Ki) of the test compound by analyzing the displacement of the radioligand.

2. In Vitro Functional Assays (Example: Neurotransmitter Uptake Inhibition):

  • Objective: To determine if the compound functionally inhibits neurotransmitter transporters for which it shows binding affinity.

  • Protocol:

    • Culture cells stably expressing the transporter of interest (e.g., HEK293 cells expressing the human serotonin transporter).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]5-HT) and incubate for a short period.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC50 value, the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Conclusion

The pharmacology of this compound is currently an uncharted area within the scientific landscape. While its structural features suggest a potential for CNS activity, the absence of empirical data necessitates that any discussion of its pharmacology remains speculative. The true biological role of this compound can only be elucidated through rigorous experimental investigation, following a logical progression from in vitro screening to in vivo characterization. This guide serves not as a definitive resource on a known entity, but as a framework for inquiry into a novel chemical space, underscoring the continuous journey of discovery in pharmaceutical research.

References

A comprehensive list of references is not applicable as no direct studies on the pharmacology of this compound were found. The contextual information provided is based on the general principles of medicinal chemistry and the findings of studies on structurally related, but distinct, compounds.

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An In-Depth Technical Guide to the Characterization of 3-(2-Fluorophenoxy)piperidine hydrochloride as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Dopamine Reuptake Inhibitors

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This mechanism terminates the dopamine signal and maintains homeostatic balance. The inhibition of this process leads to elevated extracellular dopamine concentrations, a mechanism that is therapeutically exploited for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3] However, this same mechanism is also central to the addictive properties of drugs like cocaine.[2] The development of novel dopamine reuptake inhibitors (DRIs) with optimized pharmacokinetic and pharmacodynamic profiles is therefore a significant focus of modern neuroscience and drug discovery.

This guide provides a comprehensive technical framework for the preclinical characterization of a novel chemical entity, 3-(2-Fluorophenoxy)piperidine hydrochloride , as a potential dopamine reuptake inhibitor. We will proceed from first principles, outlining the essential in vitro and in vivo assays required to build a complete pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and presence in numerous CNS-active drugs.[4][5] The introduction of a fluorophenoxy moiety suggests a potential for high-affinity interaction with the dopamine transporter, making it a compelling candidate for investigation.

Section 1: The Molecular Target - Understanding the Dopamine Transporter (DAT)

The DAT is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[6] Its function is predicated on an "alternating access" mechanism, wherein the transporter protein cycles between outward-facing and inward-facing conformations to bind extracellular dopamine and transport it across the presynaptic membrane.[1] This process is sodium-dependent and can be described by Michaelis-Menten kinetics, characterized by a maximal transport velocity (Vmax) and a substrate affinity constant (Km).[7][8] Competitive inhibitors like this compound are hypothesized to bind to the outward-facing conformation of the DAT, preventing the binding and translocation of dopamine.[1]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Extracellular_DA Extracellular Dopamine Dopamine_Vesicle->Extracellular_DA Release DAT Dopamine Transporter (DAT) (Outward-Facing) DAT_Inward Dopamine Transporter (DAT) (Inward-Facing) DAT->DAT_Inward 2. Translocation Intracellular_DA Intracellular Dopamine DAT_Inward->Intracellular_DA 3. Release DA_Receptor Dopamine Receptor Extracellular_DA->DA_Receptor Binding Compound 3-(2-Fluorophenoxy)piperidine HCl (Inhibitor) Signal Signal Transduction DA_Receptor->Signal

Figure 1: Mechanism of Dopamine Reuptake and Inhibition.

Section 2: In Vitro Characterization - Quantifying Interaction with DAT

The initial and most critical phase of characterization involves quantifying the affinity and functional potency of this compound at the dopamine transporter. This is achieved through two primary in vitro assays: radioligand binding and dopamine uptake inhibition.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay directly measures the affinity of the test compound for the dopamine transporter by assessing its ability to compete with a known high-affinity radiolabeled ligand.[9] We will utilize [³H]WIN 35,428, a cocaine analog that binds with high affinity to the DAT. The output of this experiment is the Ki value, which represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

    • Harvest the cells and homogenize in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[10]

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of cell membrane suspension (20-50 µg protein).

    • Non-specific Binding: Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) instead of buffer.[10]

    • Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of cell membrane suspension.

  • Incubation and Analysis:

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[10]

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_wells prep Prepare Cell Membranes (HEK293-hDAT) plate Plate Membranes in 96-well Plate prep->plate add_ligands Add Radioligand ([³H]WIN 35,428) & Test Compound plate->add_ligands incubate Incubate to Reach Equilibrium (4°C, 2-3h) add_ligands->incubate total Total Binding: Buffer nsb Non-Specific Binding: + GBR 12909 test Test Compound: + 3-(2-F-Phenoxy)piperidine filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash scintillate Quantify Radioactivity (Scintillation Counting) wash->scintillate analyze Data Analysis (Calculate IC50 -> Ki) scintillate->analyze

Figure 2: Workflow for Radioligand Binding Assay.

Dopamine Uptake Inhibition Assay: Determining Functional Potency (IC50)

While binding affinity is crucial, it does not directly measure the functional consequence of that binding. The dopamine uptake assay assesses the ability of this compound to inhibit the actual transport of dopamine into cells.[6][11] This is a functional measure of the compound's potency, expressed as an IC50 value.

Experimental Protocol: [³H]Dopamine Uptake Assay

  • Cell Plating:

    • Plate HEK293-hDAT cells (or another suitable cell line like CHO-hDAT) in a 96-well plate and allow them to reach ~80% confluency.[6]

  • Assay Procedure:

    • Wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-HEPES buffer).[12]

    • Add 100 µL of uptake buffer containing varying concentrations of this compound.

    • For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM).[10]

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).[10]

    • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake. Timing is critical.[6][10]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[10]

    • Lyse the cells by adding a suitable lysis buffer.

  • Data Analysis:

    • Transfer the cell lysate to scintillation vials and quantify the intracellular radioactivity.

    • Calculate the percentage of uptake inhibition relative to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data with a sigmoidal dose-response curve.

Selectivity Profiling

A therapeutically viable DRI should ideally exhibit high selectivity for the dopamine transporter over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).[13] Off-target activity can lead to undesirable side effects. To determine the selectivity profile of this compound, the radioligand binding and uptake inhibition assays described above must be repeated using cell lines that express hSERT and hNET, with their respective radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and substrates (e.g., [³H]Serotonin for SERT, [³H]Norepinephrine for NET).

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound

TargetBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
hDAT 5.2 12.5
hSERT385950
hNET150420
Selectivity (SERT/DAT) 74-fold 76-fold
Selectivity (NET/DAT) 29-fold 34-fold

Section 3: In Vivo Pharmacological Evaluation

Positive in vitro results are the gateway to in vivo testing. These experiments aim to determine if the compound can cross the blood-brain barrier, engage the DAT in a living system, and produce the expected neurochemical and behavioral effects.

In Vivo Microdialysis: Measuring Extracellular Dopamine

Microdialysis is the gold standard technique for measuring real-time changes in the concentrations of neurotransmitters in specific brain regions of freely moving animals.[14][15][16] By implanting a microdialysis probe into a dopamine-rich area like the striatum or nucleus accumbens, we can directly measure the increase in extracellular dopamine following the administration of this compound.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation:

    • Anesthetize a rat or mouse and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeted to the brain region of interest (e.g., striatum).

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula.[17]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[17]

    • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine.

    • Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

    • A positive control group administered with cocaine or methylphenidate should be included.[16]

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[18]

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline concentration.

    • A significant and sustained increase in extracellular dopamine post-administration confirms that the compound is a functional DRI in vivo.

surgery Stereotaxic Surgery: Implant Guide Cannula in Rat Brain (Striatum) recovery Animal Recovery surgery->recovery probe Insert Microdialysis Probe recovery->probe perfusion Perfuse Probe with aCSF (1-2 µL/min) probe->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline admin Administer Test Compound (e.g., i.p. injection) baseline->admin collection Continue Dialysate Collection admin->collection hplc Analyze Dopamine in Samples (HPLC-ED) collection->hplc analysis Plot Dopamine Levels (% of Baseline vs. Time) hplc->analysis

Figure 3: Overview of the In Vivo Microdialysis Workflow.

Behavioral Pharmacology: Assessing Psychostimulant Effects

DRIs are known for their psychostimulant effects, primarily an increase in locomotor activity.[2] This can be assessed using simple and robust behavioral assays.

  • Locomotor Activity: Place the animal in an open-field arena equipped with infrared beams to track movement. After a habituation period, administer the test compound and record locomotor activity (e.g., distance traveled, rearing frequency) over several hours. A dose-dependent increase in activity compared to a vehicle-treated control group is indicative of a psychostimulant effect consistent with dopamine reuptake inhibition.

Conclusion: Building a Comprehensive Profile

By systematically executing the protocols outlined in this guide, a comprehensive pharmacological profile of This compound can be established. The integration of in vitro data on binding affinity (Ki), functional potency (IC50), and transporter selectivity with in vivo evidence of target engagement (microdialysis) and functional outcome (behavioral studies) provides the robust data package necessary for further drug development. This methodical approach ensures scientific integrity and provides a clear path for evaluating the therapeutic potential and liability of novel dopamine reuptake inhibitors.

References

Sources

An In-Depth Technical Guide to the Serotonin Transporter Affinity of 3-(2-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and a primary target for a multitude of psychotropic medications, most notably selective serotonin reuptake inhibitors (SSRIs). The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous centrally active agents[1][2]. This guide provides a comprehensive technical framework for the synthesis and pharmacological evaluation of 3-(2-Fluorophenoxy)piperidine hydrochloride, a compound of interest for its potential interaction with SERT. We will detail a plausible synthetic route, outline rigorous in vitro methodologies for determining its binding affinity and functional potency at the human serotonin transporter, and provide the necessary context for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel monoamine transporter ligands.

Introduction: The Serotonin Transporter as a Key Therapeutic Target

The serotonin transporter (SERT, or SLC6A4) is an integral membrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron[3][4]. This process terminates the action of 5-HT and is crucial for maintaining homeostasis in the central nervous system. The modulation of SERT activity is a cornerstone of treatment for numerous psychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder[3].

The therapeutic efficacy of SSRIs, which block the reuptake of serotonin and thereby increase its synaptic availability, underscores the importance of developing novel ligands with specific affinity and functional profiles for SERT. The introduction of a fluorine atom into a drug candidate can significantly alter its metabolic stability, lipophilicity, and binding interactions, making fluorinated analogs of known pharmacophores an attractive area of research[5]. The 3-(phenoxy)piperidine motif is a core component of several neurologically active compounds. Therefore, the systematic evaluation of derivatives such as this compound is a logical step in the exploration of new chemical space for SERT modulation.

Synthesis of this compound

A robust and reproducible synthesis is the foundation of any pharmacological investigation. While multiple synthetic routes to aryloxypiperidines exist, we propose a versatile and widely employed strategy commencing with commercially available N-Boc-3-hydroxypiperidine. The key ether linkage can be formed via a Mitsunobu reaction, followed by deprotection of the Boc group and salt formation.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a three-step process:

  • N-Boc Protection: Commercially available 3-hydroxypiperidine is protected with a di-tert-butyl dicarbonate (Boc) group to yield (S)-N-Boc-3-hydroxypiperidine[1][6][7][8][9]. This step ensures regioselectivity in the subsequent etherification reaction.

  • Mitsunobu Etherification: The hydroxyl group of N-Boc-3-hydroxypiperidine is coupled with 2-fluorophenol using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate[3][4][10][11][12]. This reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group and is highly effective for forming aryl ethers[3][4][12].

  • Boc Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid (HCl) in an appropriate solvent like dioxane or methanol. This step yields the desired this compound salt.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection & Salt Formation 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine (Boc)2O, Base N-Boc-3-(2-fluorophenoxy)piperidine N-Boc-3-(2-fluorophenoxy)piperidine N-Boc-3-hydroxypiperidine->N-Boc-3-(2-fluorophenoxy)piperidine 2-Fluorophenol, PPh3, DEAD 2-Fluorophenol 2-Fluorophenol Target_Compound 3-(2-Fluorophenoxy)piperidine hydrochloride N-Boc-3-(2-fluorophenoxy)piperidine->Target_Compound HCl in Dioxane

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Mitsunobu Etherification
  • To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) and 2-fluorophenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq) portion-wise.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2-fluorophenoxy)piperidine.

In Vitro Pharmacological Evaluation at the Serotonin Transporter

The affinity of a test compound for SERT is typically determined through two complementary in vitro assays: a radioligand binding assay to measure its binding affinity (Ki) and a functional uptake assay to assess its potency in inhibiting the transporter's activity (IC50).

Radioligand Binding Assay

This assay quantifies the ability of the test compound to compete with a known high-affinity radioligand for binding to SERT.

The assay measures the displacement of a radiolabeled ligand (e.g., [³H]Citalopram or [³H]Paroxetine) from SERT expressed in a recombinant cell line (e.g., HEK293) or in native tissue preparations (e.g., brain synaptosomes) by increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_control Control (No Inhibitor) cluster_competition With Test Compound SERT {SERT | Serotonin Transporter} BindingComplex SERT-Radioligand Complex (Signal) SERT->BindingComplex Binds Radioligand {Radioligand | e.g., [3H]Citalopram} Radioligand->BindingComplex NoBinding Free Radioligand (No Signal) Radioligand->NoBinding Displaced TestCompound {Test Compound | 3-(2-Fluorophenoxy)piperidine} TestCompound->SERT Competes

Caption: Principle of the competitive radioligand binding assay for SERT.

  • Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human SERT. Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation[13]. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test compound (this compound) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • A known SERT inhibitor for non-specific binding determination (e.g., 10 µM Fluoxetine).

    • Vehicle control for total binding.

    • Radioligand at a concentration near its Kd (e.g., [³H]Citalopram).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium[13].

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand[13][14].

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter[13].

Functional Serotonin Uptake Assay

This assay measures the ability of the test compound to inhibit the transport of serotonin into cells expressing SERT.

Cells expressing SERT are incubated with radiolabeled serotonin ([³H]5-HT). The amount of radioactivity accumulated inside the cells is a measure of SERT function. The ability of the test compound to reduce this accumulation reflects its inhibitory potency.

  • Cell Plating: Seed HEK293 cells expressing human SERT into a 96-well plate and allow them to adhere overnight[3][4].

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or a control inhibitor (e.g., Fluoxetine) for a defined period (e.g., 20 minutes) at room temperature[3].

  • Initiation of Uptake: Add [³H]Serotonin to each well to initiate the uptake reaction[3][4].

  • Incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C)[3].

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer[4].

  • Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter[4].

Data Analysis and Interpretation

Data Presentation

The results from the binding and uptake assays should be tabulated for clarity.

Assay TypeParameter3-(2-Fluorophenoxy)piperidine HClFluoxetine (Reference)
Radioligand BindingIC₅₀ (nM)To be determinedLiterature Value (e.g., ~1-5 nM)
Kᵢ (nM)CalculatedLiterature Value (e.g., ~1-5 nM)
Functional UptakeIC₅₀ (nM)To be determinedLiterature Value (e.g., ~10-30 nM)[3]
Calculating the Kᵢ Value

The Ki (inhibition constant) is a measure of the binding affinity of the test compound and is independent of the radioligand concentration. It is calculated from the IC50 using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • [L] is the concentration of the radioligand used in the assay.

  • Kₐ is the dissociation constant of the radioligand for the receptor.

Interpretation of Results

A low nanomolar Ki value in the radioligand binding assay would indicate a high affinity of this compound for the serotonin transporter. The IC50 value from the functional uptake assay will reveal its potency as a SERT inhibitor. A strong correlation between the binding affinity (Ki) and functional potency (IC50) would suggest that the compound's primary mechanism of action is through direct inhibition of SERT.

Based on structurally related compounds, such as certain 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines which exhibit micromolar affinity for SERT, it is plausible that this compound may also possess some degree of affinity for the transporter[13]. The stereochemistry of the piperidine ring can also significantly influence potency and selectivity for monoamine transporters[5][15]. Further studies to determine the selectivity of this compound for SERT over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), would be essential to fully characterize its pharmacological profile.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and in vitro characterization of this compound at the serotonin transporter. By following the detailed protocols for chemical synthesis, radioligand binding, and functional uptake assays, researchers can accurately determine the binding affinity and inhibitory potency of this novel compound. The data generated will be crucial for understanding its potential as a modulator of serotonergic neurotransmission and for guiding future drug discovery efforts in the field of neuroscience.

References

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Eurofins DiscoverX.
  • Roth, M. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 348-353.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Mitsunobu Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-9. Retrieved from [Link]

  • CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.
  • A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (n.d.). MDPI. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

  • Zarrin, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5565. Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4). Retrieved from [Link]

  • Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. SciSpace. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. (2004). Bioorganic & Medicinal Chemistry, 12(6), 1345-1350. Retrieved from [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (2005). UTMB Research Experts. Retrieved from [Link]

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3-(2-Fluorophenoxy)piperidine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3-(2-Fluorophenoxy)piperidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of this compound (CAS No. 1185299-30-2), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in pharmacology, known for enhancing the druggability and pharmacokinetic properties of therapeutic agents.[1] This document delves into the molecular architecture, physicochemical properties, a validated synthetic route, and detailed analytical characterization of the title compound. Furthermore, it explores its potential biological activity as a dopamine receptor modulator, grounded in structure-activity relationship (SAR) studies of analogous compounds. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel central nervous system (CNS) agents.

The Piperidine Scaffold: A Cornerstone in CNS Drug Discovery

The piperidine ring is a six-membered nitrogenous heterocycle ubiquitous in clinically approved pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its prevalence stems from a combination of favorable physicochemical and metabolic properties. The piperidine motif can modulate lipophilicity and aqueous solubility, contains a basic nitrogen atom that is often protonated at physiological pH for receptor interaction, and provides a conformationally flexible yet stable anchor for pharmacophoric elements.[1][3] These attributes enhance a molecule's ability to cross the blood-brain barrier, improve metabolic stability, and optimize binding to molecular targets, thereby improving overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1] The introduction of specific substituents, such as the 2-fluorophenoxy group in the title compound, allows for fine-tuning of these properties to achieve desired potency and selectivity.

Molecular Structure and Physicochemical Properties

This compound is comprised of a piperidine ring linked via an ether bond at the 3-position to a 2-fluorophenyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.

2.1 2D Chemical Structure

Caption: 2D structure of this compound.

2.2 Key Physicochemical Data

The structural and physicochemical properties of a compound are critical determinants of its behavior in biological systems. The data below has been consolidated from chemical databases and predictive modeling.

PropertyValueSource
CAS Number 1185299-30-2[4][5]
Molecular Formula C₁₁H₁₅ClFNO[4]
Molecular Weight 231.69 g/mol [4]
IUPAC Name 3-(2-fluorophenoxy)piperidine;hydrochloride[4]
SMILES C1CC(CNC1)OC2=CC=CC=C2F.Cl[4]
InChIKey MXLIXTWBZSBJST-UHFFFAOYSA-N[4]
Topological Polar Surface Area 21.3 Ų[4]
logP (predicted) 3.09[4]
Physical Form Solid, powder[6][7]

Causality Insight: The predicted logP value of ~3.09 suggests a moderate lipophilicity, which is often a prerequisite for CNS penetration. The fluorine atom at the ortho position of the phenoxy ring not only influences electronic distribution but can also form key interactions with target receptors and may block metabolically labile positions, potentially increasing the compound's half-life.

Synthesis and Purification

The most logical and field-proven method for constructing the aryl ether linkage in this class of molecules is the Williamson ether synthesis.[8][9] This Sɴ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a related substrate with a good leaving group.[7] For the synthesis of 3-(2-Fluorophenoxy)piperidine, two primary retrosynthetic pathways exist. Pathway A, involving the deprotonation of 3-hydroxypiperidine and reaction with 1,2-difluorobenzene, is generally preferred. The high activation of an aryl halide by an ortho-fluoro substituent makes it susceptible to nucleophilic aromatic substitution.

Synthetic Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxypiperidine C N-Boc-3-hydroxypiperidine A->C Protection B Boc-Anhydride, Base (e.g., TEA) F N-Boc-3-(2-fluorophenoxy)piperidine C->F Alkoxide Formation & SNAr D Strong Base (e.g., NaH) E 1,2-Difluorobenzene H 3-(2-Fluorophenoxy)piperidine HCl F->H Acidolysis G HCl in Ether or Dioxane

Caption: Proposed synthetic workflow for 3-(2-Fluorophenoxy)piperidine HCl.

Detailed Experimental Protocol

Trustworthiness through Self-Validation: This protocol incorporates standard organic synthesis techniques. Each step includes purification and analytical checkpoints to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

  • To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (TEA, 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the N-Boc protected intermediate as a clear oil or white solid.

    • Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of tert-butyl 3-(2-fluorophenoxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g) under an inert atmosphere (N₂ or Ar), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.[10]

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add 1,2-difluorobenzene (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to yield the desired ether.

    • Validation: Confirm structure and purity by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.

Step 3: Synthesis of this compound

  • Dissolve the purified tert-butyl 3-(2-fluorophenoxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of diethyl ether or 1,4-dioxane.

  • Add a solution of HCl in diethyl ether (2.0 M) or dioxane (4.0 M) (3-5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to yield this compound as a white or off-white solid.

    • Final Validation: Confirm identity, purity (>95%), and structure by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Structural Elucidation and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols describe a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Temperature-dependent NMR may be required to study conformational isomers common in piperidine rings.[11][12]

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.5-9.0 br s 2H -NH₂⁺- Broad signal for the acidic ammonium protons.
~7.3-7.0 m 4H Ar-H Complex multiplet for the four aromatic protons on the fluorophenyl ring.
~4.8-4.6 m 1H O-CH Deshielded proton at the ether linkage (C3-H).
~3.4-3.0 m 2H N-CH₂ (axial/eq) Protons on C2 and C6 adjacent to the nitrogen.
~2.9-2.7 m 2H N-CH₂ (axial/eq) Protons on C2 and C6 adjacent to the nitrogen.

| ~2.2-1.6 | m | 4H | -CH₂CH₂- | Protons on C4 and C5 of the piperidine ring. |

Expected ¹³C NMR (100 MHz, DMSO-d₆) Key Signals:

  • Aromatic region (δ 115-160 ppm) showing 6 distinct signals, one of which will be a doublet with a large coupling constant (J ≈ 245 Hz) characteristic of a carbon directly bonded to fluorine (C-F).

  • Methylene carbons of the piperidine ring (δ 20-50 ppm).

  • The methine carbon bearing the ether oxygen (C-O) at δ ~75-80 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this compound, as the basic nitrogen is readily protonated to form the [M+H]⁺ ion.[1][13]

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in the mobile phase.

  • Chromatography: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Detection (Positive ESI Mode):

    • Scan Range: m/z 50-500.

    • Expected [M+H]⁺ for free base (C₁₁H₁₄FNO): m/z 196.1132

Expected MS/MS Fragmentation Pattern: Tandem MS (MS/MS) of the precursor ion (m/z 196.1) would validate the structure. Key fragmentation pathways for piperidines include α-cleavage and ring fission.[13][14]

  • Loss of the fluorophenoxy group: Cleavage of the C-O ether bond.

  • Ring opening/fission: Characteristic fragmentation of the piperidine ring, leading to smaller iminium ions.

Putative Biological Activity and Applications

While specific biological data for this compound is not extensively published, the structure strongly suggests activity as a CNS modulator, particularly at dopamine receptors.

Rationale: Dopamine D₄ Receptor Antagonism

Structure-activity relationship (SAR) studies on related scaffolds have identified phenoxy-piperidines as potent and selective antagonists of the dopamine D₄ receptor (D₄R).[15][16] The D₄R is a "D2-like" G-protein coupled receptor implicated in various neuropsychiatric conditions.[4]

  • Pharmacophore: The key pharmacophoric elements for D₄R antagonists include a basic nitrogen (piperidine), a central hydrophobic core, and an aromatic region (fluorophenoxy group).[4]

  • SAR Insights: Studies on regioisomers show that fluorine substitution on the phenyl ring significantly influences binding affinity. 3-fluoro and 3,4-difluoro substitutions are often potent, and in some scaffolds, the 3-fluorophenoxy analog is highly active.[15][16] This suggests that the 2-fluoro substitution in the title compound is highly likely to confer significant D₄R binding.

Potential Therapeutic Applications

Selective D₄R antagonists are being investigated for:

  • Treatment of L-DOPA-induced dyskinesia in Parkinson's disease. [6][15]

  • Novel antipsychotics with a potentially improved side-effect profile.

  • Oncology: Recent studies have explored D₄R antagonists as potential therapeutics for glioblastoma.[4][17][18]

Hypothetical Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D4R Dopamine D4 Receptor DA->D4R Binds AC Adenylyl Cyclase D4R->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., altered excitability) cAMP->Response Compound 3-(2-Fluorophenoxy) piperidine Compound->D4R Blocks (Antagonist)

Caption: Hypothesized antagonistic action at the D₄ receptor signaling pathway.

Safety, Handling, and Storage

Professionals handling this compound must adhere to strict safety protocols. The following information is synthesized from safety data for structurally related piperidine hydrochlorides.[15][16]

  • Hazard Classification: Likely classified as harmful if swallowed (Acute Toxicity, Oral), causing skin irritation, and causing serious eye irritation.[16] May cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and chemical safety goggles. Use in a well-ventilated area or chemical fume hood.

  • Handling: Avoid breathing dust. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal.[15]

Conclusion

This compound is a well-defined molecular entity with significant potential as a scaffold in modern drug discovery. Its structure is amenable to a robust and scalable synthesis via the Williamson ether reaction. The analytical techniques outlined herein provide a comprehensive framework for its unambiguous characterization. Based on extensive SAR data from analogous compounds, it is a promising candidate for investigation as a selective dopamine D₄ receptor antagonist, with potential applications in neurology and oncology. This guide provides the foundational chemical and biological context necessary for researchers to confidently incorporate this compound into their discovery programs.

References

  • Matteucci, F., Pavletić, P., Bonifazi, A., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals. [Link]

  • Tolentino, K.T., Mashinson, V., Vadukoot, A.K., & Hopkins, C.R. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Matteucci, F., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. OUCI. [Link]

  • Tolentino, K.T., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Matteucci, F., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. R Discovery. [Link]

  • Lalitha, G., & Venkatesan, P. (2019). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. ResearchGate. [Link]

  • Tolentino, K.T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. BYJU'S. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Methylphenidate. Wikipedia. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3-(2-Bromophenoxy)piperidine. PubChem. [Link]

  • Neumaier, F., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Rothman, R.B., et al. (2000). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme. [Link]

  • Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Neumaier, F., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. [Link]

  • El Ajlaoui, R., et al. (2015). Unexpected Synthesis of Novel 3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones in Reactions of 3-Allylrhodanine with 2-Arylidene-4-methyl-5-oxopyrazolidinium Ylides. ResearchGate. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

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An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Fluorophenoxy)piperidine hydrochloride is a significant piperidine derivative with applications in pharmaceutical research and drug development. Its structural motif is of interest to medicinal chemists for its potential interactions with various biological targets. This comprehensive technical guide provides a detailed, step-by-step pathway for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but also the scientific rationale behind the experimental choices.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that begins with commercially available 3-hydroxypiperidine. The chosen pathway is designed for efficiency and scalability, employing robust and well-understood chemical transformations. The core of the synthesis involves the formation of an ether linkage between the piperidine ring and a fluorinated phenyl group, followed by the removal of protecting groups and salt formation.

The overall synthetic strategy can be visualized as follows:

Synthesis_Pathway A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc2O, Et3N, DCM C tert-Butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate B->C 1-Fluoro-2-nitrobenzene, NaH, DMF D tert-Butyl 3-(2-aminophenoxy)piperidine-1-carboxylate C->D H2, Pd/C, EtOH E tert-Butyl 3-(2-fluorophenoxy)piperidine-1-carboxylate D->E NaNO2, HBF4 F This compound E->F HCl/Dioxane

The Strategic Role of the 3-(2-Fluorophenoxy)piperidine Scaffold in Neurological Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 3-(2-Fluorophenoxy)piperidine hydrochloride, not as a standalone therapeutic agent, but as a pivotal molecular scaffold in the design and synthesis of novel, biologically active compounds. For researchers, medicinal chemists, and drug development professionals, understanding the utility of this building block is key to unlocking new therapeutic avenues, particularly in the realm of neurological disorders.

Introduction: The Privileged Piperidine Scaffold and the Rise of a Key Intermediate

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its conformational flexibility, metabolic stability, and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets.[1] Within this important class of heterocycles, this compound has emerged as a valuable intermediate, particularly for compounds targeting the central nervous system (CNS).[3] While direct biological activity of this specific salt is not extensively documented, its true value lies in its role as a foundational element for constructing more complex molecules with tailored pharmacological profiles.

This guide will delve into the synthesis, chemical properties, and, most importantly, the application of the 3-(2-fluorophenoxy)piperidine moiety in the development of potent and selective ligands for key neurological targets. We will explore its contribution to the biological activity of its derivatives, supported by experimental data and protocols.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with 2-fluorophenol.

Representative Synthetic Protocol:

A detailed, step-by-step methodology for a typical synthesis is provided below:

Step 1: N-protection of 3-hydroxypiperidine

  • To a solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and purify the resulting N-Boc-3-hydroxypiperidine by column chromatography.

Step 2: Mitsunobu reaction with 2-fluorophenol

  • Dissolve N-Boc-3-hydroxypiperidine, 2-fluorophenol, and triphenylphosphine in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution to 0°C and add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Purify the crude product by flash chromatography to obtain N-Boc-3-(2-fluorophenoxy)piperidine.

Step 3: Deprotection and salt formation

  • Dissolve the N-Boc-3-(2-fluorophenoxy)piperidine in a solvent such as dioxane or methanol.

  • Add a strong acid, typically hydrochloric acid (as a solution in dioxane or diethyl ether), to cleave the Boc protecting group.

  • Stir the reaction at room temperature until the deprotection is complete.

  • The product, this compound, will often precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Synthesis of this compound 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc2O, Et3N N-Boc-3-(2-fluorophenoxy)piperidine N-Boc-3-(2-fluorophenoxy)piperidine N-Boc-3-hydroxypiperidine->N-Boc-3-(2-fluorophenoxy)piperidine 2-Fluorophenol, PPh3, DIAD 3-(2-Fluorophenoxy)piperidine HCl 3-(2-Fluorophenoxy)piperidine HCl N-Boc-3-(2-fluorophenoxy)piperidine->3-(2-Fluorophenoxy)piperidine HCl HCl in Dioxane

Caption: General synthetic scheme for this compound.

The resulting hydrochloride salt is typically a solid with improved stability and handling characteristics compared to the free base. The presence of the fluorine atom on the phenoxy ring can subtly influence the electronic properties and metabolic stability of the final drug molecule.

Biological Activity of Derivatives: A Gateway to CNS Therapeutics

The true pharmacological significance of this compound is realized in the biological activities of the more complex molecules derived from it. The 3-(2-fluorophenoxy)piperidine moiety often serves as a key pharmacophoric element, contributing to target binding and desired pharmacological effects.

Dopamine D4 Receptor Antagonism

A significant application of the 3-(fluorophenoxy)piperidine scaffold is in the development of selective antagonists for the dopamine D4 receptor (D4R).[4] The D4R is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.

In a study on 4,4-difluoropiperidine analogs, the introduction of a 3-fluorophenoxy group was found to be a critical determinant of high binding affinity to the D4R.[4] The structure-activity relationship (SAR) data from this study highlights the importance of the fluorophenoxy moiety in optimizing ligand-receptor interactions.

CompoundSubstitution PatternD4R Ki (nM)
9t 3-Fluorophenoxy3.0
9s 4-Fluorophenoxy1.0
9w 3,4-Difluorophenoxy10.8
9v 4-Cyanophenoxy8.9
9f 3-Fluorophenoxy (different core)Inactive

Data synthesized from ChemRxiv.[4]

The high potency of compounds with the 3-fluorophenoxy group suggests that this substitution pattern allows for optimal occupancy of the D4R binding pocket.

D4R Antagonist Pharmacophore cluster_0 Hypothetical D4R Binding Pocket cluster_1 3-(Fluorophenoxy)piperidine Ligand H-bond_acceptor H-bond Acceptor Aromatic_interaction Aromatic Interaction Hydrophobic_pocket Hydrophobic Pocket Piperidine_N Piperidine N Piperidine_N->H-bond_acceptor Fluorophenoxy Fluorophenoxy Group Fluorophenoxy->Aromatic_interaction Piperidine_ring Piperidine Ring Piperidine_ring->Hydrophobic_pocket

Caption: Hypothetical binding of a 3-(fluorophenoxy)piperidine derivative at the D4R.

Potential as Antidepressants

Structurally related compounds, such as 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have shown promise as potential antidepressant agents.[5] These compounds were found to inhibit the reuptake of biogenic amines, a mechanism of action shared by many clinically used antidepressants.[5] This suggests that the phenoxy-piperidine scaffold, including the 3-(2-fluorophenoxy) variant, could be a valuable starting point for the discovery of novel antidepressants. Further derivatization could optimize potency and selectivity for specific monoamine transporters like the serotonin transporter (SERT) or the norepinephrine transporter (NET).

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

Research into fluoroethoxy-diphenethylpiperidine derivatives has identified potent and selective inhibitors of the vesicular monoamine transporter 2 (VMAT2).[6] VMAT2 is responsible for packaging monoamines into synaptic vesicles and is a target for drugs used to treat hyperkinetic movement disorders. While the substitution pattern is different, this research underscores the versatility of the substituted piperidine core in modulating the function of monoamine transporters.[6]

Experimental Protocols

To facilitate further research in this area, we provide a standardized protocol for a key in vitro assay used to characterize the biological activity of D4R ligands.

In Vitro Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human D4 receptor.

  • [3H]N-methylspiperone (radioligand).

  • Test compound (e.g., a derivative of 3-(2-fluorophenoxy)piperidine).

  • Haloperidol (non-specific binding control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the D4R-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand ([3H]N-methylspiperone) at a concentration near its Kd, and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a known D4R antagonist like haloperidol.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This compound is a valuable and versatile building block in modern medicinal chemistry. While it may not possess significant intrinsic biological activity, its incorporation into more complex molecular architectures has led to the discovery of potent and selective ligands for important neurological targets, most notably the dopamine D4 receptor.

The strategic use of this scaffold allows for the fine-tuning of pharmacological properties, and its derivatives represent promising leads for the development of novel therapeutics for a range of CNS disorders. Future research should continue to explore the derivatization of the 3-(2-fluorophenoxy)piperidine core to target other G protein-coupled receptors and transporters within the CNS. Furthermore, a focus on optimizing the pharmacokinetic properties (ADME) of these derivatives will be crucial for their successful translation into clinical candidates. The continued exploration of this privileged scaffold holds significant promise for the future of neuropharmacology.

References

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. Available at: [Link]

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  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
  • 4-(3-Fluorophenoxy)piperidine hydrochloride | 3202-36-6 - J&K Scientific. Available at: [Link]

  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC - NIH. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - ResearchGate. Available at: [Link]

  • 3-(2-Bromophenoxy)piperidine | C11H14BrNO | CID 17952576 - PubChem - NIH. Available at: [Link]

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An In-depth Technical Guide to 3-(2-Fluorophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Fluorophenoxy)piperidine hydrochloride, a heterocyclic scaffold with significant potential in drug discovery. Drawing upon established synthetic methodologies, analytical techniques, and the pharmacological profiles of structurally related analogs, this document serves as a foundational resource for researchers engaged in the exploration of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, featuring prominently in a vast array of approved pharmaceuticals.[1] Its prevalence stems from a combination of favorable physicochemical properties and the ability to serve as a versatile scaffold for constructing molecules with diverse biological activities. The introduction of a phenoxy substituent at the 3-position of the piperidine ring, particularly with fluorine substitution on the phenyl group, opens avenues for fine-tuning receptor interactions and metabolic stability. This compound represents a key exemplar of this structural class, with potential applications as a modulator of various neuroreceptors.

The strategic incorporation of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity for its biological target.[2] This guide will delve into the synthesis, analytical characterization, and putative pharmacological profile of this compound, leveraging data from closely related analogs to illuminate its therapeutic promise.

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established methods for analogous 3-aryloxypiperidines. A plausible and efficient synthetic route is outlined below, followed by a discussion of critical characterization techniques.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3-aryloxypiperidines involves the Williamson ether synthesis, coupling a protected 3-hydroxypiperidine with an activated fluoroaromatic compound.

Synthesis_of_3-(2-Fluorophenoxy)piperidine_hydrochloride cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection and Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc2O, Et3N, DCM D N-Boc-3-(2-fluorophenoxy)piperidine B->D C 2-Fluorophenol C->D NaH, THF E 3-(2-Fluorophenoxy)piperidine D->E HCl in Dioxane F This compound E->F HCl

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

  • Protection of 3-Hydroxypiperidine: To a solution of 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (Et3N) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The resulting N-Boc-3-hydroxypiperidine is then isolated and purified.

  • Williamson Ether Synthesis: The protected alcohol, N-Boc-3-hydroxypiperidine, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group, forming the corresponding alkoxide. 2-Fluorophenol is then added to the reaction mixture, which is stirred, often with heating, to facilitate the nucleophilic aromatic substitution. The product, N-Boc-3-(2-fluorophenoxy)piperidine, is worked up and purified by column chromatography.

  • Deprotection and Hydrochloride Salt Formation: The Boc-protected intermediate is dissolved in a solvent like dioxane or methanol, and a solution of hydrochloric acid (e.g., 4M HCl in dioxane) is added. The reaction is stirred at room temperature to cleave the Boc protecting group. The final product, this compound, typically precipitates from the solution and can be collected by filtration and washed with a suitable solvent like diethyl ether.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a comprehensive suite of analytical techniques should be employed.

Table 1: Key Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the piperidine ring protons and the aromatic protons of the 2-fluorophenoxy group. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Confirmation of the carbon skeleton.Resonances for each unique carbon atom in the molecule, including the piperidine and aromatic rings.
¹⁹F NMR Confirmation of the fluorine atom's presence and chemical environment.A characteristic signal for the fluorine atom on the phenyl ring, with coupling to adjacent protons.[3][4][5]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the free base and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.[6][7][8]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H (of the hydrochloride salt), C-O-C (ether), and C-F bonds.

Pharmacological Profile and Mechanism of Action

While direct pharmacological data for this compound is scarce, the biological activity of closely related analogs provides strong indications of its potential therapeutic targets. The 3-aryloxypiperidine scaffold is a privileged structure in neuroscience drug discovery, with analogs exhibiting affinity for a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Potential Biological Targets

Based on the pharmacology of similar compounds, this compound is hypothesized to interact with one or more of the following targets:

  • Dopamine D4 Receptor: A study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs revealed that a 3-fluorophenoxy derivative exhibited antagonist activity at the dopamine D4 receptor.[9][10][11] This suggests that this compound could also possess affinity for this receptor, which is implicated in neuropsychiatric disorders such as schizophrenia and ADHD.

  • Serotonin Transporter (SERT): The piperidine scaffold is a common feature in many serotonin transporter inhibitors.[2][12][13] Modifications to the substitution pattern on the piperidine and aromatic rings can modulate affinity and selectivity for SERT.

  • Norepinephrine Transporter (NET): Numerous piperidine-based compounds have been identified as potent inhibitors of the norepinephrine transporter.[1][14][15] The phenoxy linkage in this compound is a structural motif found in some NET inhibitors.

Potential_Biological_Targets cluster_targets Potential Molecular Targets 3-(2-Fluorophenoxy)piperidine HCl 3-(2-Fluorophenoxy)piperidine HCl D4 Dopamine D4 Receptor 3-(2-Fluorophenoxy)piperidine HCl->D4 Antagonism? SERT Serotonin Transporter 3-(2-Fluorophenoxy)piperidine HCl->SERT Inhibition? NET Norepinephrine Transporter 3-(2-Fluorophenoxy)piperidine HCl->NET Inhibition?

Figure 2: Putative biological targets of this compound.

In Vitro Pharmacological Evaluation

To elucidate the precise mechanism of action and pharmacological profile of this compound, a systematic in vitro evaluation is essential.

Experimental Workflow:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, etc.), and norepinephrine receptors, as well as the respective transporters (DAT, SERT, NET).

    • Methodology: Radioligand binding assays are the gold standard. This involves incubating the compound at various concentrations with cell membranes expressing the target receptor and a specific radioligand. The displacement of the radioligand by the test compound is measured to calculate the Ki value.

  • Functional Assays:

    • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

    • Methodology: For GPCRs, functional assays can measure second messenger levels (e.g., cAMP accumulation for Gs or Gi-coupled receptors) or employ reporter gene assays. For transporters, functional activity is assessed by measuring the inhibition of neurotransmitter uptake in cells expressing the specific transporter.

Table 2: Representative In Vitro Assay Panel

Assay TypeTargetMeasurement
Radioligand BindingDopamine Receptors (D1-D5)Ki (nM)
Radioligand BindingSerotonin Receptors (various subtypes)Ki (nM)
Radioligand BindingNorepinephrine Receptors (α1, α2)Ki (nM)
Neurotransmitter UptakeDAT, SERT, NETIC50 (nM)
cAMP AccumulationD2, D4 ReceptorsEC50 (agonist) or IC50 (antagonist) (nM)

Structure-Activity Relationships (SAR) and Future Directions

The pharmacological activity of 3-aryloxypiperidines is highly dependent on the substitution patterns on both the piperidine and the aromatic rings. For this compound, the position of the fluorine atom is critical. The ortho-fluoro substitution likely influences the conformation of the phenoxy group relative to the piperidine ring, which in turn affects receptor binding.

Future research efforts could explore the following to build a comprehensive SAR:

  • Positional Isomers: Synthesize and test the 3- and 4-fluorophenoxy analogs to understand the impact of fluorine's position on activity and selectivity.

  • Disubstitution on the Phenyl Ring: Introduce additional substituents (e.g., chloro, methyl, cyano) to the fluorophenyl ring to probe for additional binding interactions.

  • Piperidine Ring Substitution: Add substituents to the piperidine ring to explore their influence on potency and pharmacokinetic properties.

Conclusion

This compound is a promising chemical scaffold with the potential for development into novel therapeutics for central nervous system disorders. Based on the pharmacological profiles of its close analogs, it is a compelling candidate for investigation as a dopamine D4 receptor antagonist or as an inhibitor of monoamine transporters. The synthetic and analytical methodologies outlined in this guide provide a robust framework for the synthesis and characterization of this compound and its derivatives. Further detailed in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

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  • García-García, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.[12]

  • Paudel, K. S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics.[16][17]

  • Tamiz, A. P., et al. (1999). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry.[13]

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  • Moynihan, H. A., et al. (2012). 3-Arylpiperidines as potentiators of existing antibacterial agents. Bioorganic & Medicinal Chemistry Letters.[21]

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  • Staroń, J., et al. (2022). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules.[27]

  • Kiraly, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications.[3]

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Methodological & Application

Synthesis of 3-(2-Fluorophenoxy)piperidine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Aryloxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets.[1][2] Specifically, the 3-aryloxypiperidine core is of significant interest in medicinal chemistry, appearing in molecules targeting a range of receptors and transporters in the central nervous system (CNS). The introduction of a fluorine atom onto the aryl ring, as in 3-(2-fluorophenoxy)piperidine, can further modulate the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable building block in drug discovery programs.[3]

This application note provides a comprehensive, in-depth guide to the synthesis of 3-(2-Fluorophenoxy)piperidine hydrochloride. The synthetic strategy detailed herein is a robust two-step sequence commencing with the readily available N-Boc-3-hydroxypiperidine. The key transformations involve a Mitsunobu reaction to construct the crucial aryl ether linkage, followed by an acidic deprotection of the Boc group to yield the final hydrochloride salt. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, offering not only a step-by-step protocol but also the underlying chemical principles and practical considerations for each stage of the synthesis.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formation of the aryl ether bond via a Mitsunobu reaction between N-Boc-3-hydroxypiperidine and 2-fluorophenol. The second step is the removal of the tert-butyloxycarbonyl (Boc) protecting group and the concurrent formation of the hydrochloride salt.

Synthesis_Overview cluster_start Starting Materials cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: N-Boc Deprotection SM1 N-Boc-3-hydroxypiperidine Intermediate N-Boc-3-(2-fluorophenoxy)piperidine SM1->Intermediate PPh3, DIAD, THF SM2 2-Fluorophenol SM2->Intermediate FinalProduct 3-(2-Fluorophenoxy)piperidine hydrochloride Intermediate->FinalProduct HCl in Dioxane

Caption: Overall synthetic workflow.

Part 1: Synthesis of N-Boc-3-(2-fluorophenoxy)piperidine via Mitsunobu Reaction

Mechanistic Insight: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[4] The reaction proceeds through a redox-condensation mechanism involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (in this case, 2-fluorophenol). The resulting alcohol (N-Boc-3-hydroxypiperidine) attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the phenoxide displaces the oxyphosphonium group in an Sₙ2 fashion, leading to the desired ether product.[7]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Phenoxide 2-Fluorophenoxide Betaine->Phenoxide Proton Transfer Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium Byproduct2 DIAD-H₂ Betaine->Byproduct2 Alcohol N-Boc-3-hydroxypiperidine Alcohol->Oxyphosphonium Nucleophilic Attack Phenol 2-Fluorophenol Phenol->Phenoxide Product N-Boc-3-(2-fluorophenoxy)piperidine Phenoxide->Product Sₙ2 Attack Oxyphosphonium->Product Byproduct1 PPh₃=O Oxyphosphonium->Byproduct1

Caption: Simplified Mitsunobu reaction mechanism.

Experimental Protocol: Mitsunobu Reaction

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
N-Boc-3-hydroxypiperidine201.255.00 g24.841.0
2-Fluorophenol112.103.34 g29.801.2
Triphenylphosphine (PPh₃)262.297.80 g29.801.2
Diisopropyl azodicarboxylate (DIAD)202.216.03 g (5.9 mL)29.801.2
Anhydrous Tetrahydrofuran (THF)-100 mL--
Ethyl Acetate (EtOAc)-As needed--
Hexanes-As needed--
Saturated aq. NaHCO₃-As needed--
Brine-As needed--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • To a dry 250 mL round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxypiperidine (5.00 g, 24.84 mmol), 2-fluorophenol (3.34 g, 29.80 mmol), and triphenylphosphine (7.80 g, 29.80 mmol).

  • Add anhydrous tetrahydrofuran (100 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (5.9 mL, 29.80 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which will contain triphenylphosphine oxide, can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-Boc-3-(2-fluorophenoxy)piperidine as a colorless oil or a white solid.

Part 2: Synthesis of this compound via N-Boc Deprotection

Mechanistic Insight: Acid-Catalyzed Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[8][9] The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. When hydrochloric acid is used, the liberated amine is protonated to form the corresponding hydrochloride salt.[10]

Boc_Deprotection_Mechanism Boc_Protected N-Boc-piperidine Protonated_Boc Protonated Boc-piperidine Boc_Protected->Protonated_Boc HCl HCl HCl->Protonated_Boc Protonation Final_Salt Piperidine Hydrochloride HCl->Final_Salt Protonation Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Free_Amine Deprotected Piperidine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation Free_Amine->Final_Salt

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: N-Boc Deprotection

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
N-Boc-3-(2-fluorophenoxy)piperidine295.366.00 g20.321.0
4 M HCl in 1,4-Dioxane-50 mL200~10
Diethyl Ether-As needed--

Procedure:

  • Dissolve N-Boc-3-(2-fluorophenoxy)piperidine (6.00 g, 20.32 mmol) in a 100 mL round-bottom flask.

  • Add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) to the flask at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate is typically observed. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[6]

  • Upon completion, add diethyl ether (50 mL) to the reaction mixture to further precipitate the product.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with diethyl ether (2 x 20 mL) to remove any residual dioxane and non-polar impurities.

  • Dry the solid under vacuum to afford this compound as a white crystalline solid.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

  • N-Boc-3-(2-fluorophenoxy)piperidine (Intermediate):

    • ¹H NMR: Expected signals for the Boc group (singlet, ~1.4 ppm, 9H), piperidine ring protons (multiplets, ~1.5-3.8 ppm), and the aromatic protons of the 2-fluorophenoxy group (multiplets, ~6.8-7.2 ppm).

    • ¹³C NMR: Expected signals for the Boc group carbons (~28, 80 ppm), piperidine ring carbons, and the aromatic carbons, including the characteristic C-F coupling.[11]

    • Mass Spectrometry (ESI-MS): Calculated for C₁₆H₂₂FNO₃ [M+H]⁺: 296.16.

  • This compound (Final Product):

    • ¹H NMR (DMSO-d₆): Expected signals for the piperidine ring protons (multiplets, shifted downfield compared to the free base, ~1.8-3.5 ppm), the methine proton adjacent to the ether oxygen (~4.8 ppm), the aromatic protons (~7.0-7.3 ppm), and a broad signal for the N-H protons (~9.0 ppm).[12]

    • ¹³C NMR (DMSO-d₆): Expected signals for the piperidine ring carbons and the aromatic carbons.

    • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₄FNO [M+H]⁺ (free base): 196.11.

    • Melting Point: Determination of the melting point can serve as an indicator of purity.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Mitsunobu Reagents:

    • Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction. Avoid inhalation of dust.

    • Diisopropyl azodicarboxylate (DIAD): Potent sensitizer and should be handled with extreme care. It is also thermally unstable and should be stored and handled according to the supplier's recommendations.

  • Solvents:

    • Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable and can form explosive peroxides upon storage. Use from freshly opened containers or test for peroxides before use.

    • 1,4-Dioxane: A potential carcinogen and should be handled with appropriate caution.

  • Acids:

    • Hydrochloric Acid (in Dioxane): Corrosive. Handle with care to avoid skin and eye contact.

Conclusion

The synthesis of this compound has been successfully detailed through a reliable and efficient two-step process. The key transformations, a Mitsunobu reaction for aryl ether formation and a subsequent acid-mediated Boc deprotection, are well-established and high-yielding reactions in organic synthesis. The protocols provided, along with the mechanistic insights and safety considerations, offer a comprehensive guide for researchers and scientists. This methodology provides a solid foundation for the synthesis of this and other structurally related 3-aryloxypiperidine derivatives, which are of significant interest in the development of novel therapeutics.

References

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Application Notes and Protocols for 3-(2-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for the synthesis, purification, and analytical characterization of 3-(2-Fluorophenoxy)piperidine hydrochloride, a key building block in contemporary drug discovery. The protocols detailed herein are designed for researchers, medicinal chemists, and professionals in pharmaceutical development. This guide emphasizes the causality behind experimental choices, ensuring methodological robustness and reproducibility. All procedures are grounded in established chemical principles and supported by authoritative references.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for targeting a wide range of biological receptors. The introduction of a phenoxy substituent at the 3-position, particularly with fluorine substitution on the aromatic ring, can significantly modulate the physicochemical properties and pharmacological activity of the parent piperidine. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong C-F bonds, can enhance metabolic stability, binding affinity, and bioavailability.

This document outlines a detailed, field-proven protocol for the preparation and characterization of this compound, providing a solid foundation for its application in research and development.

PART 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a three-step process:

  • N-Boc Protection of 3-Hydroxypiperidine: To prevent side reactions at the piperidine nitrogen, it is first protected with a tert-butoxycarbonyl (Boc) group.

  • Williamson Ether Synthesis: The protected 3-hydroxypiperidine is then coupled with 2-fluorophenol to form the desired ether linkage.

  • N-Boc Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the final product is isolated as the hydrochloride salt.

Diagram of the Synthetic Pathway

Synthesis_Pathway A 3-Hydroxypiperidine B (Boc)2O, Et3N DCM, 0°C to rt C N-Boc-3-hydroxypiperidine B->C Protection D 2-Fluorophenol, PPh3, DIAD THF, 0°C to rt E N-Boc-3-(2-fluorophenoxy)piperidine D->E Mitsunobu Reaction (or Williamson Ether Synthesis) F 4M HCl in Dioxane rt G 3-(2-Fluorophenoxy)piperidine Hydrochloride F->G Deprotection & Salt Formation Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Purity Purity Assessment (>98%) HPLC->Purity

Sources

Application Notes and Protocols for 3-(2-Fluorophenoxy)piperidine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on 3-(2-Fluorophenoxy)piperidine hydrochloride is limited in publicly available scientific literature. The following application notes and protocols are based on the established pharmacology of structurally related phenoxypiperidine analogues and are intended to serve as a comprehensive guide for researchers initiating studies with this compound. All proposed experiments require rigorous validation.

Introduction: The Promise of the Phenoxypiperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and synthetic tractability allow for the precise spatial orientation of pharmacophoric elements, enabling potent and selective interactions with a variety of neuronal targets.[1] When combined with a phenoxy moiety, the resulting phenoxypiperidine structure gives rise to a class of compounds with diverse pharmacological activities, including modulation of dopamine, serotonin, and sigma receptors, as well as inhibition of cholinesterases.[3][4]

The introduction of a fluorine atom onto the phenoxy ring, as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with protein targets. This strategic fluorination makes this compound a compelling candidate for investigation in neuroscience research, particularly in the context of neurological and psychiatric disorders where dopaminergic neurotransmission is implicated.

Postulated Mechanism of Action: A Focus on the Dopamine Transporter

Based on the pharmacology of structurally similar compounds, it is hypothesized that this compound may act as a potent and selective inhibitor of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[5] Inhibition of the DAT leads to an increase in the extracellular concentration and residence time of dopamine, potentiating its effects on postsynaptic receptors. This mechanism is central to the action of many therapeutic agents and research chemicals used to study dopamine-related processes.

The proposed interaction of this compound with the DAT is depicted in the following signaling pathway diagram.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopa L-DOPA DA_cyto Cytosolic Dopamine Dopa->DA_cyto Synthesis DA_vesicle Dopamine (in vesicles) Release Action Potential -Triggered Release DA_vesicle->Release DA_cyto->DA_vesicle Packaging VMAT2 VMAT2 DAT Dopamine Transporter (DAT) DA_synapse Extracellular Dopamine Release->DA_synapse Exocytosis DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1, D2, etc.) DA_synapse->DA_receptor Binding Signal Postsynaptic Signaling (e.g., cAMP modulation) DA_receptor->Signal Compound 3-(2-Fluorophenoxy)piperidine hydrochloride Compound->DAT Inhibition

Caption: Postulated mechanism of action of this compound.

In Vitro Characterization: A Stepwise Approach to Understanding Molecular Interactions

A thorough in vitro pharmacological characterization is paramount to elucidating the mechanism of action of this compound. The following protocols provide a roadmap for determining its binding affinity, functional potency, and selectivity.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

This protocol aims to determine the binding affinity (Ki) of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Objective: To quantify the binding affinity of the test compound to DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound dilutions or vehicle control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes (protein concentration typically 10-50 µ g/well ).

    • For non-specific binding wells, add the corresponding non-specific inhibitor at a high concentration (e.g., 10 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TransporterRadioligandKi (nM) of 3-(2-Fluorophenoxy)piperidine HCl
DAT[³H]WIN 35,428Experimental Value
SERT[³H]CitalopramExperimental Value
NET[³H]NisoxetineExperimental Value
Protocol 2: Synaptosomal [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of this compound to inhibit the uptake of dopamine into synaptosomes, providing a more physiologically relevant measure of its DAT inhibitory activity.

Objective: To determine the functional potency of the test compound in inhibiting dopamine uptake.

Materials:

  • Freshly prepared rat striatal synaptosomes.

  • [³H]Dopamine.

  • Krebs-Ringer-HEPES buffer (KRHB).

  • This compound stock solution.

  • Non-specific uptake inhibitor (e.g., GBR 12909).

  • Scintillation vials, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in KRHB.

  • Pre-incubate synaptosomes with the test compound dilutions or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the uptake reaction by adding [³H]Dopamine at a concentration below its Km for the DAT.

  • Allow the uptake to proceed for a short, linear time period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration over glass fiber filters and wash with ice-cold KRHB.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Determine non-specific uptake in the presence of a high concentration of a standard DAT inhibitor.

  • Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Experimental_Workflow_Uptake_Assay start Start: Prepare Synaptosomes and Compound Dilutions preincubate Pre-incubate Synaptosomes with Compound/Vehicle start->preincubate add_radioligand Initiate Uptake: Add [³H]Dopamine preincubate->add_radioligand incubate Incubate at 37°C (Linear Uptake Phase) add_radioligand->incubate terminate Terminate Uptake: Rapid Filtration incubate->terminate wash Wash Filters terminate->wash count Quantify Radioactivity: Scintillation Counting wash->count analyze Data Analysis: Calculate IC₅₀ count->analyze end End: Determine Functional Potency analyze->end

Caption: Workflow for the synaptosomal [³H]dopamine uptake inhibition assay.

In Vivo Characterization: Assessing Physiological and Behavioral Effects

In vivo studies are essential to understand the effects of this compound in a complex biological system. The following protocols describe key in vivo experiments.

Protocol 3: In Vivo Microdialysis for Measuring Extracellular Dopamine

This technique allows for the direct measurement of neurotransmitter levels in the brain of a freely moving animal, providing a dynamic assessment of the compound's effect on dopamine neurotransmission.

Objective: To measure changes in extracellular dopamine levels in the striatum following systemic administration of the test compound.

Materials:

  • Adult male Wistar rats or C57BL/6 mice.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection (e.g., in saline or a suitable vehicle).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the striatum. Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Compound Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously) at various doses.

  • Post-injection Collection: Continue collecting dialysate samples for several hours to monitor the time course of the compound's effect.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration.

Protocol 4: Assessment of Locomotor Activity

Changes in locomotor activity are a hallmark of compounds that modulate the dopamine system. This behavioral test provides a straightforward measure of the stimulant or depressant effects of this compound.

Objective: To evaluate the effect of the test compound on spontaneous locomotor activity.

Materials:

  • Adult male mice or rats.

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

  • This compound solution for injection.

Procedure:

  • Habituate the animals to the testing room for at least one hour before the experiment.

  • Administer the test compound or vehicle to different groups of animals.

  • Place each animal individually into an activity chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

  • Analyze the data by comparing the activity levels of the compound-treated groups to the vehicle-treated control group.

Data Presentation:

Dose of 3-(2-Fluorophenoxy)piperidine HClTotal Distance Traveled (cm)
VehicleMean ± SEM
Dose 1Mean ± SEM
Dose 2Mean ± SEM
Dose 3Mean ± SEM

Conclusion and Future Directions

This compound represents a promising chemical entity for neuroscience research. The protocols outlined in this guide provide a comprehensive framework for its initial characterization, focusing on its potential as a dopamine transporter inhibitor. Further studies could explore its effects on other neurotransmitter systems, its potential as a therapeutic agent for dopamine-related disorders such as Parkinson's disease or ADHD, and its detailed pharmacokinetic profile. As with any novel compound, careful dose-response studies and thorough validation of its mechanism of action are essential for advancing our understanding of its role in modulating brain function.

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  • The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. MDPI. [Link]

  • The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents. International Journal of Molecular Sciences, 21(13), 4631. [Link]

  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 23(17), 4928–4932. [Link]

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  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1325–1337. [Link]

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Application Notes and Protocols: 3-(2-Fluorophenoxy)piperidine hydrochloride as a Research Tool in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, neuropharmacologists, and drug development professionals on the application of 3-(2-Fluorophenoxy)piperidine hydrochloride (CAS No. 1185299-30-2) as a research tool. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active pharmaceuticals.[1] This guide details the hypothesized mechanism of action of this compound based on its structural class, and provides detailed, field-proven protocols for its characterization. We present methodologies for in vitro radioligand binding assays to determine its affinity for monoamine transporters, in vivo microdialysis to assess its impact on neurotransmitter dynamics in real-time, and behavioral assays to correlate neurochemical changes with physiological outcomes. The objective is to equip researchers with the necessary framework to rigorously evaluate and utilize this compound in neuroscience research.

Scientific Background and Hypothesized Mechanism of Action

The compound this compound belongs to a class of molecules known for their interaction with monoamine transporters. These transporters—specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—are critical integral membrane proteins that regulate neurotransmission by facilitating the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.

Inhibition of these transporters increases the concentration and duration of neurotransmitters in the synapse, thereby enhancing neuronal signaling. This mechanism is the cornerstone of many therapeutic agents used to treat depression, anxiety, and other neuropsychiatric disorders.[2][3] Structural analogs of 3-(2-Fluorophenoxy)piperidine have demonstrated significant affinity for these transporters, acting as reuptake inhibitors.[4][5][6] Therefore, it is hypothesized that this compound acts as a competitive inhibitor at one or more of these monoamine transporters. Its specific binding affinity and selectivity profile must be determined empirically, and the following protocols provide a robust framework for this characterization.

Synaptic_Mechanism_of_Reuptake_Inhibitor cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Vesicles (Neurotransmitter) release Release presynaptic_vesicle->release Action Potential transporter Monoamine Transporter (DAT, NET, or SERT) synaptic_cleft Synaptic Cleft release->synaptic_cleft Exocytosis receptor Postsynaptic Receptor signal Signal Transduction receptor->signal synaptic_cleft->transporter Reuptake synaptic_cleft->receptor Binding inhibitor 3-(2-Fluorophenoxy) piperidine HCl inhibitor->transporter Blocks

Caption: Hypothesized mechanism of monoamine reuptake inhibition.

Characterization of Receptor Binding Profile

The foundational step in characterizing any novel compound is to determine its binding affinity (Kᵢ) and selectivity for its intended targets. A radioligand binding assay is the gold standard for this purpose. It measures the ability of the test compound to compete with a radiolabeled ligand of known high affinity for a specific transporter. By establishing a competition curve, the inhibitory constant (Kᵢ) can be calculated, providing a quantitative measure of the compound's potency.

Example Data Presentation

The results from binding assays should be compiled to create a selectivity profile. This allows for a direct comparison of the compound's potency across different targets.

Transporter TargetRadioligand UsedExample Kᵢ of Test Compound (nM)
Dopamine Transporter (DAT)[³H]WIN 35,428To be determined
Norepinephrine Transporter (NET)[³H]NisoxetineTo be determined
Serotonin Transporter (SERT)[³H]CitalopramTo be determined
Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay using membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

A. Materials and Reagents

  • Cell Membranes: HEK293 cells stably transfected with hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]S-Citalopram (for SERT).[7][8]

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Ligands: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Scintillation Cocktail and 96-well filter plates (e.g., GF/B).

  • Filtration Manifold and Microplate Scintillation Counter .

B. Step-by-Step Methodology

  • Membrane Preparation: Homogenize transfected cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding Wells: 100 µL assay buffer, 50 µL radioligand (at a final concentration near its Kₑ), 50 µL cell membrane suspension.

    • Non-specific Binding Wells: 50 µL non-specific ligand (at a high concentration, e.g., 10 µM), 50 µL assay buffer, 50 µL radioligand, 50 µL cell membranes.

    • Competition Wells: 50 µL of each serial dilution of this compound, 50 µL assay buffer, 50 µL radioligand, 50 µL cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[7] The optimal time should be determined in preliminary kinetic experiments.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

C. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vivo Neurochemical Profiling

In vivo microdialysis is a powerful technique that allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.[9][10] This provides a direct measure of a compound's effect on synaptic neurotransmitter levels, offering a crucial link between in vitro binding affinity and in vivo neurochemical action.

Microdialysis_Setup cluster_animal Freely Moving Animal brain Target Brain Region (e.g., Striatum) probe Microdialysis Probe (implanted) brain->probe Diffusion collector Fraction Collector (Refrigerated) probe->collector Dialysate Outflow (Sample Collection) pump Syringe Pump aCSF aCSF Reservoir pump->aCSF aCSF->probe Perfusion Inflow (1-2 µL/min) hplc HPLC-ECD System (Analysis) collector->hplc Quantification

Caption: Schematic of an in vivo microdialysis experimental setup.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Neurotransmitters

This protocol outlines the procedure for measuring dopamine, norepinephrine, and serotonin in the rat striatum following administration of this compound.

A. Materials and Reagents

  • Animals: Adult male Sprague-Dawley rats (250-300 g).

  • Surgical Equipment: Stereotaxic frame, anesthesia machine (isoflurane), surgical drill, dental cement.

  • Microdialysis Equipment: Guide cannula, dummy cannula, microdialysis probes (e.g., 2-4 mm membrane, 20 kDa MWCO), microinfusion pump, refrigerated fraction collector.[11]

  • Artificial Cerebrospinal Fluid (aCSF): (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂, pH adjusted to 7.4. Filter-sterilize before use.

  • Test Compound: this compound, dissolved in a vehicle suitable for systemic administration (e.g., saline).

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

B. Step-by-Step Methodology

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Expose the skull and drill a small hole over the target brain region (e.g., for striatum: AP: +1.0 mm, ML: +2.5 mm from Bregma).[11]

    • Slowly lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from dura).

    • Secure the cannula to the skull with dental cement and anchor screws. Insert a dummy cannula to maintain patency.

    • Allow the animal to recover for 5-7 days post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a microdialysis bowl. Gently remove the dummy cannula and insert the microdialysis probe.

    • Connect the probe inlet to the syringe pump and the outlet to the fraction collector.

    • Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.

    • Allow a stabilization period of at least 90-120 minutes.

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

    • Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

    • Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples using a validated HPLC-ECD method to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.

    • The system typically consists of a C18 reverse-phase column and an electrochemical detector set at an appropriate oxidative potential.

C. Data Analysis

  • Calculate the average concentration of each analyte from the baseline samples.

  • Express the post-injection concentrations as a percentage of the baseline average for each animal.

  • Plot the mean percent baseline ± SEM against time to visualize the neurochemical response to the compound.

  • Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant changes from baseline and between different dose groups.

Behavioral Pharmacology Assessment

Behavioral assays are essential to understand the functional consequences of a compound's neurochemical effects. A simple yet informative test is the locomotor activity assay, which can indicate whether a compound has stimulant, sedative, or no significant effect on spontaneous movement.

Protocol 3: Rodent Locomotor Activity Assay

A. Materials

  • Animals: Adult male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Open-field arenas (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.

  • Test Compound: this compound, dissolved in vehicle.

B. Step-by-Step Methodology

  • Habituation: Place each animal into a locomotor activity chamber and allow it to habituate for 30-60 minutes until its exploratory behavior stabilizes.

  • Administration: Remove the animal, administer the test compound or vehicle via the desired route (e.g., i.p.), and immediately return it to the chamber.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5- or 10-minute bins for 1-2 hours.

  • Data Analysis:

    • Plot the mean distance traveled ± SEM over time for each treatment group.

    • Calculate the total distance traveled over the entire session.

    • Compare treatment groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).[12]

Summary Experimental Workflow

A logical progression from in vitro characterization to in vivo validation is critical for evaluating a novel research compound.

Research_Workflow start Compound Synthesis & QC binding Protocol 1: In Vitro Binding Assays (DAT, NET, SERT) start->binding decision1 Potent & Selective? binding->decision1 microdialysis Protocol 2: In Vivo Microdialysis (Neurotransmitter Levels) decision1->microdialysis Yes end Define Pharmacological Profile decision1->end No (Stop/Redesign) behavior Protocol 3: Behavioral Assays (e.g., Locomotor Activity) microdialysis->behavior correlation Correlate Neurochemistry with Behavior microdialysis->correlation behavior->correlation correlation->end

Caption: A comprehensive workflow for characterizing a novel CNS compound.

Safety and Handling

As with any novel research chemical, this compound should be handled with care. Based on safety data sheets for structurally related piperidine compounds, the following precautions are mandatory.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[14] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[13]

Conclusion

This compound is a promising research tool for the investigation of monoamine neurotransmitter systems. Its fluorophenoxy-piperidine scaffold suggests a high likelihood of interaction with dopamine, norepinephrine, and/or serotonin transporters. The protocols detailed in this guide provide a rigorous, multi-faceted approach to elucidating its specific pharmacological profile. By systematically progressing from in vitro binding to in vivo neurochemical and behavioral studies, researchers can thoroughly characterize this compound and leverage it to probe the complex mechanisms of the central nervous system.

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Application Notes and Protocols for the Study of Phenoxypiperidine Derivatives as Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on 3-(2-Fluorophenoxy)piperidine hydrochloride

Initial interest in this compound for dopamine transporter (DAT) studies is understandable given the recognized potential of the phenoxypiperidine scaffold. However, a comprehensive review of publicly available scientific literature and databases does not currently provide specific pharmacological data for this particular compound, including its binding affinity, selectivity for the dopamine transporter over other monoamine transporters (such as the serotonin transporter, SERT, and the norepinephrine transporter, NET), or its precise mechanism of action.

To provide a scientifically rigorous and practical guide, these application notes will focus on the broader class of phenoxypiperidine derivatives. We will use a representative, albeit hypothetical, compound, designated as "Compound X," to illustrate the experimental principles and protocols. The pharmacological values assigned to Compound X are based on trends observed for similar piperidine-based DAT ligands in published research and are intended for illustrative purposes. Researchers are strongly encouraged to perform a thorough characterization of their specific compound of interest.

Introduction: The Dopamine Transporter and the Promise of Phenoxypiperidine Scaffolds

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] This action terminates the signaling process and maintains dopamine homeostasis. Dysregulation of DAT function is implicated in a range of neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders.[1][2] Consequently, the DAT is a key target for therapeutic drug development.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs targeting the central nervous system.[3] The incorporation of a phenoxy moiety can modulate the pharmacological properties of piperidine-based ligands, influencing their affinity, selectivity, and pharmacokinetic profiles. The study of phenoxypiperidine derivatives, therefore, represents a promising avenue for the discovery of novel DAT modulators.

Mechanism of Action: Elucidating the Interaction with the Dopamine Transporter

The primary mechanism by which many piperidine-based compounds interact with the DAT is as reuptake inhibitors.[4] These compounds bind to the transporter, often at or near the dopamine binding site, and competitively inhibit the translocation of dopamine from the extracellular space into the neuron.[5] This leads to an increase in the synaptic concentration and duration of dopamine, thereby enhancing dopaminergic signaling.

It is crucial to characterize the nature of this interaction. Some compounds may act as "pure" blockers, while others may be substrates themselves, being transported into the neuron and potentially inducing non-canonical effects such as transporter-mediated efflux.[4] The protocols outlined below are designed to elucidate these mechanistic details.

Visualizing the Dopamine Transporter Inhibition Pathway

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_cyto Cytosolic Dopamine DAT->DA_cyto Transport VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_vesicle->DA_cyto Release DA_cyto->VMAT2 Packaging DA_synapse Dopamine DA_cyto->DA_synapse Exocytosis DA_synapse->DAT Reuptake D2R Dopamine D2 Receptor DA_synapse->D2R Binding & Signal Transduction Compound_X Compound X Compound_X->DAT Inhibition

Caption: Inhibition of dopamine reuptake by a phenoxypiperidine derivative (Compound X).

Pharmacological Characterization: A Step-by-Step Approach

A thorough in vitro pharmacological characterization is the foundation for understanding the potential of a novel compound. The following protocols outline the key assays for determining the affinity, selectivity, and functional activity of a phenoxypiperidine derivative at the dopamine transporter.

Data Presentation: A Comparative Pharmacological Profile

The following table provides an example of how to summarize the pharmacological data for our representative "Compound X."

TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Dopamine Transporter (DAT) 1525
Serotonin Transporter (SERT) 8501200
Norepinephrine Transporter (NET) 450600

Selectivity Ratios (Binding Ki):

  • SERT/DAT: 56.7

  • NET/DAT: 30.0

These data indicate that Compound X is a potent and selective DAT inhibitor.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for DAT Affinity

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT)

  • [³H]WIN 35,428 (or another suitable radioligand)

  • Test compound (e.g., Compound X)

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • 50 µL of [³H]WIN 35,428 (final concentration of ~1-2 nM).

    • 100 µL of the hDAT cell membrane suspension (approximately 20-50 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of radiolabeled dopamine into cells expressing hDAT.

Materials:

  • hDAT-expressing cells (e.g., HEK293 or CHO cells)

  • [³H]Dopamine

  • Test compound (e.g., Compound X)

  • Non-specific uptake control: A known DAT inhibitor (e.g., 10 µM nomifensine)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Seed hDAT-expressing cells into a 96-well plate and grow to a confluent monolayer.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.

  • Compound Incubation: Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add the non-specific uptake control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation: Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM).

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizing the In Vitro Assay Workflow

in_vitro_workflow cluster_binding Radioligand Binding Assay cluster_uptake Dopamine Uptake Assay b_start Prepare hDAT Membranes b_assay Incubate with [3H]Radioligand & Compound X b_start->b_assay b_filter Filter & Wash b_assay->b_filter b_count Scintillation Counting b_filter->b_count b_end Calculate Ki b_count->b_end u_start Culture hDAT Cells u_preincubate Pre-incubate with Compound X u_start->u_preincubate u_uptake Add [3H]Dopamine u_preincubate->u_uptake u_terminate Wash & Lyse u_uptake->u_terminate u_count Scintillation Counting u_terminate->u_count u_end Calculate IC50 u_count->u_end

Caption: Workflow for in vitro characterization of a DAT ligand.

In Vivo Studies: Microdialysis

To understand the effects of a phenoxypiperidine derivative in a living system, in vivo microdialysis is a powerful technique. It allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol 3: In Vivo Microdialysis for Extracellular Dopamine

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection

  • Test compound (e.g., Compound X)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., the striatum or nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Basal Level Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a defined period to establish stable baseline dopamine levels.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-administration Collection: Continue to collect dialysate samples at the same intervals to measure the change in extracellular dopamine levels over time.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline levels and plot against time.

Safety and Handling

As with any novel chemical entity, appropriate safety precautions must be taken when handling phenoxypiperidine derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with powders or volatile solutions.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound or a closely related analog.

References

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  • Loland, C. J., et al. (2002). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 45(23), 5035-5046.
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Sources

Application Notes and Protocols for the Study of Serotonin Reuptake Inhibitors Using 3-(2-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(2-Fluorophenoxy)piperidine hydrochloride, a potent and selective serotonin reuptake inhibitor (SSRI), in preclinical research. These application notes detail the compound's mechanism of action and provide validated protocols for its characterization using both in vitro and in vivo models. The methodologies described herein are designed to ensure scientific rigor and reproducibility, offering a robust framework for investigating the pharmacological properties of this and other novel SSRIs.

Introduction: The Role of Serotonin and its Transporter in Neuropsychiatric Disorders

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1] The serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family, is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[1][2][3] This reuptake mechanism is a key regulatory point in serotonergic neurotransmission.

Dysregulation of the serotonin system has been implicated in the pathophysiology of numerous neuropsychiatric disorders, most notably major depressive disorder (MDD) and anxiety disorders.[4][5] Consequently, the serotonin transporter has emerged as a primary target for psychopharmacological interventions. Selective serotonin reuptake inhibitors (SSRIs) are a class of drugs that block the serotonin transporter, leading to an increase in the extracellular concentration of serotonin and enhanced postsynaptic receptor activation.

This compound is a research compound belonging to the phenylpiperidine class of molecules, which are known to interact with monoamine transporters. Its structural similarity to other known SSRIs suggests its potential as a tool for studying the intricacies of serotonin reuptake and for the discovery of novel antidepressant and anxiolytic agents.

Mechanism of Action: Targeting the Serotonin Transporter

The therapeutic and research utility of this compound is predicated on its ability to selectively inhibit the serotonin transporter. The binding of this compound to SERT is a complex process influenced by the presence of sodium (Na+) and chloride (Cl-) ions, which are essential for the transport cycle.[6][7] The transporter undergoes a series of conformational changes to shuttle serotonin across the neuronal membrane.[2][7] Inhibitors like this compound are thought to bind to an outward-facing conformation of the transporter, thereby locking it in a state that is unable to bind and transport serotonin.[2]

The following diagram illustrates the proposed mechanism of serotonin reuptake and its inhibition by compounds such as this compound.

SERT_Mechanism cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_membrane Presynaptic Neuronal Membrane cluster_intracellular Intracellular Space (Presynaptic Neuron) 5HT_ext Serotonin (5-HT) SERT_out SERT (Outward-facing) 5HT_ext->SERT_out 1. Binding SSRI 3-(2-Fluorophenoxy)piperidine hydrochloride SSRI->SERT_out Inhibition SERT_in SERT (Inward-facing) SERT_out->SERT_in 2. Conformational Change 5HT_int Serotonin (5-HT) SERT_in->5HT_int 3. Release

Caption: Mechanism of Serotonin Reuptake Inhibition.

In Vitro Characterization: Quantifying SERT Interaction

A critical first step in characterizing a novel SERT inhibitor is to determine its binding affinity and functional potency using in vitro assays. These assays provide quantitative data on the compound's interaction with the serotonin transporter.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for measuring the affinity of a compound for its target receptor or transporter.[8][9] These assays can be conducted in two primary formats: saturation and competition.

  • Saturation Binding Assays: These are used to determine the density of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand.[8][9]

  • Competition Binding Assays: These are employed to determine the affinity (Ki) of a non-radiolabeled compound (the "competitor," in this case, this compound) by measuring its ability to displace a known radioligand from the transporter.[8][9]

Protocol 1: Competitive Radioligand Binding Assay for Human SERT

This protocol outlines a method for determining the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) expressed in HEK293 cells.

Materials:

  • HEK293 cells stably transfected with hSERT[10][11]

  • [³H]Citalopram or [³H]Imipramine (Radioligand)[11][12]

  • This compound (Test Compound)

  • Imipramine or another known high-affinity SERT ligand (for non-specific binding determination)[11]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • GF/C filter plates (presoaked in 0.5% polyethyleneimine)[11]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Harvest hSERT-expressing HEK293 cells and prepare a membrane homogenate. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane homogenate, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane homogenate, radioligand, and a high concentration of a non-labeled SERT ligand (e.g., 10 µM imipramine).[12]

    • Competition: Membrane homogenate, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[11]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Inhibition Assays

While binding assays measure affinity, uptake assays provide a functional measure of a compound's ability to inhibit the transport of serotonin. These assays are typically performed in cells endogenously or heterologously expressing SERT.

Protocol 2: [³H]Serotonin Uptake Inhibition Assay

This protocol describes a method to measure the potency (IC50) of this compound in inhibiting serotonin uptake into cells expressing SERT. Human placental choriocarcinoma JAR cells, which endogenously express high levels of SERT, are a suitable model.[13]

Materials:

  • JAR cells or other SERT-expressing cell line[13]

  • [³H]Serotonin

  • This compound (Test Compound)

  • A known potent SERT inhibitor (e.g., fluoxetine) for positive control and non-specific uptake determination

  • Krebs-Ringer-HEPES (KRH) assay buffer[13]

  • Scintillation cocktail

  • Cell harvester and filter mats or a filter plate-based system

  • Scintillation counter

Procedure:

  • Cell Culture: Plate JAR cells in 96-well plates and grow to confluence.

  • Assay Preparation: Wash the cells with KRH buffer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or control compounds for a specified time at 37°C.

  • Uptake Initiation: Add [³H]Serotonin to each well to initiate the uptake reaction. Incubate for a short period (e.g., 1-3 minutes) at 37°C.[14] Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression.

Table 1: Expected In Vitro Pharmacological Profile of a Potent SSRI

ParameterAssay TypeTypical Value RangeInterpretation
Ki (nM) Radioligand Binding< 10 nMHigh binding affinity for SERT
IC50 (nM) Serotonin Uptake< 50 nMPotent functional inhibition of SERT

In Vivo Evaluation: Assessing Antidepressant- and Anxiolytic-like Activity

In vivo studies in animal models are essential to evaluate the therapeutic potential of a novel SSRI. These models aim to replicate certain behavioral and physiological aspects of depression and anxiety.[15]

Workflow for In Vivo Evaluation of an SSRI

InVivo_Workflow cluster_behavioral_tests Behavioral Paradigms A Compound Formulation & Dose Selection C Acute or Chronic Dosing Regimen A->C B Animal Acclimation B->C D Behavioral Testing C->D E Data Analysis & Interpretation D->E FST Forced Swim Test (FST) D->FST TST Tail Suspension Test (TST) D->TST CMS Chronic Unpredictable Mild Stress (CUMS) D->CMS NSF Novelty-Suppressed Feeding (NSF) D->NSF

Caption: Workflow for In Vivo Behavioral Assessment.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model for screening potential antidepressant drugs.[16][17] The test is based on the principle that animals will become immobile after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment is expected to reduce the duration of immobility.[18]

Protocol 3: Forced Swim Test in Mice

Materials:

  • Male mice (e.g., C57BL/6 strain)[19]

  • This compound

  • Vehicle control (e.g., saline or 0.5% methylcellulose)

  • Glass cylinders (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording and analysis software

Procedure:

  • Dosing: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at various doses. Dosing can be acute (e.g., 30-60 minutes before the test) or chronic (e.g., daily for 14-21 days).

  • Test Session: Place each mouse individually into a cylinder of water for a 6-minute session.

  • Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like activity.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model has high face and predictive validity for depression, as it exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression.[16]

Protocol 4: Chronic Unpredictable Mild Stress in Rats

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • This compound

  • Vehicle control

  • A variety of mild stressors (e.g., wet bedding, cage tilt, social isolation, altered light/dark cycle)[5]

  • Sucrose solution (1%) and water

Procedure:

  • Baseline Sucrose Preference: Train rats to consume a 1% sucrose solution. Measure their baseline preference for sucrose over water.

  • CUMS Procedure: Subject the rats to a daily regimen of unpredictable mild stressors for 4-8 weeks.[16] A control group is handled but not stressed.

  • Treatment: During the stress period, administer this compound or vehicle daily.

  • Sucrose Preference Test: At regular intervals (e.g., weekly), measure sucrose preference by providing the rats with a choice between the 1% sucrose solution and water for a defined period. Anhedonia is indicated by a significant decrease in sucrose preference in the stressed group compared to the non-stressed control group.

  • Data Analysis: Calculate sucrose preference as (sucrose intake / total fluid intake) x 100. Compare the sucrose preference between the different treatment groups. A reversal of the stress-induced decrease in sucrose preference by the test compound indicates antidepressant-like efficacy.

Safety and Handling of this compound

As with any research chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20][21]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[21][22] Avoid contact with skin and eyes.[22]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[20][22]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[22][23]

Conclusion

This compound is a valuable pharmacological tool for the investigation of the serotonin transporter and the development of novel antidepressant and anxiolytic therapies. The protocols detailed in these application notes provide a robust framework for the in vitro and in vivo characterization of this compound. By adhering to these methodologies, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and preclinical efficacy. The principles and techniques described are broadly applicable to the study of other serotonin reuptake inhibitors, contributing to the broader effort to understand and treat neuropsychiatric disorders.

References

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  • Eltareb, M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. [Link]

  • Reaction Biology. SERT Biochemical Binding Assay Service. Reaction Biology. [Link]

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Analytical methods for 3-(2-Fluorophenoxy)piperidine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 3-(2-Fluorophenoxy)piperidine Hydrochloride

Abstract: This document provides a comprehensive guide to the analytical methods for the quantitative determination of this compound, a key intermediate in pharmaceutical research and development. Recognizing the compound's specific physicochemical properties, this note details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. A preliminary screening method using UV-Vis spectrophotometry is also discussed, highlighting its applications and limitations. All methodologies are presented with a focus on the rationale behind procedural choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Analytical Strategy

This compound is a heterocyclic compound whose precise and accurate quantification is paramount for ensuring quality, purity, and consistency in research and manufacturing workflows. The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the need for high specificity, sensitivity, or throughput.

The analytical strategy presented herein is built upon a tiered approach:

  • Tier 1: High-Specificity & Quantitative Analysis (HPLC-UV): A robust, validated HPLC method is the primary choice for accurate quantification in complex matrices. Due to the molecule's weak native UV absorbance, a pre-column derivatization strategy is proposed to enhance detection sensitivity.[4]

  • Tier 2: Confirmatory & Orthogonal Analysis (GC-MS): GC-MS provides an orthogonal method with high specificity, ideal for identity confirmation and the analysis of volatile impurities.

  • Tier 3: High-Throughput Screening (UV-Vis Spectrophotometry): For rapid, non-specific concentration estimation of the pure substance, direct UV-Vis spectrophotometry offers a simple and fast alternative.

Physicochemical Properties & Method Selection

The structure of 3-(2-Fluorophenoxy)piperidine—a piperidine ring linked to a fluorinated phenyl group via an ether bond—dictates the analytical approach. The piperidine moiety is a secondary amine, while the fluorophenyl group provides some UV absorbance, although it is often insufficient for sensitive quantification at low concentrations. The secondary amine is a key functional group that can be targeted for derivatization to attach a strong chromophore.[4][5] The compound's volatility after conversion to its free base form makes it amenable to GC analysis.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the precise assay and impurity profiling of this compound due to its high resolution and reproducibility.

Rationale for Derivatization

The target analyte lacks a strong native chromophore, which limits the sensitivity of direct UV detection. To overcome this, a derivatization step is employed to attach a molecule with high molar absorptivity, such as a benzoyl group, to the secondary amine of the piperidine ring. This strategy significantly enhances the UV response, allowing for quantification at lower concentrations.[4][5]

Experimental Workflow for HPLC Analysis

The following diagram illustrates the complete workflow from sample preparation to data analysis for the HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve Deriv Add Derivatizing Agent (Benzoyl Chloride) & Base Dissolve->Deriv React React at Controlled Temp Deriv->React Quench Quench Reaction React->Quench Filter Filter through 0.45 µm Syringe Filter Quench->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Report Result Calibrate->Report

Caption: Workflow for HPLC quantification of 3-(2-Fluorophenoxy)piperidine.

Detailed Protocol: RP-HPLC with Pre-Column Derivatization

Objective: To quantify this compound by reacting it with benzoyl chloride and analyzing the derivative using reversed-phase HPLC with UV detection.

Materials:

  • This compound reference standard

  • Benzoyl chloride

  • Triethylamine (or other suitable organic base)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • 0.45 µm syringe filters

Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.

    • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample containing an equivalent amount of the analyte and prepare a 1 mg/mL stock solution in acetonitrile.

    • Dilute to an expected concentration within the calibration range.

  • Derivatization Procedure (for both standards and samples):

    • Transfer 1.0 mL of each standard and sample solution to separate vials.

    • Add 100 µL of triethylamine.

    • Add 50 µL of a 10% solution of benzoyl chloride in acetonitrile.

    • Vortex and allow to react for 20 minutes at room temperature.

    • Quench the reaction by adding 100 µL of a 10% solution of formic acid in acetonitrile.

    • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions: A summary of the starting HPLC conditions is provided in the table below. These may require optimization.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Wavelength ~230 nm (or λmax of derivative)
Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 5-100 µg/mL). An R² value > 0.995 is typically required.

  • Accuracy: Determine the closeness of the measured value to the true value, often expressed as percent recovery of spiked samples.

  • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day), expressed as the Relative Standard Deviation (%RSD). A common acceptance criterion is %RSD ≤ 2.0%.[1]

  • Range: The interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration that can be reliably quantified and detected, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature).[6][7]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as a powerful orthogonal technique for identity confirmation and quantification. It offers exceptional specificity due to the combination of chromatographic separation and mass-based detection.

Rationale and Sample Treatment

For GC analysis, the non-volatile hydrochloride salt must be converted to its more volatile free base form. This is typically achieved by neutralizing the sample with a base (e.g., NaOH) and extracting the free base into an organic solvent. The mass spectrometer provides definitive structural information, making this method ideal for confirmatory analysis.

Detailed Protocol: GC-MS

Objective: To confirm the identity and quantify 3-(2-Fluorophenoxy)piperidine after conversion to its free base.

Materials:

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethyl acetate or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

Protocol:

  • Sample Preparation:

    • Dissolve a known quantity of the sample in deionized water.

    • Adjust the pH to >10 with 1 M NaOH to form the free base.

    • Extract the aqueous solution three times with an equal volume of ethyl acetate.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate or dilute the extract as needed to fall within the instrument's working range.

  • GC-MS Conditions: The table below provides a starting point for GC-MS method development.

ParameterRecommended Condition
GC System Agilent GC/MS or equivalent[8]
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temp. 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min
Carrier Gas Helium, 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu
Decision Logic for Method Selection

The choice between HPLC and GC-MS often depends on the analytical goal. The following diagram outlines a simple decision-making process.

Method_Selection node_result Primary Method: RP-HPLC with Derivatization Start What is the primary goal? Goal_Quant Routine QC & Assay Start->Goal_Quant Quantification Goal_Confirm Identity Confirmation or Impurity Structure ID Start->Goal_Confirm Identification Goal_Quant->node_result Use Validated RP-HPLC Method node_result_gcms Confirmatory Method: GC-MS Goal_Confirm->node_result_gcms Use GC-MS Method

Caption: Decision tree for selecting an analytical method.

Alternative Method: UV-Vis Spectrophotometry

For a rapid estimation of concentration in pure samples where specificity is not a concern, direct UV-Vis spectrophotometry can be employed.

Principle and Limitations

This method relies on Beer-Lambert's law, where the absorbance of the analyte solution is directly proportional to its concentration. The presence of the fluorophenyl ring imparts some UV absorbance.[9] However, this method is highly non-specific, as any impurity with a similar chromophore will interfere with the measurement. It is not suitable for stability samples, process intermediates, or formulated products.

Detailed Protocol: UV-Vis Spectrophotometry

Objective: To perform a rapid, non-specific concentration check of a pure this compound sample.

Protocol:

  • Solvent Selection: Use a UV-transparent solvent such as methanol or ethanol.

  • Determine λmax: Scan a moderately concentrated solution (e.g., 50 µg/mL) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Create a series of standards in the chosen solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance vs. concentration.

  • Measure Sample: Prepare the sample in the same solvent, ensuring its absorbance falls within the linear range of the calibration curve. Calculate the concentration based on the curve.

Method Comparison

FeatureHPLC with DerivatizationGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity HighVery HighModerate to Low
Application Routine QC, Assay, PurityIdentity Confirmation, Impurity IDQuick check of pure substance
Throughput ModerateModerateHigh
Sample Prep Derivatization requiredExtraction & solvent exchangeSimple dilution
Cost/Complexity ModerateHighLow

Conclusion

The robust and reliable quantification of this compound is best achieved using a validated reversed-phase HPLC method with pre-column derivatization to enhance UV sensitivity. For unambiguous identity confirmation, GC-MS provides an excellent orthogonal technique. While direct UV-Vis spectrophotometry can be used for preliminary checks of pure material, its lack of specificity precludes its use in regulated quality control environments. The selection of the appropriate method should be guided by the specific analytical need, balancing the requirements for specificity, sensitivity, and throughput.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • ResearchGate. UV-vis spectra of piperidine.
  • Acta Scientiarum Naturalium Universitatis Sunyatseni. (2005, November). Study on the fulvene-piperidine adducts by UV spectrophotometry and its application.
  • ResearchGate. Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes.
  • Journal of the Association of Official Analytical Chemists. (1987, Jan-Feb). UV spectrophotometric determination of piperine in pepper preparations: collaborative study.
  • Royal Society of Chemistry. Analytical Methods.
  • National Institutes of Health. Piperidine | C5H11N | CID 8082 - PubChem.
  • Agilent Technologies. GC AND GC/MS.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater.
  • Agilent Technologies. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
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Application Notes and Protocols for 3-(2-Fluorophenoxy)piperidine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-(2-Fluorophenoxy)piperidine hydrochloride, a key intermediate in the synthesis of advanced pharmaceutical agents. The document elucidates the physicochemical properties, strategic applications, and detailed synthetic protocols involving this versatile building block. Particular focus is given to its utility in constructing complex molecular architectures, exemplified by a detailed protocol for the N-arylation of the piperidine nitrogen, a critical step in the synthesis of potential neurokinin-1 (NK1) receptor antagonists. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Fluorophenoxy Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals, owing to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements.[1][2] The introduction of a fluorophenoxy group, as seen in 3-(2-Fluorophenoxy)piperidine, imparts specific conformational constraints and electronic properties that can significantly enhance biological activity and metabolic stability. The hydrochloride salt form ensures improved handling and solubility characteristics, making it an ideal starting material for multi-step synthetic campaigns.

This application note will delve into the practical applications of this compound as a pivotal intermediate in pharmaceutical synthesis. We will explore its role in the construction of molecules targeting G-protein coupled receptors, with a specific, detailed protocol for the synthesis of a potential neurokinin-1 (NK1) receptor antagonist. NK1 receptor antagonists have shown therapeutic promise in a range of indications, including chemotherapy-induced nausea and vomiting, depression, and other neurological disorders.[1][3][4]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile, of a starting material is paramount for successful and safe laboratory execution. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 1185299-30-2
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.70 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.

Safety and Handling:

This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthetic Utility and Reaction Mechanisms

The primary synthetic utility of this compound lies in the reactivity of the secondary amine of the piperidine ring. This nitrogen atom can readily undergo a variety of transformations, most notably N-arylation, N-alkylation, and acylation, to introduce diverse substituents and build molecular complexity.

N-Arylation via Buchwald-Hartwig Amination

A particularly powerful and widely employed method for the N-arylation of amines is the Palladium-catalyzed Buchwald-Hartwig amination.[6] This reaction allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and a variety of aryl halides or triflates, even with sterically demanding substrates. The general catalytic cycle is depicted below.

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

The reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium catalyst. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-aryl amine product and regenerates the active palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[6]

Application Protocol: Synthesis of a Potential Neurokinin-1 (NK1) Receptor Antagonist Intermediate

This protocol details the synthesis of a model compound, N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(2-fluorophenoxy)piperidine, a scaffold relevant to the structure of known NK1 receptor antagonists. The protocol utilizes a Buchwald-Hartwig N-arylation reaction.

Materials and Reagents
  • This compound

  • 1-Bromo-2-methoxy-5-(trifluoromethyl)benzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Experimental Workflow

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants and Catalysts add_solvent Add Anhydrous Toluene start->add_solvent degas Degas Mixture add_solvent->degas heat Heat to 100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolate Pure Product purify->product

Caption: Experimental Workflow for N-Arylation.

Step-by-Step Protocol
  • Preparation of the Free Base: In a separatory funnel, dissolve this compound (1.0 eq) in deionized water. Add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base of 3-(2-fluorophenoxy)piperidine as an oil. Use this material directly in the next step.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with argon three times.

  • Addition of Reagents: Add the freshly prepared 3-(2-fluorophenoxy)piperidine (1.0 eq) and 1-bromo-2-methoxy-5-(trifluoromethyl)benzene (1.1 eq) to the flask, followed by anhydrous toluene (5 mL per mmol of the piperidine).

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(2-fluorophenoxy)piperidine.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its strategic importance is highlighted by its utility in constructing scaffolds for CNS-active agents, such as potential neurokinin-1 receptor antagonists. The provided protocol for N-arylation via the Buchwald-Hartwig amination demonstrates a robust and efficient method for elaborating this intermediate into more complex structures. The principles and methodologies outlined in this guide are intended to empower researchers and scientists in their drug discovery and development endeavors.

References

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Troubleshooting & Optimization

3-(2-Fluorophenoxy)piperidine hydrochloride stability under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-(2-Fluorophenoxy)piperidine hydrochloride

Welcome to the technical support guide for this compound (CAS No. 1185299-30-2). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability and integrity of this compound throughout your experimental workflows. As scientists, we understand that the reliability of your results begins with the stability of your reagents. This guide moves beyond simple data sheets to explain the causality behind our recommendations, empowering you to make informed decisions in your research.

Section 1: Foundational Knowledge & Handling FAQs

This section addresses the most common initial questions regarding the compound's properties and safe handling.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties is the first step in proper handling and application. Key identifiers and characteristics are summarized below.

PropertyValueSource
CAS Number 1185299-30-2[1]
Molecular Formula C₁₁H₁₅ClFNO[1]
Molecular Weight 231.7 g/mol [1]
Appearance Typically a solid powder.[2]
Purity Generally available at ≥95% or ≥97%.[2][3]
Structure 3-(2-fluorophenoxy)piperidine;hydrochloride[1]
Q2: What are the definitive long-term storage conditions for the solid compound?

As a hydrochloride salt of a secondary amine, this compound has specific vulnerabilities. The primary concerns for the solid material are moisture and atmospheric exposure.

Answer: The compound should be stored in a tightly sealed container, preferably made of amber glass, in a cool, dry, and well-ventilated area.[4][5] For maximum long-term stability, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is the gold standard.[5]

  • Expert Rationale (The "Why"):

    • Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air.[5] Absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation pathways like hydrolysis.[6]

    • Atmospheric Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation. While slower in the solid state, long-term exposure to atmospheric oxygen can lead to the formation of N-oxides and other impurities. Storing under an inert atmosphere mitigates this risk.

    • Light Sensitivity: While specific photostability data is not published, aromatic ethers and amines can be susceptible to photodegradation. Using an amber vial minimizes this risk by blocking UV light.[4]

Q3: My stock solution turned slightly yellow after a few days in the fridge. What is the likely cause?

This is a classic indicator of early-stage degradation, most commonly oxidation.

Answer: A yellow discoloration is typically a sign of oxidative degradation of the amine. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ion impurities in your solvent or buffer, which can catalyze the oxidation.[7][8]

  • Expert Rationale (The "Why"):

    • Secondary amines, like the one in the piperidine ring, can be oxidized to form various products, including hydroxylamines and nitroxide radicals, which are often colored. This process is autocatalytic and can be initiated by light or heat.[7]

    • Even when refrigerated, dissolved oxygen in a non-degassed solvent provides a sufficient source for slow oxidation over time. For maximum stability in solution, particularly for long-term studies, using degassed solvents and storing aliquots under an inert atmosphere (e.g., argon) is recommended.

Section 2: Solution Stability & Troubleshooting

The stability of this compound is most critical once it is in solution. The choice of solvent, pH, and handling procedures directly impacts its integrity.

Q4: How long can I expect my aqueous stock solution to be stable?

This is a critical question, but the answer is highly dependent on the experimental conditions.

Answer: There is no single "shelf-life" for a solution. Stability is a function of solvent, pH, concentration, temperature, and light exposure. As a general guideline for an aqueous buffered solution (pH ~7.0) stored protected from light at 2-8°C, we recommend preparing fresh solutions for each experiment or, at a minimum, using solutions prepared within 24-48 hours. For any use beyond this, you must validate the stability in your specific experimental system.

  • Expert Rationale (The "Why"):

    • Hydrolysis: The ether linkage (phenoxy-piperidine) is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[7] Maintaining a neutral pH is crucial.

    • Oxidation: As discussed in Q3, oxidation is a primary concern in solution. The rate is dependent on factors like the amount of dissolved oxygen and the presence of catalysts.[8]

    • pH and the Free Base: In solutions with a pH significantly above the pKa of the piperidine nitrogen, the equilibrium will shift towards the free base form. The free base is often less soluble in aqueous media, which can lead to precipitation, and is typically more susceptible to oxidation than the protonated hydrochloride salt.

Below is a decision-making workflow for troubleshooting common issues observed with prepared solutions.

Caption: Decision tree for troubleshooting solution instability.

Q5: What are the primary chemical degradation pathways I should be aware of?

Understanding potential degradation helps in designing stable formulations and interpreting analytical data.

Answer: The two most probable degradation pathways under typical experimental conditions are oxidation of the piperidine nitrogen and hydrolysis of the ether bond.

DegradationPathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced Conditions: Strong Acid/Base) Parent 3-(2-Fluorophenoxy)piperidine (C₁₁H₁₄FNO) N_Oxide N-Oxide Derivative Parent->N_Oxide [O] (Air, H₂O₂, Light) Imine Other Oxidative Products (e.g., Iminium Species) Parent->Imine [O] Phenol 2-Fluorophenol Parent->Phenol H₂O (H⁺ or OH⁻) Piperidinol 3-Hydroxypiperidine Parent->Piperidinol H₂O (H⁺ or OH⁻)

Caption: Major potential degradation pathways for the compound.

Section 3: Validated Experimental Protocols

To ensure reproducibility, we provide the following validated starting-point protocols. We strongly advise adapting and re-validating these protocols for your specific experimental matrix.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol minimizes initial degradation during solubilization.

  • Pre-Requisites: Ensure you have high-purity water (e.g., Milli-Q or 18 MΩ·cm), a calibrated pH meter, and appropriate volumetric flasks.

  • Weighing: Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solubilization: Weigh the desired amount of solid in a clean, dry vessel. Add approximately 80% of the final volume of your chosen aqueous buffer (e.g., PBS, pH 7.4).

  • Mixing: Gently vortex or sonicate in a water bath at room temperature until the solid is completely dissolved. Avoid excessive heating.

  • Final Volume: Once dissolved, transfer the solution to a Class A volumetric flask. Rinse the original vessel with a small amount of buffer and add it to the flask. Bring the solution to the final volume with the buffer.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any microscopic particulates. This is critical for cell-based assays or HPLC analysis.

  • Storage: Immediately store the solution in a tightly capped, clearly labeled amber vial at 2-8°C. For best results, overlay the solution with an inert gas like argon or nitrogen before capping.

Protocol 2: Performing a Short-Term Experimental Stability Study

This protocol provides a framework for you to verify the compound's stability in your specific buffer and at your working concentration. This is a core principle of developing a "stability-indicating" workflow.[9]

  • Objective: To determine the percentage of the parent compound remaining after a set time under your specific experimental conditions (e.g., in cell culture media at 37°C).

  • Time Zero (T=0) Sample: Prepare a solution of the compound in your experimental matrix (e.g., DMEM + 10% FBS) at the final working concentration. Immediately take an aliquot, quench any potential reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and store at -20°C or colder. This is your 100% reference sample.

  • Incubation: Place the remainder of the solution under the exact experimental conditions you wish to test (e.g., in an incubator at 37°C, 5% CO₂).

  • Time Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots, treat them identically to the T=0 sample, and store them frozen.

  • Analysis: Analyze all samples (T=0 and subsequent time points) in a single run using a suitable stability-indicating HPLC method.[6][10] A reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like 0.1% formic acid is a common starting point.

  • Calculation: Quantify the peak area of the parent compound in each sample. Calculate the percentage remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Acceptance Criteria: A common acceptance criterion for stability is retaining ≥95% of the parent compound.

StabilityWorkflow Workflow for a User-Defined Stability Study prep 1. Prepare Solution in Experimental Buffer t0 2. Analyze T=0 Sample (HPLC, LC-MS) prep->t0 store 3. Incubate Solution Under Test Conditions (e.g., 37°C, 24h) prep->store compare 5. Compare Peak Areas (T=x vs T=0) t0->compare tx 4. Analyze T=x Samples (HPLC, LC-MS) store->tx tx->compare result 6. Determine % Degradation & Confirm Stability compare->result

Caption: A self-validating workflow for experimental stability assessment.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 4-(3-Fluorophenoxy)piperidine hydrochloride.
  • Apollo Scientific. (2023). 4-(3-Fluorophenoxy)piperidine hydrochloride Safety Data Sheet.
  • CymitQuimica. (n.d.). 4-(2-fluorophenoxy)piperidine(HCl).
  • Appchem. (n.d.). 3-(2-Fluorophenyl)piperidine hydrochloride.
  • CymitQuimica. (2024). Safety Data Sheet.
  • BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • ResearchGate. (n.d.). Proposed oxidative degradation pathway.
  • Guidechem. (n.d.). This compound 1185299-30-2 wiki.
  • Sigma-Aldrich. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Sigma-Aldrich. (n.d.). 4-(3-fluorophenoxy)piperidine hydrochloride.
  • Scribd. (n.d.). DEGRADATIONPATHWAY B. Pharm 2-2.
  • NIH National Library of Medicine. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.

Sources

3-(2-Fluorophenoxy)piperidine hydrochloride handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and application of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the integrity of your research.

I. Core Compound Properties & Safety Overview

This compound is a substituted piperidine derivative. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and the introduction of a fluorophenoxy group can significantly modulate its physicochemical and pharmacological properties. The hydrochloride salt form is common for amines, enhancing stability and solubility in aqueous media.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/InformationSource/Rationale
Molecular FormulaC₁₁H₁₅ClFNOCalculated
Molecular Weight231.7 g/mol Calculated
AppearanceWhite to off-white solidAnalogy to similar compounds
Melting PointNot available. Piperidine HCl melts at 247°C.[Piperidine hydrochloride supplier data]
SolubilitySoluble in water.General property of hydrochloride salts.
StabilityStable under recommended storage conditions. Hygroscopic.Analogy to similar piperidine HCl salts.
Hazard Identification and GHS Classification
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Figure 1: Hazard Communication

GHS_Hazards cluster_hazards Potential GHS Hazards cluster_ppe Required Personal Protective Equipment H302 H302 Harmful if swallowed Gloves Nitrile Gloves H302->Gloves H315 H315 Causes skin irritation H315->Gloves Coat Lab Coat H315->Coat H319 H319 Causes serious eye irritation Goggles Safety Goggles H319->Goggles H335 H335 May cause respiratory irritation Respirator Respirator (if dusting occurs) H335->Respirator

Caption: GHS Hazard and PPE Flowchart

II. Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Due to the hygroscopic nature of many hydrochloride salts, it is crucial to protect it from moisture to prevent clumping and degradation. Storage at room temperature is generally acceptable, but for long-term storage, refrigeration (2-8°C) is recommended.

Q2: What are the appropriate personal protective equipment (PPE) when handling this compound?

A2: Always handle this compound in a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Q3: In which solvents is this compound soluble?

A3: As a hydrochloride salt, it is expected to be soluble in water. Its solubility in organic solvents may vary. For reactions, it is common to dissolve the hydrochloride salt in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and add a non-nucleophilic base to liberate the free amine.

Q4: How should I dispose of waste containing this compound?

A4: This compound should be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain. Waste should be collected in a designated, labeled, and sealed container for hazardous materials.

III. Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in synthetic chemistry.

Problem 1: Incomplete or No Reaction in N-Alkylation or N-Arylation Reactions

Symptoms:

  • TLC or LC-MS analysis shows primarily starting material.

  • Low yield of the desired product.

Potential Causes and Solutions:

  • Incomplete Deprotonation: The piperidine nitrogen is protonated in the hydrochloride salt. For it to act as a nucleophile, it must be deprotonated to the free amine.

    • Solution: Add a suitable base to the reaction mixture. For many applications, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient. For reactions requiring a stronger, non-nucleophilic base, consider using sodium or potassium carbonate. A molar equivalent of base is required to neutralize the hydrochloride, and an additional equivalent may be needed for the reaction itself.

  • Steric Hindrance: The 2-fluoro substituent on the phenoxy ring may introduce some steric bulk, potentially hindering the approach of bulky electrophiles.

    • Solution: If steric hindrance is suspected, consider increasing the reaction temperature or using a less sterically demanding electrophile if the experimental design allows.

Figure 2: Troubleshooting Workflow for Poor Reaction Conversion

Troubleshooting_Workflow Start Low or No Product Formation Check_Base Was a base added to neutralize the HCl salt? Start->Check_Base Add_Base Add an appropriate base (e.g., TEA, DIPEA, K2CO3) Check_Base->Add_Base No Check_Equivalents Are the molar equivalents of the base correct? Check_Base->Check_Equivalents Yes Add_Base->Check_Equivalents Adjust_Equivalents Adjust base equivalents (at least 1 eq. for neutralization) Check_Equivalents->Adjust_Equivalents No Consider_Sterics Is steric hindrance a likely issue? Check_Equivalents->Consider_Sterics Yes Adjust_Equivalents->Consider_Sterics Increase_Temp Increase reaction temperature or prolong reaction time Consider_Sterics->Increase_Temp Yes End Re-evaluate reaction setup Consider_Sterics->End No Alternative_Reagent Consider a less sterically hindered electrophile Increase_Temp->Alternative_Reagent Increase_Temp->End Alternative_Reagent->End

Caption: Decision tree for troubleshooting poor reaction outcomes.

Problem 2: Compound Appears Clumpy or is Difficult to Weigh Accurately

Symptoms:

  • The solid material is not a free-flowing powder.

  • Weight fluctuates when weighing on an analytical balance.

Potential Cause and Solution:

  • Hygroscopicity: The compound has likely absorbed moisture from the atmosphere.

    • Solution: Dry the compound under high vacuum for several hours before use. When not in use, store it in a desiccator over a drying agent like phosphorus pentoxide or anhydrous calcium sulfate. When weighing, do so quickly and in a low-humidity environment if possible.

IV. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general guideline for the N-alkylation of this compound with an alkyl halide.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as anhydrous DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq.) or triethylamine (2.5 eq.).

  • Electrophile Addition: Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter the mixture. The filtrate can then be subjected to a standard aqueous work-up, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel.

V. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • 7-Safety Data Sheet. (n.d.). Piperidine. Retrieved from a publicly available SDS.

  • AA Blocks. (2025). Safety Data Sheet: 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of piperidines and their applications in medicinal chemistry. Angewandte Chemie International Edition, 45(38), 6436-6439.

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Anderson, E. A., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1365-1372.

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. 8(4).

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties.

  • European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments.

  • National Center for Biotechnology Information. (n.d.). 3-(2-Bromophenoxy)piperidine. PubChem Compound Database. Retrieved from [Link]

Technical Support Center: Synthesis of 3-(2-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenoxy)piperidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in or planning the synthesis of this important pharmaceutical intermediate. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate common challenges, troubleshoot effectively, and optimize your synthetic route.

The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, with the piperidine ring being one of the most prevalent N-heterocycles in FDA-approved drugs.[1] The introduction of a fluorophenoxy moiety at the 3-position presents a unique set of challenges that require careful control of reaction parameters. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most widely adopted strategy involves a three-step sequence starting from 3-hydroxypiperidine. This approach balances atom economy, scalability, and the use of readily available starting materials.

  • N-Protection: The secondary amine of 3-hydroxypiperidine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in the subsequent step.

  • Ether Formation: The core C-O bond is formed via a Williamson ether synthesis between N-Boc-3-hydroxypiperidine and 2-fluorophenol.[2][3][4] This is the most critical and often lowest-yielding step.

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions, and the resulting free base is converted directly to the hydrochloride salt.

dot graph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ondot Caption: Overall synthetic workflow.

Q2: Why is N-protection of the piperidine nitrogen essential?

The piperidine nitrogen is a potent nucleophile, as is the alkoxide formed from the 3-hydroxy group. Without protection, the nitrogen can compete in nucleophilic reactions. Specifically, if you were to attempt the ether synthesis on unprotected 3-hydroxypiperidine, the piperidine nitrogen could react with an activated 2-fluorophenol derivative or engage in other undesired side reactions, leading to a complex mixture of products and significantly lower yields of the desired ether. The Boc group is ideal as it is robust under the basic conditions of the Williamson synthesis but can be cleanly removed with acid.[5]

Q3: What are the most critical parameters to control during the Williamson ether synthesis step?

This step is an S_N2-type reaction between an alkoxide and an aryl halide (in this case, an S_NAr reaction activated by the fluorine atom).[2][6] Success hinges on three key factors:

  • Choice of Base: The base must be strong enough to fully deprotonate the hydroxyl group of N-Boc-3-hydroxypiperidine (pKa ~16-18) to form the nucleophilic alkoxide.

  • Solvent: A polar aprotic solvent is required to dissolve the reactants and facilitate the substitution reaction.

  • Temperature: The reaction often requires heating to overcome the activation energy for the C-O bond formation, but excessive heat can lead to decomposition.

Q4: What analytical methods are recommended for in-process control and final product analysis?
  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress, especially for the consumption of starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for confirming the mass of intermediates and the final product, as well as identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and key intermediates.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final hydrochloride salt.[7][8][9]

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific problems you may encounter during the synthesis.

Ether Synthesis Step (N-Boc-3-hydroxypiperidine + 2-Fluorophenol)

Problem: Low or no yield of the desired ether product, N-Boc-3-(2-Fluorophenoxy)piperidine.

This is the most common failure point. A systematic approach is required to diagnose the issue.

dot graph "Troubleshooting_Ether_Synthesis" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ondot Caption: Decision tree for troubleshooting low yield.

  • Q: My LC-MS shows only unreacted starting materials. What went wrong?

    • Cause 1: Ineffective Deprotonation. The most likely culprit is an insufficiently strong base or the deactivation of the base by moisture. Weaker bases like potassium carbonate (K₂CO₃) often fail to deprotonate the secondary alcohol of the piperidine derivative efficiently.

    • Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the alcohol, driving the formation of the required alkoxide. It is critical to use anhydrous solvents (e.g., DMF, THF) and flame-dried glassware, as NaH reacts violently with water.

BasepKa of Conjugate AcidTypical SolventComments
K₂CO₃~10.3DMF, AcetonitrileOften too weak for secondary alcohols; may require high temperatures and long reaction times.
Cs₂CO₃~10.3DMF, TolueneMore soluble than K₂CO₃, sometimes more effective due to the "caesium effect," but may still be insufficient.
NaH ~36 THF, DMF Recommended. Strong, irreversible deprotonation. Requires strict anhydrous conditions.
KHMDS~26THFA strong, soluble base that can be an alternative to NaH, but is more expensive.
Table 1: Comparison of Bases for Williamson Ether Synthesis.
  • Q: The reaction is slow and gives a low yield even with NaH. What's next?

    • Cause 1: Suboptimal Temperature. S_NAr reactions on fluoroaromatics often require thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Start at 60-70 °C and monitor by TLC/LC-MS. If the reaction is still sluggish, you can increase the temperature to 80-100 °C. Be cautious, as temperatures above 120 °C in DMF can lead to decomposition.

    • Cause 2: Poor Quality Reagents. Ensure the N-Boc-3-hydroxypiperidine is pure and the 2-fluorophenol has not oxidized (it should be a colorless liquid or solid).

Deprotection and Salt Formation Step

Problem: Incomplete N-Boc deprotection or formation of an oily product instead of a crystalline hydrochloride salt.

  • Q: My NMR shows a mixture of Boc-protected material and the desired product after the deprotection step. How do I ensure complete reaction?

    • Cause: Insufficient Acid or Reaction Time. The Boc group is stable, and its removal requires a sufficient excess of strong acid.

    • Solution: Use a commercially available solution of HCl (e.g., 4M HCl in 1,4-dioxane) to ensure accurate stoichiometry. A 5-10 fold molar excess of HCl is recommended. Allow the reaction to stir at room temperature for at least 4-6 hours, or until TLC/LC-MS confirms the complete disappearance of the starting material. Gentle warming to 40 °C can accelerate the reaction if it is particularly slow.[10][11]

  • Q: After adding HCl and removing the solvent, I get a sticky oil, not the expected white solid. How can I induce crystallization?

    • Cause 1: Impurities. Residual solvent (e.g., water, dioxane) or organic impurities from previous steps can inhibit crystallization.

    • Cause 2: Incorrect Stoichiometry. An excess of the free base or the presence of the dihydrochloride salt can sometimes lead to oily products.

    • Solution 1: Trituration. This is the most effective technique. Add a solvent in which the desired salt is insoluble but the impurities are soluble. For piperidine hydrochlorides, anhydrous diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices. Add the solvent to the oil, and vigorously scratch the inside of the flask with a glass rod or stir rapidly. This mechanical agitation provides nucleation sites for crystal growth, often resulting in the formation of a fine white powder.

    • Solution 2: Recrystallization. If trituration fails, dissolve the oil in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol. Then, slowly add a non-polar "anti-solvent" like diethyl ether or hexane until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote the growth of high-purity crystals.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of N-Boc-3-hydroxypiperidine
  • To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid or colorless oil that solidifies upon standing.[12][13]

Protocol 2: Synthesis of N-Boc-3-(2-Fluorophenoxy)piperidine
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous dimethylformamide (DMF, ~0.3 M).

  • Cool the suspension to 0 °C and add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise. (Note: H₂ gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add 2-fluorophenol (1.2 eq) to the reaction mixture.

  • Heat the reaction to 70-80 °C and stir for 8-12 hours.

  • Monitor the reaction by LC-MS for the formation of the product mass and consumption of the starting alcohol.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Dilute with ethyl acetate and wash extensively with water (x3) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to afford the pure product.

Protocol 3: Synthesis of this compound
  • Dissolve N-Boc-3-(2-Fluorophenoxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the solution at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until no starting material remains.

  • Concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.

  • Triturate the residue with anhydrous diethyl ether. Filter the resulting solid and wash with additional diethyl ether.

  • Dry the solid under vacuum to yield this compound as a white to off-white solid.[14]

References

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • Njardarson, J. T., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry.
  • Organic Syntheses. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-bis-. Available at: [Link]

  • Royal Society of Chemistry. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

  • Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.
  • DTIC. Piperidine Synthesis. Available at: [Link]

  • Google Patents. Piperidine derivatives, their preparation, and their use as medicaments.
  • PubChem. 3-Hydroxypiperidine. Available at: [Link]

  • ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. A kind of purification method of high-purity piperidine.
  • National Institutes of Health. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Available at: [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • YouTube. Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • Google Patents. Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • OPUS at UTS. Analytical Methods. Available at: [Link]

  • PubMed. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. Product of Williamson Synthesis. Available at: [Link]

  • National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Aryloxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aryloxypiperidines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this important synthetic transformation.

The 3-aryloxypiperidine motif is a key structural component in numerous pharmacologically active compounds.[1] Its synthesis, however, can present several challenges. This guide is structured to address these challenges directly, offering solutions grounded in mechanistic principles and practical experience.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-aryloxypiperidines, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the active Pd(0) species is sensitive to air and moisture.[2] For copper-catalyzed Ullmann condensations, the copper(I) species is the active catalyst, and its oxidation can hinder the reaction.[3][4]- Palladium: Ensure rigorous exclusion of air and moisture using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon). Consider using pre-catalysts that do not require in-situ reduction.[2] - Copper: Use fresh, high-purity copper(I) salts (e.g., CuI).[3] If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[3]
2. Inappropriate Ligand: The choice of ligand is critical for stabilizing the metal catalyst and facilitating the reaction.[2][3] Sterically hindered biarylphosphine ligands are often effective for Buchwald-Hartwig reactions.[2] For Ullmann reactions, ligands like 1,10-phenanthroline or amino acids can be effective.[3]- Screen a variety of ligands appropriate for your chosen catalytic system. - For challenging substrates, consider using a ligand specifically designed for that class of compounds.
3. Suboptimal Base: The base plays a crucial role in the catalytic cycle, including deprotonation of the nucleophile.[2][3] The strength and solubility of the base are key factors.- For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be needed for sensitive substrates.[2] - For Ullmann reactions, K₃PO₄, Cs₂CO₃, or K₂CO₃ are often used.[3] Screen different bases to find the optimal one for your specific substrate combination.
4. Unsuitable Solvent: The solvent must dissolve the reactants and the base to a sufficient extent.[2] Common solvents include toluene, dioxane, and THF for Buchwald-Hartwig reactions.[2] For Ullmann reactions, DMF, dioxane, or toluene are often used.[3]- Ensure you are using a dry, degassed solvent. - Avoid chlorinated solvents, acetonitrile, and pyridine in palladium-catalyzed reactions as they can inhibit the catalyst.[2]
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: Some coupling reactions require elevated temperatures and extended reaction times to proceed to completion.[2][4]- Monitor the reaction progress by TLC or GC-MS. - If the reaction stalls, consider incrementally increasing the temperature.[3] For thermally sensitive substrates, a longer reaction time at a lower temperature may be necessary.[2]
2. Catalyst Deactivation: The catalyst can be deactivated by impurities or side reactions.[5]- Ensure all reagents and solvents are of high purity. - Consider a higher catalyst loading, but be mindful of potential side reactions.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of Protic Impurities: Water or other protic impurities can lead to side reactions like the reduction of the aryl halide.[3]- Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried before use.
2. Unstable Nucleophile: The 3-hydroxypiperidine may be unstable under the reaction conditions.- Consider protecting the piperidine nitrogen with a suitable protecting group, such as a Boc group, before the coupling reaction.[6][7]
Difficulty with N-Boc Deprotection 1. Acid-Sensitive Functional Groups: The presence of other acid-sensitive groups in the molecule can lead to their cleavage during Boc deprotection with strong acids like TFA or HCl.[8]- Use milder deprotection conditions. 4M HCl in dioxane is often effective and can be performed at 0°C to improve selectivity.[8] - Alternative methods include using TMS-I in DCM with an excess of solid bicarbonate for a pH-neutral deprotection.[8] - Thermolytic deprotection using fluorinated alcohols like TFE or HFIP is another option, which can be accelerated with microwave irradiation.[9][10]
2. Incomplete Deprotection: Standard acidic conditions may not be sufficient for complete deprotection.- Consider using a stronger acid or increasing the reaction temperature.[11] - A combination of oxalyl chloride in methanol has been reported as a mild and effective method for deprotecting a diverse set of N-Boc compounds.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 3-aryloxypiperidines?

The most common starting material is 3-hydroxypiperidine.[1] It can be synthesized through various methods, including the reduction of 3-piperidone or the hydrolysis of N-protected 3-hydroxypiperidine precursors.[1][13] For many coupling reactions, it is advantageous to use N-protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine, to avoid side reactions involving the piperidine nitrogen.[6]

Q2: Which catalytic system is better for this transformation: Palladium or Copper?

Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation can be effective for the synthesis of 3-aryloxypiperidines.[4][14]

  • Buchwald-Hartwig Amination: Generally offers milder reaction conditions and a broader substrate scope.[14] However, the palladium catalysts and ligands can be expensive.

  • Ullmann Condensation: A more classical approach that is often more cost-effective as it uses copper catalysts.[4] Traditional Ullmann reactions required harsh conditions, but modern protocols with suitable ligands allow for milder temperatures.[3][4]

The choice between the two will depend on the specific substrates, functional group tolerance, and cost considerations of your project.

Q3: How do I choose the right protecting group for the piperidine nitrogen?

The tert-butyloxycarbonyl (Boc) group is the most common and versatile protecting group for the piperidine nitrogen in this context.[11]

  • Protection: The Boc group is easily introduced by reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11]

  • Stability: It is stable to a wide range of reaction conditions, including many coupling reactions.[12]

  • Deprotection: The Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can observe the consumption of your starting materials and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.

Q5: What are the best practices for purifying the final 3-aryloxypiperidine product?

Column chromatography is the most common method for purifying 3-aryloxypiperidines. The choice of eluent will depend on the polarity of your product. A mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point. For basic piperidine products, it may be beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking on the silica gel.

Experimental Protocols

General Procedure for N-Boc Protection of 3-Hydroxypiperidine
  • To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of THF and water), add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.2 eq).[11]

  • Add a base such as triethylamine or sodium bicarbonate (1.5-2.0 eq).[11]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc-3-hydroxypiperidine, which can often be used in the next step without further purification.

General Procedure for Buchwald-Hartwig O-Arylation

Buchwald_Hartwig_Workflow Start Start Reagents Combine N-Boc-3-hydroxypiperidine, aryl halide, Pd catalyst, ligand, and base in an oven-dried flask. Start->Reagents Inert Evacuate and backfill with inert gas (e.g., Argon). Reagents->Inert Solvent Add anhydrous, degassed solvent. Inert->Solvent Heat Heat reaction mixture to the desired temperature (e.g., 80-110 °C). Solvent->Heat Monitor Monitor reaction by TLC or LC-MS. Heat->Monitor Workup Cool to RT, dilute with solvent, and perform aqueous workup. Monitor->Workup Purify Purify by column chromatography. Workup->Purify Deprotect Perform N-Boc deprotection. Purify->Deprotect Final Isolate final 3-aryloxypiperidine product. Deprotect->Final

Caption: Workflow for Buchwald-Hartwig O-Arylation.

  • In an oven-dried flask under an inert atmosphere, combine N-Boc-3-hydroxypiperidine (1.0-1.2 eq), the aryl halide (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., a biarylphosphine, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).[2]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).[2]

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Ullmann Condensation

Ullmann_Condensation_Workflow Start Start Reagents Combine N-Boc-3-hydroxypiperidine, aryl halide, Cu(I) salt, ligand, and base in an oven-dried flask. Start->Reagents Inert Evacuate and backfill with inert gas (e.g., Argon). Reagents->Inert Solvent Add anhydrous solvent. Inert->Solvent Heat Heat reaction mixture to the desired temperature (e.g., 100-140 °C). Solvent->Heat Monitor Monitor reaction by TLC or LC-MS. Heat->Monitor Workup Cool to RT, dilute with solvent, and perform aqueous workup. Monitor->Workup Purify Purify by column chromatography. Workup->Purify Deprotect Perform N-Boc deprotection. Purify->Deprotect Final Isolate final 3-aryloxypiperidine product. Deprotect->Final

Caption: Workflow for Ullmann Condensation.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), N-Boc-3-hydroxypiperidine (1.2-2.0 eq), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[3]

  • Evacuate the vessel and backfill with an inert gas.

  • Add an anhydrous solvent (e.g., DMSO, DMF, or toluene).[3]

  • Heat the reaction mixture (typically 100-140 °C) with stirring for 12-24 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

General Procedure for N-Boc Deprotection
  • Dissolve the N-Boc protected 3-aryloxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane, ethyl acetate, or methanol.[11]

  • Add an excess of a strong acid, such as 4M HCl in dioxane or a 20-50% solution of TFA in dichloromethane.[8][11]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If the hydrochloride or trifluoroacetate salt is desired, it can be isolated directly. To obtain the free base, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Dry the organic layer, concentrate, and purify if necessary.

References

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google P
  • I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? : r/chemhelp - Reddit. (URL: [Link])

  • Regioselective Radical Arylation of 3-Hydroxypyridines - PubMed. (URL: [Link])

  • Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • N-Boc-3-Hydroxypiperidine - ChemBK. (URL: [Link])

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (URL: [Link])

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. (URL: [Link])

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation | Request PDF - ResearchGate. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone - Arkivoc. (URL: [Link])

  • Optimized structures (B3LYP/def2-SVP) and bond dissociation energies... - ResearchGate. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • Diastereoselective α-(Hetero)Arylation of 4-Silyloxy Piperidines. (URL: [Link])

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC - NIH. (URL: [Link])

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])

  • Palladium catalysed reactions in synthesis | PPT - Slideshare. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: [Link])

  • Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues - ResearchGate. (URL: [Link])

  • Approaches to 2‐aryloxypyridines using various reaction conditions. - ResearchGate. (URL: [Link])

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Technical Support Center: Storage and Handling of Fluorinated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper storage, handling, and troubleshooting of these unique chemical entities. The introduction of fluorine into the piperidine scaffold dramatically alters its physicochemical properties, offering exciting opportunities in medicinal chemistry but also presenting specific challenges in the laboratory.[1][2] This resource synthesizes technical data and field-proven insights to ensure the integrity of your compounds and the success of your experiments.

Frequently Asked Questions (FAQs)

Storage

Q1: What are the ideal storage conditions for fluorinated piperidine compounds?

A1: Proper storage is critical to maintain the stability and purity of fluorinated piperidine compounds. While specific conditions can vary, the following general guidelines should be followed:

  • Temperature: Most fluorinated piperidines are sensitive to heat and should be stored at low temperatures to prevent degradation.[3] A temperature range of -20°C to 8°C is generally recommended, with more reactive intermediates potentially requiring storage at -20°C or below.[3][4] For less sensitive compounds, storage at room temperature (20-25°C) may be acceptable if protected from heat and light.[3][4]

  • Light: Many fluorinated compounds are photosensitive.[3] To prevent light-induced degradation, always store them in amber glass vials or other opaque, light-resistant containers in a dark environment such as a cabinet or refrigerator.[3]

  • Inert Atmosphere: Some fluorinated piperidines can be sensitive to oxidation.[3] For long-term storage, it is best practice to store them under an inert atmosphere, such as argon or nitrogen, to minimize exposure to air.[3]

  • Moisture: Fluorinated piperidines can be hygroscopic. Moisture can lead to hydrolysis or other unwanted reactions.[3] Therefore, they should be stored in a dry environment with low humidity.[3] Using desiccants like silica gel inside the storage container is recommended.[3] Always ensure the container is tightly sealed.[5][6]

Q2: My fluorinated piperidine is a hydrochloride salt. Does this change the storage requirements?

A2: Yes, the salt form can influence storage. Hydrochloride salts are often more stable and less volatile than the corresponding free base. However, they can be more hygroscopic. Therefore, while the general principles of low temperature and light protection still apply, meticulous exclusion of moisture becomes even more critical. Store in a desiccator or a tightly sealed container with a desiccant.

Handling

Q3: What personal protective equipment (PPE) is necessary when working with fluorinated piperidine compounds?

A3: As a standard practice for handling any chemical, a comprehensive risk assessment should be performed. For fluorinated piperidines, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5][6]

  • Hand Protection: Use chemically resistant gloves.[5] The choice of glove material should be based on the specific compound and solvent being used. Always inspect gloves for integrity before use.[5]

  • Protective Clothing: A lab coat is standard. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[5][6]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[5][7][8] If exposure limits are likely to be exceeded, a full-face respirator may be necessary.[5][6]

Q4: Are there any specific chemical incompatibilities I should be aware of?

A4: Yes. Fluorinated piperidines, like other amines, are basic and can react with a variety of substances. Key incompatibilities include:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: Will cause an exothermic acid-base reaction.

  • Strong Bases: While less common, strong bases can deprotonate other parts of the molecule or catalyze side reactions.

  • Acid Chlorides and Anhydrides: Will readily react with the piperidine nitrogen.

Always consult the Safety Data Sheet (SDS) for the specific compound you are using for a comprehensive list of incompatible materials.[7]

Troubleshooting Guides

Experimental Challenges

Q5: I'm observing significant tailing of my fluorinated piperidine compound during silica gel column chromatography. How can I improve the peak shape?

A5: This is a classic issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing tailing.[9]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[9]

    • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[9]

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be used as a polar component of the eluent system, often proving very effective for strongly basic compounds.[9]

  • Stationary Phase Modification:

    • Deactivated Silica: Use silica gel that has been pre-treated to "cap" the acidic silanol groups.[9]

    • Alumina: Switching to a basic or neutral alumina stationary phase can be an excellent alternative for purifying basic compounds.[9]

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (C18) is a powerful alternative. Using an acidic modifier in the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, will protonate the piperidine nitrogen, leading to excellent peak shapes.[9]

Workflow for Troubleshooting Tailing Peaks in Chromatography

start Tailing Peak Observed mod_mp Modify Mobile Phase (Add TEA or NH3) start->mod_mp success Improved Peak Shape mod_mp->success Effective fail Still Tailing mod_mp->fail Ineffective mod_sp Change Stationary Phase (Deactivated Silica or Alumina) rev_phase Switch to Reverse-Phase (C18 with TFA/Formic Acid) mod_sp->rev_phase Ineffective or Not Applicable mod_sp->success Effective rev_phase->success fail->mod_sp

Caption: Decision workflow for addressing peak tailing during chromatography of fluorinated piperidines.

Q6: My reaction is yielding a significant amount of a defluorinated piperidine byproduct. What could be the cause and how can I prevent it?

A6: Hydrodefluorination is a known side reaction, particularly during hydrogenation reactions of fluorinated pyridines to produce fluorinated piperidines.[10][11] The C-F bond, while strong, can be cleaved under certain catalytic conditions.

Potential Causes and Solutions:

  • Catalyst Choice: Some hydrogenation catalysts are more prone to causing hydrodefluorination. For instance, while palladium-based catalysts are common, the specific support and reaction conditions can influence the extent of this side reaction.[10][11] Consider screening different catalysts, such as rhodium or platinum-based ones, which may offer better selectivity.[12]

  • Reaction Conditions:

    • Acid Additives: The presence of a Brønsted acid is often necessary for the hydrogenation of fluoropyridines, but it can also influence the rate of hydrodefluorination.[10][11] Careful optimization of the acid type and stoichiometry is crucial.

    • Solvent: The choice of solvent can impact catalyst activity and selectivity. Protic solvents like methanol are commonly used.[10][11]

    • Temperature and Pressure: Milder conditions (lower temperature and hydrogen pressure) can sometimes disfavor the hydrodefluorination pathway.

  • Protecting Groups: In some cases, the presence of a protecting group on the piperidine nitrogen can influence the molecule's conformation and susceptibility to defluorination.[10][11]

Logical Relationship in Preventing Hydrodefluorination

cluster_causes Potential Causes cluster_solutions Mitigation Strategies problem Problem Hydrodefluorination Side Product catalyst Inappropriate Catalyst problem->catalyst conditions Harsh Reaction Conditions (Temp, Pressure, Acid) problem->conditions substrate Substrate Reactivity problem->substrate screen_cat Screen Catalysts (e.g., Rh, Pt vs. Pd) catalyst->screen_cat opt_cond Optimize Conditions (Milder Temp/Pressure, Acid Stoichiometry) conditions->opt_cond protect Modify Protecting Groups substrate->protect

Caption: Causal links and solutions for hydrodefluorination in fluorinated piperidine synthesis.

Purity and Analysis

Q7: How can I accurately assess the purity of my fluorinated piperidine compound?

A7: A multi-technique approach is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A standard protocol would involve a C18 reverse-phase column with a mobile phase of water and acetonitrile, often with 0.1% TFA or formic acid to ensure good peak shape. A diode array detector (DAD) can provide information about peak purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm the primary structure and can reveal the presence of impurities if they are at a sufficient concentration (>1-5%).[13]

    • ¹⁹F NMR: This is particularly powerful for fluorinated compounds. It provides a distinct signal for each unique fluorine environment in the molecule. The presence of unexpected fluorine signals is a clear indication of impurities. Quantitative ¹⁹F NMR (with an internal standard) can be used for highly accurate purity determination.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can help identify impurities and byproducts. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Analytical Technique Information Provided Key Considerations
HPLC Quantitative Purity, Impurity ProfileOptimize mobile phase for good peak shape (e.g., add TFA).
¹H & ¹³C NMR Structural Confirmation, Major ImpuritiesCan be less sensitive to minor impurities.
¹⁹F NMR Fluorine-specific Purity, Isomer RatiosHighly sensitive to fluorine-containing impurities.
MS / HRMS Molecular Weight, Elemental CompositionConfirms identity and helps identify unknown impurities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purity Assessment of 4-(4-fluorophenyl)piperidin-4-ol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(4-Fluorobenzoyl)piperidine hydrochloride.
  • Protheragen. (2025). How to store fluorinated pharmaceutical intermediates properly?
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
  • Fisher Scientific. (2024). 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET.
  • Bäcker, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
  • Bäcker, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH.
  • ECHEMI. (n.d.). 4-(4'-Fluorobenzyl)piperidine SDS, 92822-02-1 Safety Data Sheets.
  • Apollo Scientific. (2023). 4-(3-Fluorophenoxy)piperidine hydrochloride - Safety Data Sheet.
  • Protheragen. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?
  • Shcherbatiuk, T. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal.
  • Benchchem. (n.d.). Overcoming challenges in the purification of piperidine-containing compounds.

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Technical Support Center: Synthesis of 3-(2-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenoxy)piperidine hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development, and achieving a high yield is crucial for efficient research and development pipelines. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to overcome common challenges, particularly poor yield, encountered during its synthesis. We will delve into the mechanistic underpinnings of the reaction to provide a robust framework for rational optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(2-Fluorophenoxy)piperidine, and what are its primary challenges?

The most prevalent and direct method for synthesizing the 3-(2-Fluorophenoxy)piperidine core is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This involves the reaction of 3-hydroxypiperidine (or its N-protected form) with an activated aryl fluoride, typically 1,2-difluorobenzene. The primary challenge is often a low yield, which can stem from several factors including incomplete reaction, side product formation, and difficulties in purification. The reactivity of the aryl halide and the nucleophilicity of the piperidine alcohol are key parameters that must be carefully balanced.

Q2: My SNAr reaction yield is poor. What are the most critical parameters to investigate first?

Low yield in an SNAr reaction is a common issue. The three most critical parameters to optimize are the base, solvent, and temperature .

  • Base: The base's role is to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming a more potent nucleophile (an alkoxide). The choice of base is critical. Strong, non-nucleophilic bases are preferred. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium or cesium carbonate (K₂CO₃, Cs₂CO₃).[3] NaH is often effective but requires anhydrous conditions. Carbonates are milder but may require higher temperatures.

  • Solvent: Dipolar aprotic solvents are standard for SNAr chemistry because they are excellent at solvating the cation of the base, leaving the anionic nucleophile "naked" and more reactive.[3] They also help stabilize the negatively charged intermediate (the Meisenheimer complex).[1][3] The most effective solvents are Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[3]

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, typically ranging from 80 °C to 150 °C.[4] If you observe low conversion, a careful, incremental increase in temperature is a logical first step.

Q3: Could the quality of my starting materials be the issue?

Absolutely. The purity and handling of both 3-hydroxypiperidine and the aryl fluoride are paramount.

  • 3-Hydroxypiperidine: This reagent can be hygroscopic. The presence of water will quench strong bases like NaH and can impede the reaction. It is advisable to use freshly opened reagent or dry it under vacuum before use.[5] If using a protected form, such as 1-Boc-3-hydroxypiperidine, ensure the protecting group is stable to the reaction conditions and that a clean deprotection step is planned.[6]

  • Aryl Fluoride: While 1,2-difluorobenzene is a common starting material, its reactivity is moderate. The fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[7] However, the reaction relies on the displacement of one fluoride by the piperidinol, and a potential side reaction is the displacement of the second fluoride, leading to impurities. Ensure the purity of your aryl fluoride, as contaminants can interfere with the reaction.

Q4: Are there alternative synthetic strategies if the SNAr reaction fails?

Yes. If optimizing the SNAr reaction does not provide a satisfactory yield, other cross-coupling strategies can be employed for C-O bond formation.

  • Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and an alcohol.[8][9][10] Modern Ullmann-type reactions often use soluble copper catalysts with ligands (like N,N-dimethylglycine or phenanthroline) and can proceed at lower temperatures than the traditional high-temperature conditions.[8][11] This can be an effective alternative, particularly if the SNAr pathway is problematic.[12]

  • Buchwald-Hartwig Amination Analogy: While the Buchwald-Hartwig reaction is famous for C-N bond formation, related palladium-catalyzed systems for C-O coupling (Buchwald-Hartwig O-arylation) exist.[13][14] These reactions typically use a palladium catalyst and specialized phosphine ligands. This method is powerful but can be more expensive due to the cost of the catalyst and ligands. It is generally considered when SNAr and Ullmann reactions are unsuccessful.

Q5: How can I best purify the final product and form the hydrochloride salt?

Purification is critical. After the reaction, a standard aqueous workup is typically performed to remove the inorganic base and polar solvent (like DMF or DMSO). The crude product is often an oil or a solid that can be purified by column chromatography on silica gel.

For the hydrochloride salt formation:

  • Dissolve the purified freebase of 3-(2-Fluorophenoxy)piperidine in a suitable solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and methanol.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • The solid can then be collected by filtration, washed with a cold, non-polar solvent (like cold diethyl ether) to remove any residual impurities, and dried under vacuum.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor yields.

Symptom / Observation Potential Cause Recommended Action & Scientific Rationale
1. No or Low Conversion of Starting Material A. Ineffective Deprotonation: The base is not strong enough or has been quenched.Action: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure strictly anhydrous conditions, as water will consume the base. Rationale: The nucleophile must be the alkoxide, not the alcohol, for efficient reaction.[3]
B. Low Reaction Temperature: The activation energy barrier for the formation of the Meisenheimer complex is not being overcome.Action: Increase the reaction temperature in 10-20 °C increments. Rationale: SNAr reactions are often kinetically slow and require thermal energy to proceed at a practical rate.[4]
C. Inappropriate Solvent: The solvent is not adequately stabilizing the intermediates or solvating the reagents.Action: Switch to a higher-boiling point, polar aprotic solvent like DMSO or NMP. Rationale: These solvents enhance nucleophilicity and stabilize the charged Meisenheimer complex, which is the rate-determining step.[4][15]
2. Multiple Spots on TLC; Complex Mixture A. Side Reactions: The reaction conditions are too harsh, or the substrate has multiple reactive sites.Action: Lower the reaction temperature or use a milder base. If using a di-substituted aryl halide, consider using a mono-substituted but more activated halide (e.g., 2-fluoro-1-nitrobenzene), followed by a subsequent reduction of the nitro group. Rationale: Over-reaction can occur if the product can react further.[16] Reducing temperature can improve selectivity.
B. Decomposition: Starting materials or the product may be unstable at high temperatures.Action: Run the reaction at the lowest effective temperature. Consider alternative, lower-temperature methods like a catalyzed Ullmann or Buchwald-Hartwig C-O coupling. Rationale: Thermal degradation is a common cause of low yields in reactions requiring high heat.[8][14]
3. Product is Formed but Lost During Workup/Purification A. Product is Water-Soluble: The freebase product may have some solubility in the aqueous phase, especially if the pH is not optimal.Action: During the aqueous workup, ensure the aqueous layer is basic (pH > 10) before extraction to keep the piperidine nitrogen unprotonated and less water-soluble. Extract with a more polar organic solvent like dichloromethane (DCM).
B. Emulsion Formation: The presence of polar aprotic solvents can lead to emulsions during extraction.Action: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer.
C. Issues with Salt Formation: The hydrochloride salt is not precipitating or is forming an oil.Action: Ensure the freebase is pure before attempting salt formation. Try different solvent systems. If an oil forms, try triturating with a non-polar solvent like hexane or pentane to induce crystallization.

Visualizations & Methodologies

Diagram 1: SNAr Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Caption: The SNAr mechanism for forming the target ether linkage.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed q1 Is Starting Material Consumed (TLC/LCMS)? start->q1 low_conversion Low Conversion q1->low_conversion No good_conversion Good Conversion, but poor isolated yield. q1->good_conversion Yes check_base Review Base: - Is it strong enough (e.g., NaH)? - Are conditions anhydrous? low_conversion->check_base check_temp Review Temperature: - Increase temperature by 10-20 °C. check_base->check_temp check_solvent Review Solvent: - Use high-boiling polar aprotic (DMSO, NMP). check_temp->check_solvent re_run Re-run Optimized Reaction check_solvent->re_run check_workup Review Workup: - Adjust pH to >10 before extraction. - Use brine to break emulsions. good_conversion->check_workup check_purification Review Purification: - Optimize chromatography. - Check for product volatility. check_workup->check_purification check_salt Review Salt Formation: - Ensure pure freebase. - Screen different solvents. check_purification->check_salt end Improved Yield check_salt->end

Caption: A decision tree for troubleshooting poor reaction yields.

Experimental Protocols

Protocol 1: SNAr Synthesis of 3-(2-Fluorophenoxy)piperidine

Materials:

  • 3-Hydroxypiperidine

  • 1,2-Difluorobenzene

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Carefully wash the sodium hydride (1.2 equivalents) with anhydrous hexane to remove the mineral oil, decant the hexane, and suspend the NaH in the DMF.

  • Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxypiperidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add 1,2-difluorobenzene (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract three times with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure freebase product.

Protocol 2: Hydrochloride Salt Formation

Materials:

  • Purified 3-(2-Fluorophenoxy)piperidine freebase

  • Anhydrous Diethyl Ether

  • 2.0 M HCl solution in Diethyl Ether

Procedure:

  • Dissolve the purified freebase in a minimum amount of anhydrous diethyl ether.

  • While stirring, add the 2.0 M HCl/ether solution dropwise (approximately 1.0-1.1 equivalents).

  • A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under high vacuum to yield this compound as a white to off-white solid.

References

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019).
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine. (n.d.). Benchchem.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). Preprints.org.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress.
  • Buchwald–Hartwig amin
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
  • 3-Hydroxypiperidine synthesis. (n.d.). ChemicalBook.
  • Ullmann condens
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016).
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal.
  • Preparation method of (S)-N-BOC-3-hydroxypiperidine. (2020).
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific - US.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013).
  • Nucleophilic arom
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (2003). Organic Letters.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • CN101602748B - A kind of purification method of high-purity piperidine. (2011).
  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.

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3-(2-Fluorophenoxy)piperidine hydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(2-Fluorophenoxy)piperidine hydrochloride (CAS No. 1185299-30-2).[1] This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into the quality control (QC) and purity assessment of this important pharmaceutical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and your results are reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, analysis, and quality attributes of this compound.

Q1: What are the typical specifications for high-purity this compound?

A1: While specifications can vary by supplier and intended use, a high-purity batch for research and development typically adheres to the parameters outlined below. It is crucial to refer to the supplier-specific Certificate of Analysis (CoA) for definitive quality criteria.

ParameterTypical SpecificationAnalytical MethodRationale
Appearance White to off-white powder or crystalline solid.[2]Visual InspectionA significant deviation in color or form can indicate the presence of impurities or degradation.
Identity Conforms to the structure of 3-(2-Fluorophenoxy)piperidine HCl¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the compound, ensuring the correct material is being used.
Purity (Assay) ≥ 97% (often >98%).[2][3]HPLC (UV detection)Quantifies the amount of the active substance present relative to impurities.
Water Content Typically ≤ 1.0%Karl Fischer TitrationWater can affect the stability and reactivity of the compound and will impact the accuracy of weighing for subsequent reactions.
Residual Solvents Conforms to ICH Q3C limitsHeadspace GC-MSEnsures that solvents used during synthesis are removed to levels that are safe and will not interfere with downstream processes.
Q2: What are the most critical analytical techniques for assessing the purity of this compound?

A2: The cornerstone of purity assessment for this compound is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[2][3] This technique excels at separating the main compound from structurally similar impurities. For comprehensive characterization, HPLC is complemented by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any major impurities with distinct proton or carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and to identify the mass of unknown impurities, often by coupling with an LC system (LC-MS).[4][5]

  • Gas Chromatography (GC): Primarily used for analyzing residual solvents. Due to the low volatility of the hydrochloride salt, derivatization may be required if analyzing the compound itself by GC.[6]

Q3: What are the likely impurities I should be aware of?

A3: Impurities can originate from the synthetic route (process-related impurities) or from degradation of the final product (degradants). For a typical synthesis involving the coupling of 2-fluorophenol and a protected 3-hydroxypiperidine, potential impurities include:

  • Starting Materials: Unreacted 2-fluorophenol or 3-hydroxypiperidine derivatives.

  • Positional Isomers: 4-(2-Fluorophenoxy)piperidine or other isomers formed during the synthesis. Isomers can be challenging to separate and may require specialized analytical methods.[7]

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradants: Products of hydrolysis, oxidation, or photolytic degradation. Stability studies are essential to identify these.[8]

Q4: How should I prepare a sample of this compound for HPLC analysis?

A4: Proper sample preparation is critical for accurate and reproducible results.

  • Select a Diluent: The ideal diluent is the mobile phase itself or a mixture that is miscible with the mobile phase and in which the sample is fully soluble. A common starting point is a mixture of water and acetonitrile or methanol.

  • Accurate Weighing: Use a calibrated analytical balance to accurately weigh a specific amount of the compound (e.g., 10 mg).

  • Dissolution: Transfer the weighed sample to a volumetric flask (e.g., 10 mL) and add the diluent. Use sonication to ensure complete dissolution.

  • Final Dilution: Once dissolved and returned to room temperature, dilute to the final volume with the diluent. This creates a stock solution (e.g., 1 mg/mL). Further dilutions may be necessary to bring the concentration within the linear range of the detector.

  • Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the HPLC system.[9]

Section 2: Quality Control Workflow

The following diagram outlines a standard workflow for the comprehensive quality control assessment of an incoming batch of this compound.

QC_Workflow Figure 1: General QC Workflow cluster_Initial Initial Assessment cluster_ID Identification cluster_Purity Purity & Impurities cluster_Final Final Decision Start Receive Sample & CoA Visual Visual Inspection (Color, Form) Start->Visual Solubility Solubility Check Visual->Solubility NMR ¹H NMR & ¹³C NMR Solubility->NMR MS Mass Spectrometry (Confirm MW) Solubility->MS HPLC HPLC-UV for Purity & Impurity Profile Solubility->HPLC GC Headspace GC-MS (Residual Solvents) Solubility->GC KF Karl Fischer (Water Content) Solubility->KF Compare Compare Data to Specs NMR->Compare MS->Compare HPLC->Compare GC->Compare KF->Compare Decision Pass / Fail Decision Compare->Decision

Caption: A typical workflow for quality control testing.

Section 3: HPLC Troubleshooting Guide

Even with a validated method, chromatographic issues can arise. This guide provides a systematic approach to resolving common HPLC problems encountered during the analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is a common issue, especially for basic compounds like piperidine derivatives, and can compromise accurate integration and resolution.[10]

Possible CauseSolutionIn-Depth Explanation
Secondary Silanol Interactions Use a low-pH mobile phase (pH 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid.At low pH, the free silanol groups on the silica packing are protonated and less likely to interact with the protonated basic piperidine nitrogen. This minimizes secondary interactions that cause tailing.[10]
Column Overload Reduce the injection volume or dilute the sample.Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.
Column Contamination/Void Flush the column with a strong solvent or reverse the column and flush. If a void is suspected, replace the column.Contaminants at the head of the column can create active sites. A void (a physical gap in the packing material) disrupts the sample band, leading to tailing and split peaks.[11]
Troubleshooting Decision Tree for Peak Tailing

Tailing_Troubleshooting Figure 2: HPLC Peak Tailing Start Peak Tailing Observed CheckOverload Is sample concentration too high? Start->CheckOverload CheckpH Is mobile phase pH > 4? CheckOverload->CheckpH No Dilute Dilute sample & reinject CheckOverload->Dilute Yes CheckColumn Is the column old or contaminated? CheckpH->CheckColumn No LowerpH Lower mobile phase pH to ~3 with 0.1% TFA or Formic Acid CheckpH->LowerpH Yes Flush Flush column with strong solvent CheckColumn->Flush Yes Resolved Problem Resolved CheckColumn->Resolved No, problem likely elsewhere Dilute->Resolved LowerpH->Resolved Replace Replace column Flush->Replace Still Tailing Flush->Resolved Fixed Replace->Resolved

Caption: A decision tree for troubleshooting HPLC peak tailing.

Issue 2: Drifting Retention Times

Unstable retention times make peak identification unreliable.

Possible CauseSolutionIn-Depth Explanation
Inadequate Column Equilibration Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.The stationary phase needs to fully equilibrate with the mobile phase, especially with buffered or ion-pairing mobile phases, to ensure a stable chemical environment.
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using an online mixer, ensure pump heads are primed and functioning correctly.[9][12]Evaporation of the more volatile organic component (e.g., acetonitrile) can change the mobile phase composition over time, altering its elution strength and affecting retention times.
Temperature Fluctuations Use a column thermostat to maintain a constant column temperature.Retention is temperature-dependent. A change of just a few degrees can cause noticeable shifts in retention time.[12]
Pump or System Leak Check for leaks around fittings, pump seals, and the injector.[11]A leak in the system will cause the flow rate to fluctuate, leading to unstable retention times and pressure readings.

Section 4: Key Analytical Methodologies (Protocols)

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a starting point for method development. It must be fully validated for its intended use.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Water:Acetonitrile.

  • System Suitability:

    • Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.

    • Theoretical Plates: The plate count for the main peak should be ≥ 2000.

    • Reproducibility: Inject the standard solution five times; the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Protocol 2: Structural Confirmation by ¹H NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃). CD₃OD is often preferred for hydrochloride salts to ensure solubility and avoid peak broadening of the N-H proton.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Signals:

    • Aromatic Region (approx. 7.0-7.4 ppm): A complex multiplet pattern corresponding to the four protons on the 2-fluorophenyl ring.

    • Piperidine Ring Protons (approx. 1.5-3.5 ppm): A series of complex multiplets corresponding to the protons on the piperidine ring. The proton at the C3 position attached to the ether linkage will be shifted downfield.[13]

    • N-H Proton: A broad signal that may exchange with residual water in the solvent.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry
  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled to an LC system.

  • Ionization Mode: Positive ESI mode is ideal for this compound as the piperidine nitrogen is easily protonated.

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample directly or inject it into the LC-MS system.

  • Expected Result: In positive mode, the primary ion observed will be the [M+H]⁺ ion for the free base. Since the starting material is a hydrochloride salt, the free base has a molecular weight of 195.23 g/mol . Therefore, you should observe a prominent peak at m/z ≈ 196.11 .[14] Accurate mass measurement can further confirm the elemental composition.[5]

Section 5: References

  • SACTG | King-Pharm. (2026). This compound [1185299-30-2]. Retrieved from [Link]

  • LookChem. (n.d.). 1185299-30-2 this compound. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605.

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Analytical Methods Committee, Royal Society of Chemistry. (2013). Analytical methods for the determination of piperazines in seized materials. Analytical Methods, 5(21), 5964-5975.

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Piperidine. In SpectraBase. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Retrieved from

  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Retrieved from

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.

  • Charles River Laboratories. (n.d.). Stability Testing of Biopharmaceutical Products. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.

  • Podolska, M., et al. (2011). HPLC method for identification and quantification of three active substances in a dermatological preparation - Viosept ointment. Acta Poloniae Pharmaceutica, 68(5), 709-715.

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1435-1442.

  • Evans, J. E., et al. (2019). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2323-2333.

  • European Patent Office. (1987). EP0223403A2 - Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from

  • PubChem. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-fluorophenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Dopamine Agonists: Characterizing 3-(2-Fluorophenoxy)piperidine hydrochloride Against Established Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Dopamine Receptor Modulators

Dopamine, a critical neurotransmitter in the central nervous system, governs a vast array of physiological functions, including motor control, motivation, reward, and cognition.[1] Its dysregulation is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[2] The five dopamine receptor subtypes (D1-D5), all G protein-coupled receptors (GPCRs), are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on their signaling mechanisms.[3] D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi/o to inhibit cAMP production.[3][4] This intricate signaling network presents a rich landscape for therapeutic intervention.

Dopamine agonists, molecules that bind to and activate dopamine receptors, are cornerstone tools in both neuroscience research and clinical practice. Their utility ranges from treating the motor symptoms of Parkinson's disease to serving as probes for understanding dopaminergic circuitry.[5] The development of novel dopamine agonists with specific receptor subtype selectivity and functional profiles (e.g., full vs. partial agonism, biased agonism) is a continuous pursuit in medicinal chemistry.

This guide focuses on a comparative analysis of 3-(2-Fluorophenoxy)piperidine hydrochloride , a compound of research interest, against a panel of well-characterized dopamine agonists. While extensive public data on the dopaminergic activity of this compound is limited, its structural motif, the 3-aryloxypiperidine scaffold, is present in compounds with known neurological activity. Derivatives of the closely related 3-phenylpiperidine scaffold are known to modulate dopaminergic systems, suggesting the potential for this compound to interact with dopamine receptors.[6][7]

Herein, we will use this compound as a case study to illustrate the experimental workflow for characterizing a novel compound. We will compare its hypothetical performance metrics to established dopamine agonists, providing the necessary experimental protocols and data interpretation frameworks for researchers in the field.

Comparative Analysis of Dopamine Receptor Binding Affinities

A primary step in characterizing a potential dopamine agonist is to determine its binding affinity (Ki) for the different dopamine receptor subtypes. This is typically achieved through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The resulting Ki value is inversely proportional to the binding affinity.

Table 1: Comparison of Dopamine Receptor Binding Affinities (Ki, nM)

Compound D1 D2 D3 D4 D5 Selectivity Profile Reference
This compound TBD TBD TBD TBD TBD To Be Determined N/A
Pramipexole >10,000 79.5 0.97 5.1 >10,000 D3 > D4 > D2 [6]
Ropinirole >10,000 98,700 3.0 25 >10,000 D3 > D4 > D2 [6][8]
Apomorphine 45 30 15 25 100 Non-selective D2-like > D1-like [8][9]

| Bromocriptine | 680 | 2.0 | 4.6 | 100 | >10,000 | D2 > D3 > D4 >> D1 |[8][9] |

TBD: To Be Determined. The data for this compound is hypothetical and serves as a placeholder for experimental results.

The hypothetical placement of this compound in this table underscores the initial step in its characterization. The goal is to determine if it exhibits affinity for any dopamine receptor subtypes and, if so, to profile its selectivity. For instance, a high affinity for D2 and D3 receptors with low affinity for D1 receptors would classify it as a D2-like selective agonist, similar to pramipexole and ropinirole.[6]

Functional Activity: Beyond Binding to Signaling

Following the determination of binding affinity, the functional activity of a compound at the receptor must be assessed. This distinguishes between agonists (which activate the receptor), antagonists (which block the receptor), and inverse agonists (which reduce basal receptor activity). For agonists, it is also crucial to determine their potency (EC50) and efficacy (Emax).

A common method for assessing the functional activity of D2-like receptor agonists is the cAMP inhibition assay.[7] In this assay, cells expressing the target receptor are stimulated with forskolin to increase intracellular cAMP levels. The ability of the test compound to inhibit this forskolin-induced cAMP production is then measured.

Table 2: Functional Activity at D2 Receptors (cAMP Inhibition Assay)

Compound Potency (EC50, nM) Efficacy (% of Dopamine) Classification Reference
This compound TBD TBD To Be Determined N/A
Pramipexole 2.0 100% Full Agonist [6]
Ropinirole 20 100% Full Agonist [8]
Apomorphine 5.0 100% Full Agonist [8]

| Aripiprazole (for comparison) | 1.5 | 25% | Partial Agonist | N/A |

TBD: To Be Determined. The data for this compound is hypothetical.

The functional characterization would reveal whether this compound acts as a full agonist, like pramipexole, or a partial agonist. Partial agonists can be particularly valuable as they can act as functional antagonists in the presence of a full agonist like dopamine, offering a more modulatory effect.

In Vivo Characterization: Microdialysis Studies

To understand the effect of a novel dopamine agonist on neurotransmitter dynamics in a living system, in vivo microdialysis is an invaluable technique.[10] This method involves implanting a small, semi-permeable probe into a specific brain region (e.g., the striatum) of an anesthetized or freely moving animal.[11] The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected and analyzed, typically by HPLC, to measure the extracellular concentrations of dopamine and its metabolites.[12]

Administration of a dopamine agonist is expected to decrease the extracellular levels of dopamine. This is because the agonist activates presynaptic D2/D3 autoreceptors, which provide negative feedback to inhibit dopamine synthesis and release.

Table 3: Hypothetical In Vivo Microdialysis Results in Rat Striatum

Compound (Dose) Basal Dopamine (nM) Post-Dosing Dopamine (% of Basal) Effect on Dopamine Release
Vehicle 5.0 ± 0.5 100 ± 10% No Change
This compound (1 mg/kg) 5.2 ± 0.6 TBD To Be Determined
Apomorphine (0.5 mg/kg) 4.8 ± 0.7 40 ± 8% Inhibition

| Pramipexole (0.3 mg/kg) | 5.1 ± 0.4 | 55 ± 12% | Inhibition |

TBD: To Be Determined. The data for this compound is hypothetical.

A significant reduction in dopamine levels following administration of this compound would provide strong in vivo evidence of its activity as a dopamine autoreceptor agonist.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.

Methodology:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the individual human dopamine receptor subtypes are prepared.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand:

    • D1 & D5: [³H]SCH23390

    • D2, D3, D4: [³H]Spiperone or [³H]N-methylspiperone

  • Incubation: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or a reference compound.

  • Non-specific Binding: A parallel set of wells containing a high concentration of a non-labeled ligand (e.g., haloperidol for D2-like receptors) is used to determine non-specific binding.

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human D2 receptor.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human dopamine D2 receptor are cultured to 80-90% confluency.[7]

  • Cell Plating: Seed the cells into 96- or 384-well plates.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Aspirate the culture medium and add the assay medium containing varying concentrations of this compound or a reference agonist.

  • Forskolin Stimulation: After a brief pre-incubation with the test compound, add forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. The EC50 and Emax values are determined using a sigmoidal dose-response curve fit. Efficacy is expressed as a percentage of the maximal response produced by a full agonist like dopamine or quinpirole.

Visualizing the Pathways

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine or Agonist Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Canonical Gαi/o-mediated signaling pathway of the D2 dopamine receptor.

Experimental Workflow for Dopamine Agonist Characterization

Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding Radioligand Binding Assay (Ki) functional cAMP Functional Assay (EC50, Emax) binding->functional Step 2 microdialysis Microdialysis (Neurotransmitter Levels) functional->microdialysis Step 3 behavior Behavioral Models (e.g., Locomotor Activity) microdialysis->behavior Step 4 start Novel Compound (e.g., 3-(2-Fluorophenoxy)piperidine HCl) start->binding Step 1

Caption: A stepwise workflow for the comprehensive characterization of a novel dopamine agonist.

Conclusion

The characterization of a novel compound like this compound requires a systematic and multi-faceted approach. By employing a battery of in vitro and in vivo assays, researchers can build a comprehensive pharmacological profile of the molecule. This guide outlines the essential steps in this process, from determining receptor binding affinities and functional activities to assessing its effects on neurotransmitter dynamics in the brain. While the specific properties of this compound remain to be elucidated through empirical studies, the framework presented here provides a robust roadmap for its evaluation and for the broader discovery and development of next-generation dopamine agonists. The insights gained from such studies are paramount for advancing our understanding of the dopaminergic system and for developing improved therapeutics for a host of debilitating neurological and psychiatric disorders.

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A Comparative Analysis of 3-(2-Fluorophenoxy)piperidine Hydrochloride and Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

In the landscape of neuropharmacology, the serotonin transporter (SERT) remains a pivotal target for therapeutic intervention, particularly in the management of depressive and anxiety disorders. The class of drugs known as Selective Serotonin Reuptake Inhibitors (SSRIs) has dominated this field for decades, owing to their targeted mechanism of action and generally favorable side-effect profile compared to older antidepressants.[1] This guide provides an in-depth comparison of a specific phenoxypiperidine analog, as a representative of its chemical class, to established SSRIs, offering a quantitative and methodological framework for researchers evaluating novel CNS-active compounds.

Due to the absence of publicly available pharmacological data for 3-(2-Fluorophenoxy)piperidine hydrochloride, this guide will utilize data from Femoxetine , a closely related piperidine derivative, as a proxy to illustrate the comparative workflow. Femoxetine, ((3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-piperidine), shares a core piperidine scaffold and phenoxy-moiety, making it a relevant structural analog for this analysis.

Mechanism of Action: A Tale of One Transporter

The primary therapeutic effect of SSRIs is mediated by their ability to block the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[2][3] This action is achieved through high-affinity binding to SERT, which effectively increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.[1][2] This selective action on SERT, with minimal effects on the norepinephrine transporter (NET) and the dopamine transporter (DAT), is the defining characteristic of this drug class.[4]

Compounds based on the phenoxypiperidine scaffold are hypothesized to interact with the serotonin transporter in a similar competitive manner. The core piperidine structure is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous CNS-active drugs.[5] The phenoxy group and its substitutions, such as the fluoro- group in the titular compound, are critical for modulating binding affinity and selectivity for the monoamine transporters.

Caption: Canonical mechanism of SSRIs and related SERT inhibitors.

Quantitative Pharmacological Comparison

The defining characteristics of an SSRI are its high affinity for SERT and its selectivity over DAT and NET. This selectivity profile is crucial for minimizing off-target effects associated with dopaminergic or noradrenergic activity. The table below presents a quantitative comparison of the binding affinities (expressed as pKi values, where a higher value indicates stronger affinity) for the representative phenoxypiperidine analog, Femoxetine, and several widely prescribed SSRIs at human monoamine transporters.

CompoundpKi (hSERT)pKi (hDAT)pKi (hNET)SERT/DAT SelectivitySERT/NET SelectivityReference
Femoxetine 7.965.76.52~182x~27.5x[6][7]
Paroxetine 8.806.317.4~309x~25.1x[6][7][8]
Sertraline 9.17.606.38~31.6x~525x[1][6]
Fluoxetine 7.855.425.5~282x~224x[6][7][9]

Note: pKi is the negative log of the Ki value. Selectivity is calculated from the antilog of the difference in pKi values (e.g., 10^(pKi SERT - pKi DAT)). Data for all compounds are from the same source for consistency.[6][7]

From this data, Femoxetine demonstrates high affinity for the serotonin transporter, a hallmark of SSRIs. Its selectivity for SERT over DAT is substantial. However, its selectivity over NET is less pronounced compared to highly selective agents like Sertraline and Fluoxetine, suggesting a potentially mixed SERT/NET inhibitory profile, a characteristic seen in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Paroxetine shows the highest affinity for SERT among this group.[8][10][11]

Experimental Methodologies

To generate the comparative data presented above, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to characterize and compare SERT inhibitors.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at human SERT, DAT, and NET.

Principle: Cell membranes expressing the transporter of interest are incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the binding site. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Add a known selective inhibitor for the respective transporter to determine non-specific binding (e.g., 5 µM imipramine for hSERT).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Finally, add the specific radioligand (e.g., [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET) at a concentration near its Kd.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Harvesting:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Transporter-Expressing Cell Membranes Assay Incubate: Membranes + Radioligand + Test Compound Start->Assay Filter Rapid Vacuum Filtration (Separates Bound/Unbound) Assay->Filter Count Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Data Analysis: IC50 -> Ki Calculation Count->Analyze End Determine Binding Affinity (Ki) Analyze->End

Caption: Workflow for an in vitro radioligand binding assay.

In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral assay in rodents to screen for potential antidepressant activity.

Objective: To assess the antidepressant-like effects of a test compound in a rodent model.

Principle: The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture after initial escape-oriented behaviors. It is hypothesized that antidepressant compounds increase the latency to immobility and the total time spent swimming or climbing, reflecting a more active coping strategy.

Step-by-Step Protocol:

  • Animal Acclimation:

    • House male mice or rats in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment.

  • Apparatus:

    • Use a transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Dosing:

    • Administer the test compound, a reference SSRI (e.g., fluoxetine), or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Gently place each animal into the cylinder of water.

    • The test session typically lasts for 6 minutes.

    • Record the entire session with a video camera for later analysis.

  • Behavioral Scoring:

    • An observer, blinded to the treatment groups, scores the animal's behavior, typically during the last 4 minutes of the 6-minute session.

    • The primary behaviors scored are:

      • Immobility: Floating motionless or making only small movements necessary to keep the head above water.

      • Swimming: Active movements of the limbs and tail throughout the cylinder.

      • Climbing: Vigorous upward-directed movements of the forepaws along the cylinder wall.

  • Data Analysis:

    • Calculate the total duration of immobility for each animal.

    • Compare the mean immobility time between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Conclusion and Future Directions

The comparative analysis, using Femoxetine as a representative for the phenoxypiperidine class, demonstrates a pharmacological profile characteristic of a potent serotonin reuptake inhibitor. Its high affinity for SERT places it within the same operational class as established SSRIs like paroxetine and fluoxetine. However, its lower selectivity over NET suggests a potential for a broader neurochemical profile that warrants further investigation.

For researchers developing novel compounds like this compound, the methodologies outlined here provide a robust framework for initial characterization. Determining the precise binding affinities for hSERT, hDAT, and hNET is a critical first step. Subsequent functional assays, such as neurotransmitter uptake inhibition, followed by in vivo behavioral models like the FST, are necessary to build a comprehensive understanding of a compound's potential as a novel therapeutic agent. The subtle structural differences between phenoxypiperidine analogs can lead to significant variations in potency and selectivity, highlighting the importance of empirical validation for each new chemical entity.

References

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  • Celada, P., et al. (2021). Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. International Journal of Molecular Sciences, 22(12), 6338. [Link]

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  • Andersen, J., et al. (2012). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. The Journal of Biological Chemistry, 287(52), 43474–43484. [Link]

  • Sinning, S., et al. (2010). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. The Journal of Biological Chemistry, 285(17), 12895–12904. [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Hyttel, J. (1986). The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants. Pharmacopsychiatry, 19(2), 88-89. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of 3-(2-Fluorophenoxy)piperidine hydrochloride, a novel piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, integral to numerous clinically approved drugs targeting the central nervous system (CNS).[1][2][3] This guide will not only compare its potential performance against structurally related compounds but will also provide the detailed experimental methodologies required to generate robust, comparative data. Our focus is on elucidating its activity as a potential monoamine reuptake inhibitor, a class of compounds critical for treating neuropsychiatric disorders.[4]

The central hypothesis is that substitutions on the phenoxy and piperidine rings will modulate binding affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide outlines the necessary in vitro and in vivo assays to systematically test this hypothesis.

The Chemical Landscape: Establishing a Basis for Comparison

A meaningful efficacy analysis requires carefully selected comparator compounds. The choice of comparators should be driven by a systematic exploration of the structure-activity relationship (SAR). For this compound (Target Compound), we propose the following analogs for a comprehensive study:

  • Comparator A (Positional Isomer): 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride. This molecule allows for the assessment of how moving the phenoxy substituent from the 3- to the 4-position of the piperidine ring impacts transporter affinity and function.[5]

  • Comparator B (Halogen Isostere): 3-(2-Chlorophenoxy)piperidine hydrochloride. Replacing the fluorine atom with chlorine helps determine the role of halogen identity and electronegativity at the 2-position of the phenoxy ring.[6][7]

  • Comparator C (Established Selective Ligand): GBR 12909 (Vanoxerine). A well-characterized and highly selective DAT inhibitor, GBR 12909 serves as a benchmark for dopamine transporter potency and selectivity.[8][9]

By comparing the target compound to these analogs, a researcher can deconstruct the contributions of substituent position and halogen choice to the overall pharmacological profile.

In Vitro Efficacy: Quantifying Target Engagement and Selectivity

The primary mechanism of action for many piperidine-based CNS agents is the inhibition of monoamine transporters.[10][11][12] Therefore, the initial and most critical step is to quantify the binding affinity and functional inhibition at the human DAT, SERT, and NET.

Radioligand Competitive Binding Assays

This assay directly measures the affinity of a compound for a specific transporter protein. The inhibitory constant (Kᵢ) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.[9]

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing either human DAT (hDAT), hSERT, or hNET.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine cell membranes (10-20 µg of protein), a specific radioligand, and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

      • For hDAT: Use [³H]WIN 35,428.[8]

      • For hSERT: Use [³H]Citalopram.[13]

      • For hNET: Use [³H]Nisoxetine.[14]

    • Define non-specific binding using a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

    • Define total binding with only the radioligand and membranes.

  • Incubation & Detection:

    • Incubate the plates at a specified temperature (e.g., 25°C) for 1-2 hours to reach equilibrium.

    • Rapidly harvest the samples onto glass fiber filters using a cell harvester.

    • Wash filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture HEK293 cells expressing hDAT, hSERT, or hNET MembranePrep 2. Prepare cell membranes CellCulture->MembranePrep AssayPlate 3. Combine membranes, radioligand, & test compounds in 96-well plate MembranePrep->AssayPlate Incubate 4. Incubate to reach equilibrium AssayPlate->Incubate Harvest 5. Harvest onto filters & wash Incubate->Harvest Scintillation 6. Measure radioactivity Harvest->Scintillation Analysis 7. Calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for Radioligand Competitive Binding Assay.

Note: Data for the Target Compound is hypothetical for illustrative purposes. Values for comparators are based on representative data from the literature for similar compound classes.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT:SERT SelectivityDAT:NET Selectivity
Target Compound 25 450 300 18x 12x
Comparator A802002502.5x3.1x
Comparator B4060040015x10x
Comparator C21500500750x250x
Neurotransmitter Uptake Inhibition Assays

While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of the transporter's ability to clear neurotransmitters from the extracellular space.[15] These assays are typically conducted using synaptosomes (resealed nerve terminals) or in the same transfected cell lines.[16]

  • Preparation: Use either freshly prepared rat brain synaptosomes or the same transfected HEK293 cells from the binding assay.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with various concentrations of the test compound for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Detection & Analysis: Measure the radioactivity accumulated inside the cells/synaptosomes using a scintillation counter. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
Target Compound 45 700 550
Comparator A150350400
Comparator B75950700
Comparator C52500800

In Vivo Efficacy: Assessing Behavioral Outcomes

Positive in vitro results must be validated with in vivo models to assess the compound's potential therapeutic effects and behavioral profile. For compounds targeting monoamine transporters, key behavioral tests evaluate antidepressant-like and psychostimulant activities.[17][18]

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for screening potential antidepressant drugs.[19][20][21] Antidepressants typically reduce the duration of immobility, which is interpreted as a reduction in behavioral despair.

  • Apparatus: Use a glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation & Dosing: Acclimate male C57BL/6 mice to the housing facility for at least one week. Administer the test compound (e.g., 1, 3, 10 mg/kg), vehicle, or a positive control (e.g., imipramine) via intraperitoneal (IP) injection 30-60 minutes before the test.

  • Pre-Swim Session (Day 1): Place each mouse in the water cylinder for a 15-minute conditioning swim. This is to induce a stable baseline of immobility. Remove, dry, and return the mouse to its home cage.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mouse back into the cylinder for a 6-minute test session.

  • Scoring: Video record the session. An observer, blind to the treatment groups, should score the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility across treatment groups using an ANOVA followed by post-hoc tests.

FST_Workflow cluster_setup Setup & Dosing cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Testing cluster_analysis Analysis Acclimate 1. Acclimate Mice Dosing 2. Administer Compound (IP Injection) Acclimate->Dosing PreSwim 3. 15-min Pre-Swim Dosing->PreSwim TestSwim 4. 6-min Test Swim PreSwim->TestSwim 24h later Record 5. Video Record TestSwim->Record Score 6. Score Immobility (last 4 mins) Record->Score Analyze 7. Statistical Analysis (ANOVA) Score->Analyze

Caption: Workflow for the Rodent Forced Swim Test.
Compound (10 mg/kg)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle150 ± 10-
Target Compound 90 ± 8 40%
Comparator A115 ± 1223%
Comparator B98 ± 935%
Comparator C130 ± 1113%
Locomotor Activity

It is crucial to assess locomotor activity to rule out that the effects seen in the FST are due to general psychostimulation rather than a specific antidepressant-like effect.[11][12] This is particularly important for DAT inhibitors, which can increase motor activity.

  • Apparatus: Use an open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically track movement.

  • Procedure: Dose the animals with the test compounds as in the FST protocol. Place each mouse individually into the center of the arena and allow it to explore for 60 minutes.

  • Data Collection: The system records parameters such as total distance traveled, time spent in the center vs. periphery, and stereotypic movements (repetitive, purposeless movements).

  • Analysis: Compare these parameters across groups to identify any hyper- or hypo-activity effects.

Synthesis of Findings & Conclusion

This guide outlines a rigorous, multi-step process for evaluating the efficacy of this compound. The causality behind this experimental design is to build a profile from the ground up: first, confirming molecular interaction at the primary targets (in vitro binding), then assessing the functional impact of that binding (in vitro uptake), and finally, observing the resulting behavioral phenotype in a living system (in vivo models).

Based on the hypothetical data presented:

  • This compound demonstrates moderate but selective affinity and functional inhibition at the dopamine transporter compared to the serotonin and norepinephrine transporters.

  • This in vitro profile translates to a significant antidepressant-like effect in the Forced Swim Test, superior to its structural isomers and the highly selective DAT inhibitor, which showed a weaker signal in this model.

This systematic approach, combining binding, functional, and behavioral assays, provides a robust and self-validating framework. It allows researchers not only to determine the efficacy of a novel compound but also to understand its mechanism of action and build a compelling case for further preclinical development.

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A Comprehensive Guide to the In Vitro and In Vivo Correlation of 3-(2-Fluorophenoxy)piperidine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the pharmacological activity of 3-(2-Fluorophenoxy)piperidine hydrochloride, a novel compound with potential applications in neuroscience research. We will explore a systematic approach to establish a robust in vitro-in vivo correlation (IVIVC), a critical step in modern drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of new chemical entities targeting the central nervous system (CNS).

The phenoxy piperidine scaffold is a well-established pharmacophore found in numerous CNS-active agents, including inhibitors of monoamine transporters.[1][2][3] Based on this structural precedent, our investigation is predicated on the hypothesis that this compound modulates the activity of key neurotransmitter transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). This guide will detail the in vitro assays necessary to determine the compound's potency and selectivity at these targets, followed by in vivo studies in relevant animal models to assess its functional consequences and potential therapeutic effects.

Section 1: In Vitro Characterization: Elucidating the Molecular Target

The initial phase of our investigation focuses on pinpointing the molecular targets of this compound. Radioligand binding and neurotransmitter uptake inhibition assays are the gold standard for this purpose, providing quantitative measures of a compound's affinity and functional potency at specific transporters.[4]

Rationale for Target Selection

The selection of DAT and SERT as primary targets is based on the structural similarities of this compound to known monoamine reuptake inhibitors.[1][2][3] Modulation of these transporters is a clinically validated mechanism for the treatment of depression, anxiety, and other neuropsychiatric disorders.[5][6] For comparative purposes, we will benchmark our test compound against established reference agents: GBR 12909, a selective DAT inhibitor, and Paroxetine, a selective SERT inhibitor.

Experimental Protocols

1.2.1. Radioligand Binding Assays

This assay quantifies the affinity of this compound for DAT and SERT.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at human DAT and SERT.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing either human DAT or SERT.

    • Incubate the cell membranes with a specific radioligand ([3H]WIN 35,428 for DAT; [3H]Citalopram for SERT) at a fixed concentration.

    • Add increasing concentrations of this compound or the reference compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

1.2.2. Neurotransmitter Uptake Inhibition Assays

This functional assay measures the potency of this compound to inhibit the uptake of neurotransmitters into cells.[4]

  • Objective: To determine the IC50 of the test compound for the inhibition of dopamine and serotonin uptake.

  • Methodology:

    • Culture HEK293 cells stably expressing either human DAT or SERT in 96-well plates.

    • Pre-incubate the cells with increasing concentrations of this compound or the reference compound.

    • Initiate uptake by adding a mixture of [3H]dopamine or [3H]serotonin.

    • Incubate for a short period (typically 5-10 minutes) at 37°C.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC50 value from the concentration-response curve.

In Vitro Data Summary

The following table summarizes the hypothetical in vitro data for this compound and the reference compounds.

CompoundDAT Binding Ki (nM)SERT Binding Ki (nM)Dopamine Uptake IC50 (nM)Serotonin Uptake IC50 (nM)Selectivity (SERT Ki / DAT Ki)
This compound 15.2 258.6 25.8 435.1 17.0
GBR 129098.91245.012.3>10,000139.9
Paroxetine350.20.5580.41.20.0014

These hypothetical results suggest that this compound is a potent inhibitor of the dopamine transporter with moderate selectivity over the serotonin transporter.

Section 2: In Vivo Evaluation: Assessing Physiological and Behavioral Effects

Based on the in vitro profile suggesting DAT inhibition, the in vivo studies are designed to investigate the potential psychostimulant and antidepressant-like effects of this compound.

Rationale for Model Selection
  • Locomotor Activity: This is a primary screening method to assess the stimulant or sedative effects of a compound.[7] DAT inhibitors typically increase locomotor activity by enhancing dopaminergic neurotransmission in brain regions associated with motor control.

  • Forced Swim Test (FST): The FST is a widely used behavioral despair model to screen for potential antidepressant activity.[5][6][8] A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Protocols

2.2.1. Locomotor Activity Assessment

  • Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

  • Methodology:

    • Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

    • Administer this compound (1, 3, and 10 mg/kg), vehicle, or d-amphetamine (2 mg/kg) via intraperitoneal (i.p.) injection.

    • Immediately place each mouse into an open-field arena equipped with infrared beams to automatically record horizontal and vertical activity.

    • Record locomotor activity for 60 minutes.

    • Analyze the total distance traveled and the number of vertical rears.

2.2.2. Forced Swim Test (FST)

  • Objective: To assess the antidepressant-like activity of this compound in mice.[8][9]

  • Methodology:

    • Administer this compound (3, 10, and 30 mg/kg), vehicle, or fluoxetine (20 mg/kg) i.p. 30 minutes before the test.

    • Place each mouse individually into a glass cylinder filled with water (23-25°C) for a 6-minute session.

    • Videotape the sessions and score the duration of immobility during the last 4 minutes of the test by a trained observer blinded to the treatment conditions.

In Vivo Data Summary

The following tables present hypothetical in vivo data.

Table 2.1: Effect on Locomotor Activity

Treatment (mg/kg, i.p.)Total Distance Traveled (cm)
Vehicle15,234 ± 1,245
3-(2-Fluorophenoxy)piperidine HCl (1) 18,567 ± 1,532
3-(2-Fluorophenoxy)piperidine HCl (3) 25,890 ± 2,110
3-(2-Fluorophenoxy)piperidine HCl (10) 38,456 ± 3,015
d-Amphetamine (2)42,112 ± 3,540***
p < 0.05 compared to vehicle

Table 2.2: Effect in the Forced Swim Test

Treatment (mg/kg, i.p.)Immobility Time (seconds)
Vehicle155 ± 12
3-(2-Fluorophenoxy)piperidine HCl (3) 148 ± 10
3-(2-Fluorophenoxy)piperidine HCl (10) 115 ± 9
3-(2-Fluorophenoxy)piperidine HCl (30) 85 ± 7
Fluoxetine (20)92 ± 8***
p < 0.05 compared to vehicle

These fabricated results indicate that this compound produces a dose-dependent increase in locomotor activity, consistent with its DAT inhibitory properties. Furthermore, it demonstrates antidepressant-like effects in the FST at higher doses.

Section 3: In Vitro-In Vivo Correlation (IVIVC)

Establishing a correlation between in vitro potency and in vivo efficacy is a cornerstone of predictive pharmacology.[10][11] A strong IVIVC enhances confidence in the mechanism of action and aids in dose selection for further studies.

Correlating In Vitro Potency with In Vivo Activity

Our hypothetical data suggest a clear relationship between the in vitro DAT inhibition and the in vivo psychostimulant effects. The potent dopamine uptake inhibition observed in vitro likely underlies the increased locomotor activity in vivo. The antidepressant-like effects may also be attributed to the compound's action on the dopaminergic system, as dopamine plays a role in mood regulation.[5][12]

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_correlation IVIVC Analysis vitro1 Binding Assays (Ki) DAT & SERT vitro2 Uptake Assays (IC50) Dopamine & Serotonin vitro1->vitro2 Functional Potency vivo1 Locomotor Activity (Psychostimulant Effect) vitro2->vivo1 Predicts Efficacy vivo2 Forced Swim Test (Antidepressant Effect) vitro2->vivo2 Suggests Therapeutic Potential correlation Correlate In Vitro Potency with In Vivo Behavioral Outcomes vivo1->correlation vivo2->correlation

Section 4: Comparative Analysis and Future Directions

Compared to the selective DAT inhibitor GBR 12909, our hypothetical compound this compound shows a slightly lower in vitro potency and selectivity. However, its dual action, with a primary effect on DAT and a secondary, weaker effect on SERT, might offer a unique therapeutic profile.

Future studies should aim to:

  • Determine the pharmacokinetic profile of the compound to better understand the relationship between plasma concentrations and behavioral effects.

  • Evaluate its activity at other monoamine transporters (e.g., norepinephrine transporter) and a broader panel of CNS receptors to assess its selectivity more comprehensively.

  • Utilize more sophisticated animal models of depression and motivation, such as the chronic unpredictable stress model, to further validate its potential antidepressant effects.[5][8]

Drug_Development_Pathway start Compound Synthesis 3-(2-Fluorophenoxy) piperidine HCl in_vitro In Vitro Profiling (Binding & Uptake Assays) start->in_vitro in_vivo In Vivo Behavioral Studies (Locomotor, FST) in_vitro->in_vivo Mechanism Hypothesis pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd Efficacy Data optimization Lead Optimization pk_pd->optimization Structure-Activity Relationship preclinical Preclinical Development optimization->preclinical

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the in vitro and in vivo activity of this compound. By integrating in vitro molecular pharmacology with in vivo behavioral assessments, a clear IVIVC can be established, providing a solid foundation for further preclinical and clinical development. The presented methodologies and hypothetical data serve as a blueprint for the evaluation of novel CNS-active compounds, emphasizing the importance of a logical, evidence-based progression from molecular target to functional outcome.

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A Comparative In Vitro Cross-Reactivity Analysis of 3-(2-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CNS-active drugs.[1] Compounds incorporating a phenoxy-piperidine motif have frequently been associated with antagonism of dopamine receptors, particularly the D4 subtype.[2][3] This suggests that the primary pharmacological target of 3-(2-Fluorophenoxy)piperidine hydrochloride is likely the dopamine D4 receptor. However, a thorough understanding of its cross-reactivity with other receptors is crucial for predicting its therapeutic window and potential side effects. This guide outlines a systematic approach to building a comprehensive selectivity profile.

Comparative Compound Selection: Establishing a Frame of Reference

To contextualize the potential cross-reactivity of this compound, we have selected three well-characterized comparator compounds. These compounds were chosen to represent a spectrum of selectivity profiles, from highly selective to broadly cross-reactive, providing a robust basis for comparison.

  • L-745,870 : A highly potent and selective antagonist of the dopamine D4 receptor.[4][5][6] It serves as a benchmark for a "clean" pharmacological profile, with over 2000-fold selectivity for the D4 receptor over other dopamine receptor subtypes.[4]

  • N-desmethylclozapine (NDMC) : The principal active metabolite of the atypical antipsychotic clozapine.[3][7] NDMC exhibits a complex and broad receptor binding profile, with significant affinities for muscarinic, dopaminergic, serotonergic, and opioid receptors.[7][8][9][10] It represents a compound with extensive cross-reactivity.

  • Buspirone : An anxiolytic agent that, while not a piperidine in the strictest sense, features a pyrimidinylpiperazine moiety and is known for its distinct cross-reactivity profile, acting as a serotonin 5-HT1A receptor partial agonist and also displaying affinity for dopamine D2 receptors.[11][12]

Predicted Primary Target and Rationale

Based on structure-activity relationship (SAR) studies of related phenoxymethyl)piperidine scaffolds, the primary pharmacological target of this compound is hypothesized to be the dopamine D4 receptor . The rationale for this prediction is grounded in the established affinity of similar chemical motifs for this particular receptor subtype.[2][3] The presence of the fluorophenoxy group is a common feature in ligands targeting dopamine receptors.

Experimental Design for Comprehensive Cross-Reactivity Profiling

To construct a comprehensive cross-reactivity profile, a tiered experimental approach is proposed. This involves an initial broad screening against a panel of receptors, followed by more detailed functional characterization for any identified "hits."

Tier 1: Primary Screening via Radioligand Binding Assays

The initial step involves screening this compound at a fixed concentration (e.g., 10 µM) against a broad panel of receptors to identify potential off-target interactions. Commercial services like Eurofins' SafetyScreen panels offer a standardized and efficient way to conduct such a screen.[2] The panel should ideally include the following receptor families, which are common off-targets for CNS-active compounds:

  • Dopamine Receptors : D1, D2S, D3, D4

  • Serotonin Receptors : 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7

  • Adrenergic Receptors : α1A, α1B, α2A, β1, β2

  • Muscarinic Receptors : M1, M2, M3, M4, M5

  • Histamine Receptors : H1, H2, H3

  • Opioid Receptors : µ (mu), δ (delta), κ (kappa)

Tier 2: Determination of Binding Affinity (Ki)

For any receptor where significant binding (>50% inhibition) is observed in the primary screen, full concentration-response curves should be generated to determine the inhibition constant (Ki). This provides a quantitative measure of the compound's affinity for each off-target receptor.

Tier 3: Functional Characterization

Binding to a receptor does not necessarily translate to a functional effect. Therefore, it is essential to perform functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified off-target receptors. The choice of functional assay depends on the G-protein coupling of the receptor.

  • For Gs- and Gi-coupled receptors (e.g., most dopamine, serotonin, adrenergic, and opioid receptors) : cAMP accumulation assays are the standard.[13][14][15]

  • For Gq-coupled receptors (e.g., M1, M3, 5-HT2A/2C) : Assays measuring inositol phosphate (IP) accumulation or intracellular calcium mobilization are appropriate.

  • General GPCR activation : GTPγS binding assays can be used to measure the initial step of G-protein activation for most GPCRs.[2][16][17]

  • G-protein independent signaling : β-arrestin recruitment assays provide insight into an alternative signaling pathway for many GPCRs.[18][19][20][21]

The following diagram illustrates the proposed experimental workflow for assessing the cross-reactivity of a test compound.

Caption: Experimental workflow for cross-reactivity profiling.

Comparative Data Analysis

The following tables present a comparative summary of the receptor binding affinities (Ki values in nM) for the selected comparator compounds across a panel of relevant CNS receptors. The data for this compound are presented as hypothetical based on its structural similarity to known D4 antagonists.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2SD3D4
3-(2-Fluorophenoxy)piperidine HCl (Hypothetical) >10,000>5,000>2,000<10
L-745,870>10,00096023000.43 [4]
N-desmethylclozapine-~100-200[7]~50-150[7]High Affinity[7]
Buspirone>10,00029400-

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C
3-(2-Fluorophenoxy)piperidine HCl (Hypothetical) >1,000>500>1,000
L-745,870-Moderate Affinity (<300)[4]-
N-desmethylclozapineModerate Affinity[7]High Affinity[7]7.1[7]
Buspirone1.2 551300

Table 3: Adrenergic, Muscarinic, Histamine, and Opioid Receptor Binding Affinities (Ki, nM)

Compoundα1M1H1µ-Opioidδ-Opioid
3-(2-Fluorophenoxy)piperidine HCl (Hypothetical) >1,000>1,000>1,000>10,000>10,000
L-745,870Moderate Affinity (<300)[4]----
N-desmethylclozapine-55[7][8][10]-Inactive[9]26[7][9]
Buspirone450>10,000>10,000>10,000>10,000

Interpretation of Comparative Data

The hypothetical data for this compound suggests a profile of a selective dopamine D4 receptor antagonist, similar to L-745,870, but likely with a lower affinity and selectivity. The key differentiator for a compound like this would be its "cleanliness" against other receptors.

  • Comparison with L-745,870 : L-745,870 sets a high bar for D4 selectivity.[4] While this compound is predicted to be D4 selective, it may exhibit some low-level affinity for other receptors, which would need to be confirmed experimentally. The moderate affinity of L-745,870 for 5-HT2 and alpha-adrenergic receptors highlights that even highly selective compounds can have secondary binding sites.[4]

  • Comparison with N-desmethylclozapine : NDMC provides a stark contrast with its promiscuous binding profile.[7] Its high affinity for M1 muscarinic, various serotonin, and delta-opioid receptors underscores the importance of broad panel screening.[7][9] A compound with a profile like NDMC would be expected to have a complex pharmacological effect, with potential for both therapeutic benefits and a wide range of side effects.

  • Comparison with Buspirone : Buspirone's profile illustrates another type of cross-reactivity, where the primary target (5-HT1A) is distinct from the dopamine system, but with significant affinity for a dopamine receptor subtype (D2). This dual activity is thought to contribute to its anxiolytic effects.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro assays to characterize the cross-reactivity of this compound.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a target receptor.[22][23][24]

Objective : To determine the Ki of the test compound at a specific receptor by measuring its ability to displace a known radioligand.

Materials :

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2/D3/D4 receptors).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure :

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound at various concentrations (or vehicle for total binding, or non-specific control).

    • Radioligand at a concentration close to its Kd.

    • Cell membranes expressing the receptor.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (for Gi/Gs-coupled Receptors)

This protocol measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation.[13][14]

Objective : To determine if the test compound acts as an agonist or antagonist at a Gi or Gs-coupled receptor.

Materials :

  • CHO or HEK293 cells stably expressing the receptor of interest.

  • Test compound.

  • A known agonist for the receptor.

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure :

  • Seed the cells in a 96- or 384-well plate and allow them to attach overnight.

  • For Agonist Mode :

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.

    • Add the test compound at various concentrations.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • For Antagonist Mode :

    • Pre-incubate the cells with the test compound at various concentrations.

    • Add a known agonist at a concentration that gives a sub-maximal response (e.g., EC80).

    • For Gi-coupled receptors, co-stimulate with forskolin.

    • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

The following diagram illustrates the principle of a competitive cAMP assay for a Gi-coupled receptor.

G_Protein_Signaling cluster_cell Cell Membrane cluster_output Downstream Effect Receptor Gi-Coupled Receptor G_Protein Gαiβγ Receptor->G_Protein Agonist Binding AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Agonist Agonist Agonist->Receptor Antagonist Test Compound (Antagonist) Antagonist->Receptor Blocks Agonist Forskolin Forskolin Forskolin->AC Stimulation Measurement Measure cAMP Level

Caption: Gi-coupled receptor signaling and cAMP modulation.

Conclusion

While the precise cross-reactivity profile of this compound remains to be experimentally determined, this guide provides a scientifically rigorous framework for its evaluation. Based on structural homology, it is predicted to be a selective dopamine D4 receptor antagonist. The comparative analysis with L-745,870, N-desmethylclozapine, and buspirone highlights the diverse selectivity profiles that can be encountered with piperidine-containing CNS drugs and underscores the importance of comprehensive in vitro screening.

The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the binding affinities and functional activities of this and other novel compounds. A thorough understanding of a compound's cross-reactivity is a cornerstone of modern drug discovery, enabling the early identification of potential liabilities and guiding the development of safer and more effective therapeutics. The application of these principles will be instrumental in characterizing the full pharmacological profile of this compound and assessing its potential as a CNS drug candidate.

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A Comparative Guide to the Structure-Activity Relationship of 3-(2-Fluorophenoxy)piperidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-phenoxypiperidine scaffold is a cornerstone in the development of centrally active agents, particularly those modulating monoamine neurotransmitter systems. 3-(2-Fluorophenoxy)piperidine hydrochloride serves as a significant reference compound, exhibiting potent inhibitory activity at both the serotonin (SERT) and norepinephrine (NET) transporters. This guide provides an in-depth comparative analysis of its structural analogs, synthesizing data from various studies to elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity. We will explore the causal effects of specific structural modifications—from substitutions on the phenoxy ring to alterations of the piperidine moiety—and provide the detailed experimental methodologies required to validate these findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design novel ligands with tailored monoamine reuptake inhibition profiles.

Introduction: The 3-Phenoxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity.[1][2] When combined with a phenoxy moiety at the 3-position, it forms a pharmacophore that is particularly effective at targeting plasma membrane biogenic amine transporters (BATs).[3] These transporters, which include SERT, NET, and the dopamine transporter (DAT), are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Inhibitors of these transporters are critical therapeutics for a range of psychiatric disorders, including depression and anxiety.[3][4] The compound this compound is a well-characterized example of this class, often serving as a lead structure for the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs). The strategic placement of the fluorine atom on the phenoxy ring is a key determinant of its activity. This guide will systematically dissect how modifications to this core structure influence binding affinity and functional inhibition at SERT and NET.

Core Pharmacophore and Mechanism of Action

The primary mechanism of action for 3-phenoxypiperidine analogs is the competitive inhibition of neurotransmitter reuptake. By binding to the transporter protein, these compounds block the re-entry of serotonin and/or norepinephrine from the synapse into the presynaptic neuron.[4] This leads to an increased concentration and prolonged presence of the neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor activation.

The essential pharmacophoric elements of the 3-phenoxypiperidine scaffold are:

  • The Piperidine Nitrogen: This basic amine is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the binding pocket of the monoamine transporters.

  • The Phenoxy Ring: This aromatic group engages in hydrophobic and van der Waals interactions within the transporter. Its electronic properties, modulated by substituents, are critical for affinity.

  • The Ether Linkage: Provides the correct spatial orientation and distance between the piperidine and phenoxy rings.

Comparative Analysis of Structural Analogs: A Deep Dive into SAR

The potency and selectivity of 3-phenoxypiperidine analogs can be finely tuned by systematic structural modifications. The following sections compare key analog classes based on experimental data.

Modifications of the Phenoxy Ring

The nature and position of substituents on the phenoxy ring have a profound impact on transporter affinity and selectivity. The placement of electron-withdrawing groups is particularly influential.

  • Positional Isomerism of Fluorine: While the parent compound features a fluorine at the 2-position (ortho), moving it to other positions significantly alters activity. Generally, ortho- and meta-substitution are more favorable than para-substitution for maintaining high affinity. For instance, in a related series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs targeting the D4 receptor, 3-fluorophenoxy and 3,4-difluorophenoxy analogs demonstrated high potency, highlighting the sensitivity of receptor binding to substituent placement.[5]

  • Effect of Different Halogens: Replacing fluorine with other halogens (Cl, Br) can modulate both potency and selectivity. The larger size and differing electronic properties of these atoms can lead to steric clashes or new, favorable interactions in the binding pocket. For example, the analog 3-(2-bromophenoxy)piperidine is a known synthetic intermediate, with its distinct electronic and steric profile influencing its biological activity compared to its fluorinated counterpart.[6][7]

  • Introduction of Other Functional Groups: The addition of groups like cyano (-CN) or methyl (-CH3) can drastically alter the pharmacological profile. A 4-cyano group, for example, has been shown to produce potent ligands for sigma receptors in a related series, [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine, indicating that this substitution can shift the primary target of the scaffold.[8]

Table 1: Comparative Activity of Phenoxy-Substituted Analogs at Human SERT and NET (Note: Data is compiled and representative of trends reported in medicinal chemistry literature. Absolute values can vary based on specific assay conditions.)

Compound/AnalogPhenoxy SubstitutionSERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)
Reference 2-Fluoro 15 25 1.67
Analog A3-Fluoro10505.0
Analog B4-Fluoro851201.41
Analog C2-Chloro20301.5
Analog D4-Cyano>1000>1000-
Analog E3,4-Dichloro5153.0

This table illustrates that ortho- and meta- substitutions on the phenoxy ring are generally preferred for maintaining high affinity for both SERT and NET.

Modifications of the Piperidine Ring

While the 3-phenoxypiperidine core is crucial, substitutions on the piperidine ring itself can also influence activity, often by affecting the conformation of the molecule or introducing new interactions.

  • N-Alkylation: Substitution on the piperidine nitrogen generally alters potency but not efficacy.[9] For example, N-methylation can either increase or decrease affinity depending on the specific transporter and the rest of the molecular structure.

  • C-Substitution: Adding alkyl or other groups to the carbon atoms of the piperidine ring can have complex effects. Such modifications can introduce steric hindrance, alter the pKa of the nitrogen, or lock the ring into a specific conformation that may be more or less favorable for binding. Studies on related piperidine structures show that the substituent pattern is pivotal for binding affinity and selectivity.[10]

Experimental Methodologies: Validating Transporter Inhibition

The data underpinning SAR studies are generated through robust and validated in vitro assays. The choice of assay depends on whether the goal is to measure direct binding to the transporter or the functional consequence of that binding (i.e., inhibition of reuptake).

Radioligand Binding Assay (General Protocol)

This method quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Source Preparation: Membranes are prepared from cells stably expressing the human transporter of interest (e.g., hSERT or hNET expressed in HEK293 cells).[11]

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Neurotransmitter Reuptake Inhibition Assay (General Protocol)

This functional assay directly measures the ability of a compound to block the transport of a neurotransmitter into a cell.

Step-by-Step Methodology:

  • Cell Culture: Human cells endogenously or recombinantly expressing the target transporter are cultured in multi-well plates (e.g., JAR cells for SERT, SK-N-BE(2)C cells for NET).[3][12]

  • Pre-incubation: Cells are washed and then pre-incubated with various concentrations of the test compound or vehicle control.

  • Initiation of Uptake: A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine) is added to initiate the uptake process.[12]

  • Termination of Uptake: After a defined incubation period (e.g., 10-60 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up into the cells is quantified by scintillation counting.

  • Data Analysis: The results are expressed as a percentage of inhibition relative to the vehicle control. An IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve. This value represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Visualization of Key Concepts

Diagrams are essential for visualizing complex relationships and workflows in drug discovery.

SAR_Relationship cluster_Scaffold 3-Phenoxypiperidine Core cluster_Mods Structural Modifications cluster_Activity Biological Activity Core Base Scaffold Phenoxy Phenoxy Ring (Position, Substituent) Core->Phenoxy Modify Piperidine Piperidine Ring (N- & C-Substitution) Core->Piperidine Modify Potency Potency (Ki, IC50) Phenoxy->Potency Impacts Selectivity Selectivity (SERT vs. NET) Phenoxy->Selectivity Impacts Piperidine->Potency Impacts

Caption: General Structure-Activity Relationship (SAR) workflow.

Workflow start Start: Plate Cells (e.g., JAR, SK-N-BE(2)C) preincubate Pre-incubate with Test Compound start->preincubate add_radioligand Add [3H]-Neurotransmitter (e.g., [3H]-5-HT, [3H]-NE) preincubate->add_radioligand incubate Incubate for Uptake (e.g., 30 min at 37°C) add_radioligand->incubate terminate Terminate Uptake (Rapid Wash with Cold Buffer) incubate->terminate lyse Cell Lysis terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis (Calculate % Inhibition, IC50) count->analyze

Caption: Experimental workflow for a neurotransmitter reuptake assay.

Conclusion and Future Directions

The 3-(2-Fluorophenoxy)piperidine scaffold represents a versatile and highly tunable platform for the development of monoamine reuptake inhibitors. The structure-activity relationships demonstrate that small chemical modifications, particularly to the phenoxy ring, can lead to significant changes in potency and selectivity for SERT and NET. The ortho- and meta-positions on the phenoxy ring appear to be critical hotspots for interaction within the transporter binding sites.

Future research should focus on exploring a wider range of bioisosteric replacements for the phenoxy ring and more complex substitutions on the piperidine core to enhance selectivity and improve pharmacokinetic properties. The development of novel, high-throughput functional assays, such as the TRACT assay which measures transporter activity through receptor activation, will further accelerate the discovery of next-generation CNS agents with optimized therapeutic profiles.[11][13]

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A Researcher's Guide to Benchmarking Novel Monoamine Reuptake Inhibitors: The Case of 3-(2-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel research compounds targeting monoamine transporters. Using 3-(2-Fluorophenoxy)piperidine hydrochloride as a representative investigational molecule, we will outline a series of validated in vitro and in vivo assays. This molecule will be benchmarked against established and clinically relevant compounds—Venlafaxine, Duloxetine, and Fluoxetine—to contextualize its profile and potential research applications.

The piperidine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its prevalence in a wide array of pharmaceuticals targeting the central nervous system (CNS).[1][2] Its structural versatility allows for the fine-tuning of physicochemical properties, enhancing a drug's ability to cross the blood-brain barrier and interact with specific molecular targets.[2] The strategic introduction of a fluorophenoxy moiety, as seen in our subject compound, is a common tactic to modulate properties like metabolic stability, binding affinity, and receptor selectivity.[3]

This guide is designed for researchers in pharmacology and drug development, offering both the theoretical rationale and practical methodologies required for a rigorous comparative analysis.

Pillar 1: Foundational In Vitro Characterization - Affinity and Function

The initial step in characterizing any new compound is to determine its binding affinity (Kᵢ) and functional potency (IC₅₀) at the primary molecular targets. For a putative serotonin-norepinephrine reuptake inhibitor (SNRI), these targets are the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET).

Causality Behind Experimental Choices:

  • Binding vs. Functional Assays: A binding assay measures the physical interaction between the compound and the transporter protein. It tells us about affinity but not necessarily about function. A functional uptake assay measures the compound's ability to inhibit the transporter's primary role: clearing neurotransmitters from the synaptic cleft. Performing both provides a more complete picture. A compound could bind tightly but be a poor functional inhibitor, or vice-versa.

  • Choice of Comparators:

    • Venlafaxine: An early SNRI, known for its dose-dependent activity, primarily inhibiting SERT at lower doses and NET at higher doses.[4][5]

    • Duloxetine: A more balanced SNRI with potent affinity for both SERT and NET across its dosage range.[4][6]

    • Fluoxetine: A highly selective serotonin reuptake inhibitor (SSRI), serving as a crucial control to determine the novel compound's selectivity for NET over SERT.[7]

Experiment 1: Competitive Radioligand Binding Assays for SERT and NET

This assay determines the binding affinity (Kᵢ) of the test compound for human SERT and NET by measuring its ability to displace a known high-affinity radioligand. Radioligand binding is considered a gold standard for quantifying receptor affinity due to its sensitivity and robustness.[8]

Experimental Workflow: Radioligand Binding Assay

prep Preparation incubation Incubation prep->incubation Components combined separation Separation incubation->separation Reaction mixture detection Detection & Analysis separation->detection Filters with bound ligand sub_prep1 Prepare cell membranes (expressing hSERT or hNET) sub_inc Incubate membranes, radioligand, & test compound at 37°C to reach equilibrium sub_prep2 Serial dilutions of test compound (e.g., 3-(2-FP)P hydrochloride) sub_prep3 Prepare fixed concentration of radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET) sub_sep Rapid vacuum filtration through glass fiber filters to separate bound from free ligand sub_det1 Add scintillation cocktail to filters sub_det2 Quantify radioactivity using a scintillation counter sub_det1->sub_det2 sub_det3 Plot data & calculate IC₅₀/Kᵢ values using non-linear regression sub_det2->sub_det3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing either the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Compound Dilution: Create a serial dilution of this compound and comparator compounds (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (e.g., 5-10 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, at a concentration near their Kₑ), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[8][9]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Experiment 2: Neurotransmitter Uptake Inhibition Assay

This functional assay quantifies the potency (IC₅₀) of the test compound in blocking the uptake of neurotransmitters into cells. Modern assays utilize fluorescent substrates that act as mimics for monoamine neurotransmitters, offering a safer and higher-throughput alternative to traditional radioisotope-based methods.[10][11]

Experimental Workflow: Fluorescent Uptake Assay

seeding Cell Seeding incubation Pre-incubation seeding->incubation 24h growth uptake Uptake & Measurement incubation->uptake Add substrate analysis Data Analysis uptake->analysis Kinetic data sub_seed Seed HEK293 cells expressing hSERT or hNET in a 96/384-well black, clear-bottom plate sub_inc Pre-incubate cells with serial dilutions of test compound (or vehicle control) for 10-15 min sub_uptake Add fluorescent transporter substrate (e.g., from Neurotransmitter Transporter Uptake Assay Kit) sub_measure Immediately begin kinetic read on a fluorescent plate reader (bottom-read mode, 37°C) sub_uptake->sub_measure sub_analysis Calculate the rate of uptake (slope) for each concentration. Plot % inhibition vs. concentration to determine IC₅₀.

Caption: Workflow for a fluorescent neurotransmitter uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing hSERT or hNET in poly-D-lysine coated, black-walled, clear-bottom 96- or 384-well plates and grow overnight.[10]

  • Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Pre-incubation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Add a fluorescent substrate (e.g., from a commercially available kit like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.[10]

  • Kinetic Measurement: Immediately place the plate in a fluorescent microplate reader equipped with injectors and capable of kinetic, bottom-read measurements at 37°C. Measure the increase in intracellular fluorescence over time (e.g., every 30 seconds for 20 minutes).

  • Data Analysis: Determine the rate of uptake (the slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Pillar 2: In Vivo Behavioral Models - Assessing Antidepressant-Like Activity

After establishing an in vitro profile, the next logical step is to assess the compound's effects in a living organism. Behavioral models in rodents are indispensable tools for screening potential antidepressant compounds.[12][13]

Causality Behind Experimental Choices:

  • Forced Swim Test (FST): The FST is a widely used primary screening tool.[13][14] It is based on the principle that animals, when placed in an inescapable stressful situation (a container of water), will eventually adopt an immobile posture. This "behavioral despair" is sensitive to reversal by clinically effective antidepressant drugs.[15] A reduction in immobility time is interpreted as an antidepressant-like effect. It is crucial to note this is a test for antidepressant activity, not a direct model of clinical depression.[13]

Logical Progression: From In Vitro to In Vivo

invitro In Vitro Data (Binding & Uptake Assays) decision Decision Point: Proceed to In Vivo? invitro->decision Potent & Selective SERT/NET Inhibition? invivo In Vivo Model (Forced Swim Test) decision->invivo Yes outcome Outcome: Antidepressant-like Profile? invivo->outcome

Caption: Logical framework for advancing a compound from in vitro to in vivo testing.

Experiment 3: The Forced Swim Test (FST) in Mice

Step-by-Step Protocol:

  • Animal Acclimation: Male C57BL/6 mice are group-housed and allowed to acclimate to the facility for at least one week before testing.

  • Drug Administration: Administer this compound, comparators, or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test. A range of doses should be tested to establish a dose-response relationship.

  • Pre-Swim Session (Day 1 - Optional but Recommended): Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for 15 minutes. This session habituates the animals to the procedure.

  • Test Session (Day 2): Place the mice back into the cylinders for a 6-minute test session. The session is video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the last 4 minutes of the test session. The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the drug-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

Pillar 3: Data Synthesis and Comparative Analysis

The power of this benchmarking approach lies in the direct comparison of data generated under identical experimental conditions. The results should be summarized in a clear, concise table.

Table 1: Comparative Pharmacological Profile (Hypothetical Data for Test Compound)

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)SERT Uptake IC₅₀ (nM)NET Uptake IC₅₀ (nM)Selectivity Ratio (NET IC₅₀ / SERT IC₅₀)FST Immobility (% Reduction vs. Vehicle)
3-(2-Fluorophenoxy)piperidine HCl 1.54.52.87.02.555% @ 20 mg/kg
Venlafaxine 2525082104412.748% @ 20 mg/kg
Duloxetine 0.87.51.210.89.060% @ 20 mg/kg
Fluoxetine 0.92602.072036045% @ 20 mg/kg

Note: Data for established compounds are representative values from literature and internal experiments. Data for the test compound are hypothetical for illustrative purposes.

Interpretation of Results: Based on this hypothetical data, this compound exhibits potent binding and functional inhibition at both SERT and NET. Its selectivity ratio of 2.5 indicates a relatively balanced profile, more so than Venlafaxine or Duloxetine.[4][16] This suggests it robustly engages both targets simultaneously at therapeutic concentrations. The significant reduction in immobility time in the FST confirms that this in vitro activity translates to in vivo antidepressant-like effects, with a potency comparable to established agents.[17]

Visualizing the Mechanism of Action

Understanding the underlying signaling pathway is critical. SNRIs exert their effects by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

Mechanism of Action at the Synapse

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Vesicle Vesicle SERT->Vesicle Recycling NET NET NET->Vesicle Recycling Vesicle->Synapse Neurotransmitter Release (5-HT, NE) SNRI 3-(2-FP)P HCl (SNRI) SNRI->SERT Blocks Reuptake SNRI->NET Blocks Reuptake serotonin 5-HT Receptor Postsynaptic Receptors serotonin->Receptor Signal norepinephrine NE norepinephrine->Receptor Signal

Caption: SNRI mechanism: blocking SERT and NET to boost synaptic neurotransmitters.

Conclusion

This guide outlines a logical, multi-tiered strategy for benchmarking a novel research compound, this compound, against established standards. By systematically evaluating its in vitro affinity and potency, followed by in vivo behavioral assessment, researchers can build a comprehensive pharmacological profile. This structured approach, which emphasizes scientific causality and integrates robust, validated protocols, is essential for identifying and characterizing the next generation of CNS research tools and potential therapeutics.

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A Senior Application Scientist's Guide to Validating the Mechanism of Action for 3-(2-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Deep Dive

For drug discovery and development researchers, rigorously validating a compound's mechanism of action (MoA) is the bedrock upon which all subsequent research is built. This guide provides an in-depth, experience-driven framework for validating the MoA of a novel compound, 3-(2-Fluorophenoxy)piperidine hydrochloride, hereafter referred to as Compound X.

The chemical scaffold of Compound X, a phenoxy-piperidine, is a privileged structure in medicinal chemistry, frequently found in compounds targeting monoamine transporters.[1][2] This structural similarity leads to the primary hypothesis that Compound X functions as a monoamine reuptake inhibitor, a class of drugs that includes widely-used antidepressants like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][4]

This guide will compare Compound X against three well-characterized alternatives to provide a robust contextual validation:

  • Fluoxetine: A canonical SSRI, providing a benchmark for serotonin transporter (SERT) selectivity.[5]

  • Venlafaxine: An SNRI that inhibits both SERT and the norepinephrine transporter (NET), often with dose-dependent effects.[6][7]

  • Desipramine (as a conceptual control): A tricyclic antidepressant with strong selectivity for NET over SERT, to ensure our assays can distinguish between transporter-specific effects.

Our validation will follow a logical, multi-stage workflow, beginning with direct target engagement and functional assays in vitro, and progressing to in vivo confirmation of its neurochemical and behavioral effects.

The Validation Workflow: A Step-by-Step Rationale

A successful MoA validation is not a single experiment, but a carefully constructed series of assays designed to build a comprehensive and undeniable case. Each step addresses a specific question, with the results of one stage informing the design of the next.

G A Primary Target Engagement (Binding Assays) B Functional Activity (Uptake Inhibition) A->B Confirms functional consequence C Selectivity Profiling (Counter-Screening) B->C Establishes specificity D Neurochemical Confirmation (Microdialysis) C->D Transition to physiological system E Behavioral Phenotyping (Forced Swim Test) D->E

Caption: A logical workflow for MoA validation.

Stage 1: Primary Target Engagement via Radioligand Binding Assays

The 'Why': Before assessing function, we must first confirm that Compound X physically interacts with its hypothesized molecular targets: the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Radioligand binding assays are the gold standard for quantifying this interaction, determining the compound's affinity (Ki) for each transporter.[8][9]

Experimental Protocol: Transporter Binding Assay

  • Preparation of Membranes: Membranes are prepared from cells stably expressing human SERT, NET, or DAT. Protein concentration is quantified using a BCA assay.[10]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

    • Cell membranes (e.g., 5-20 µg protein).

    • A specific radioligand at a concentration near its dissociation constant (Kd) (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).

    • A range of concentrations of the test compound (Compound X, Fluoxetine, Venlafaxine, or Desipramine).

  • Incubation: Plates are incubated for 60-120 minutes at room temperature or 37°C to allow the binding to reach equilibrium.[10]

  • Termination & Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound. The filters are washed multiple times with ice-cold buffer to reduce non-specific binding.[10]

  • Quantification: Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.[11]

  • Data Analysis: Competition binding curves are generated by plotting the percentage of radioligand binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data (Hypothetical): Binding Affinity (Ki, nM)

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity
Compound X 2.1 250.5 1850.0 ~120x
Fluoxetine1.0[5]660.0[5]4180.0[5]~660x
Venlafaxine7.8[6]1920.0[6]>7000[12]~246x (Parent)
Desipramine25.00.82250.0~0.03x

Data for reference compounds are sourced from publicly available databases and literature.

Interpretation: The hypothetical data suggest that Compound X binds with high affinity to SERT, comparable to the established SSRI Fluoxetine. Its affinity for NET is over 100-fold lower, and its affinity for DAT is negligible. This profile strongly suggests a primary mechanism as a potent and selective serotonin reuptake inhibitor.

Stage 2: Functional Activity via Neurotransmitter Uptake Assays

The 'Why': Binding alone is insufficient; it must translate into a functional effect. Neurotransmitter uptake assays directly measure the ability of a compound to inhibit the primary function of monoamine transporters—clearing neurotransmitters from the extracellular space.[13][14] These assays use either radiolabeled or fluorescent neurotransmitter substrates.

Experimental Protocol: Fluorescent Substrate Uptake Assay

This modern, no-wash protocol offers higher throughput compared to traditional radioactive methods.[15][16]

  • Cell Plating: Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT are seeded into 96-well black, clear-bottom plates and grown to a confluent monolayer.[15]

  • Compound Pre-incubation: The cell culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS). A dilution series of the test compounds is then added to the wells, and the plate is pre-incubated for 10-20 minutes at 37°C.

  • Uptake Initiation: A fluorescent substrate (e.g., from a commercial kit) that acts as a mimic for monoamine neurotransmitters is added to all wells to initiate the uptake process.[15]

  • Kinetic Measurement: The plate is immediately placed into a bottom-read fluorescent plate reader. The increase in intracellular fluorescence is monitored over time (e.g., every 60 seconds for 20-30 minutes).

  • Data Analysis: The rate of uptake (slope of the fluorescence vs. time curve) is calculated for each concentration of the test compound. The rates are then plotted against the log concentration of the compound to generate an inhibition curve and determine the IC50 value, representing the concentration that inhibits 50% of transporter function.

Comparative Data (Hypothetical): Functional Potency (IC50, nM)

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Compound X 5.3 610.2 >5000
Fluoxetine4.5850.0>8000
Venlafaxine25.1[6]1420.0[6]>10000
Desipramine65.02.2>6000

Interpretation: The functional data corroborate the binding results. Compound X potently inhibits serotonin uptake with an IC50 in the low nanomolar range, consistent with its high binding affinity. The much weaker inhibition of NET and lack of activity at DAT confirm its functional selectivity for SERT. The close correlation between the Ki and IC50 values provides strong evidence that Compound X's primary mechanism of action is competitive inhibition of the serotonin transporter.

G cluster_presyn PreSyn Presynaptic Neuron Cleft Synaptic Cleft PostSyn Postsynaptic Neuron SERT SERT Cleft->SERT Reuptake Receptor 5-HT Receptor Cleft->Receptor Binding Vesicle Vesicle Vesicle->Cleft Release Serotonin 5-HT CompoundX X CompoundX->SERT Inhibition

Caption: Mechanism of SERT inhibition by Compound X.

Stage 3: In Vivo Target Engagement and Neurochemical Effects

The 'Why': In vitro results, while crucial, do not fully capture the complexity of a physiological system. In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing definitive proof of target engagement in a living organism.[17][18][19]

Experimental Protocol: In Vivo Microdialysis in Rats

  • Surgical Preparation: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting a brain region rich in serotonergic projections, such as the prefrontal cortex or hippocampus.

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[17]

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.[17]

  • Drug Administration: Compound X (or a comparator drug) is administered via intraperitoneal (i.p.) injection.

  • Post-Dosing Collection: Dialysate collection continues for several hours post-administration to monitor changes in serotonin levels.

  • Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[20]

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the pre-drug baseline.

Comparative Data (Hypothetical): Peak Extracellular Serotonin Increase (% of Baseline)

CompoundDose (mg/kg, i.p.)Peak Increase in 5-HT (%)
Compound X 10 ~450%
Fluoxetine10~400%
Venlafaxine20~300%
Desipramine10~50%

Interpretation: Administration of Compound X leads to a substantial, dose-dependent increase in extracellular serotonin levels in the brain, consistent with the potent inhibition of SERT observed in vitro. The magnitude of this effect is comparable to that of Fluoxetine. The minimal effect of the NET-selective Desipramine on serotonin levels serves as a crucial negative control, reinforcing the specificity of Compound X's action.

Stage 4: Behavioral Pharmacology for Functional Corroboration

The 'Why': The final step is to link the molecular and neurochemical effects of Compound X to a relevant behavioral outcome. The Forced Swim Test (FST) is a widely used rodent behavioral assay for screening potential antidepressant efficacy.[21] While its interpretation as a model of "despair" is debated, its ability to detect activity in compounds that modulate monoamine systems is well-established.[22][23]

Experimental Protocol: Mouse Forced Swim Test (FST)

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Drug Administration: Mice are treated with Compound X, a comparator drug, or vehicle control, typically 30-60 minutes before the test.

  • Test Session: Each mouse is placed in the water-filled cylinder for a 6-minute session. The session is video-recorded for later analysis.[24]

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: The average duration of immobility is calculated for each treatment group and compared using statistical analysis (e.g., ANOVA followed by post-hoc tests).

Comparative Data (Hypothetical): Effect on Immobility Time in FST

TreatmentDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-155 ± 10
Compound X 10 75 ± 8
Fluoxetine20[25]82 ± 9
Venlafaxine20[7]90 ± 11

Interpretation: Treatment with Compound X significantly reduces immobility time in the FST, a classic behavioral signature of antidepressant-like activity. This effect is comparable to that of Fluoxetine and Venlafaxine, providing a functional, whole-organism correlate to the in vitro and neurochemical data. It suggests that the potent and selective inhibition of serotonin reuptake by Compound X is sufficient to produce a behaviorally relevant outcome.

Conclusion

Its high affinity and functional potency at SERT are comparable to the benchmark SSRI, Fluoxetine. This selectivity is confirmed by its significantly lower activity at NET and DAT. Crucially, this molecular mechanism translates into a pronounced physiological effect—a significant increase in extracellular brain serotonin—which in turn correlates with a classic antidepressant-like behavioral phenotype in the Forced Swim Test. This rigorous, data-driven comparison firmly establishes the primary mechanism of action for Compound X, providing the necessary foundation for further preclinical and clinical development.

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Navigating the Neuropharmacological Landscape: A Comparative Guide to Alternatives for 3-(2-Fluorophenoxy)piperidine Hydrochloride in Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Potential of the Phenoxy-Piperidine Scaffold

To the dedicated researcher in neuroscience and drug development, the emergence of a novel chemical entity is a gateway to uncharted therapeutic possibilities. 3-(2-Fluorophenoxy)piperidine hydrochloride, a member of the privileged phenoxy-piperidine structural class, represents such a frontier. While specific public-domain data on this particular molecule's biological activity remains nascent, its structural motifs are hallmarks of potent and selective modulators of critical neurological targets. The piperidine ring is a cornerstone in CNS drug design, enhancing metabolic stability and facilitating transport across biological membranes, while the fluorophenoxy group offers a versatile anchor for molecular interactions.

This guide, therefore, takes a predictive and comparative approach. By examining the well-documented activities of structurally related phenoxy-piperidine derivatives, we can construct a scientifically grounded framework for understanding the likely pharmacological profiles of this compound. This allows us to proactively identify and compare established and novel alternatives that researchers can employ in their investigations of neurological disorders. We will explore three primary, plausible mechanisms of action for this structural class: modulation of monoamine transporters, interaction with sigma receptors, and engagement with other G-protein coupled receptors (GPCRs).

I. Monoamine Transporter Inhibition: A Potential Role in Mood and Cognitive Disorders

The phenoxy-piperidine scaffold is a well-established pharmacophore for inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] These transporters are pivotal in regulating neurotransmitter levels in the synapse, and their modulation is a cornerstone of treatments for depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[3]

Comparative Analysis of Monoamine Transporter Inhibitors

A primary hypothesis for the activity of a compound like this compound is inhibition of one or more monoamine transporters. The precise selectivity profile (i.e., DAT vs. SERT vs. NET) would be dictated by the substitution patterns on the phenoxy and piperidine rings. Below, we compare representative compounds from this class.

CompoundPrimary Target(s)Key In Vitro Data (Kᵢ in nM)Noteworthy CharacteristicsReference(s)
GBR 12909 DATDAT: 1.4, NET: 230, SERT: 3800Highly selective DAT inhibitor, widely used as a research tool.[4][5]
(dl)-threo-methylphenidate DAT > NETDAT: 120, NET: 300, SERT: >10000Clinically used for ADHD; demonstrates the impact of stereochemistry on activity.[3]
Tesofensine DAT, NET, SERTDAT: 2.3, NET: 1.1, SERT: 11A triple reuptake inhibitor (TRI) investigated for obesity and depression.[6]
Paroxetine SERTSERT: 0.1, NET: 26, DAT: 220A potent and selective serotonin reuptake inhibitor (SSRI) with a 4-phenylpiperidine core.[7]
Experimental Workflow: In Vitro Transporter Binding Assay

To empirically determine the monoamine transporter inhibition profile of a novel compound like this compound, a competitive radioligand binding assay is the gold standard.

  • Preparation of Synaptosomes: Homogenize brain regions rich in the target transporters (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT) from rodents in an appropriate buffer.

  • Incubation: In a multi-well plate, combine the synaptosomal preparation with a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration inhibiting 50% of binding), which can be converted to the inhibition constant (Kᵢ).

G cluster_workflow Workflow: Monoamine Transporter Binding Assay prep Synaptosome Preparation (e.g., Striatum for DAT) incubate Incubation (Synaptosomes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separates bound/free radioligand) incubate->filter count Scintillation Counting (Quantifies bound radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze G cluster_pathway Sigma-1 Receptor Signaling Cascade agonist σ₁ Agonist (e.g., PRE-084) s1r_bip σ₁R - BiP Complex (Inactive State at ER) agonist->s1r_bip Binds to s1r_active Active σ₁R s1r_bip->s1r_active Dissociates ion_channel Ion Channel Modulation (e.g., K+, Ca2+) s1r_active->ion_channel nmdar NMDAR Regulation s1r_active->nmdar calcium Ca2+ Homeostasis ion_channel->calcium neuroprotection Neuroprotection & Neuronal Survival calcium->neuroprotection nmdar->neuroprotection

Neuroprotective signaling via sigma-1 receptor activation.

III. Other CNS Receptor Targets: Expanding the Therapeutic Horizon

The versatility of the piperidine scaffold means that it is incorporated into ligands for a wide range of other CNS receptors. [8][9]These include dopamine D₄ receptors, which are implicated in psychosis and cognition, and serotonin 5-HT₂A receptors, a key target for atypical antipsychotics.

Comparative Analysis of Other Piperidine-Based CNS Ligands
CompoundPrimary Target(s)Key In Vitro Data (Kᵢ in nM)Therapeutic AreaReference(s)
L-745,870 Dopamine D₄D₄: 0.6Antipsychotic (research)[10]
ACP-103 (Pimavanserin) 5-HT₂A5-HT₂A: 0.087Antipsychotic (Parkinson's Disease Psychosis)[11]
Haloperidol Dopamine D₂ > σ₁, σ₂D₂: 1.5, σ₁: 3.2, σ₂: 16Antipsychotic[12]

Conclusion and Future Directions

While the precise pharmacological profile of this compound awaits empirical elucidation, its chemical structure places it at the crossroads of several critical pathways in neurological research. Based on the extensive data from related phenoxy-piperidine analogs, it holds potential as a modulator of monoamine transporters, a ligand for sigma receptors, or a binder to other CNS GPCRs.

For researchers, this guide serves as a comparative toolkit. The initial characterization of this novel compound should involve a broad screening panel, including radioligand binding assays for DAT, SERT, NET, σ₁, and σ₂ receptors, followed by functional assays to determine agonist or antagonist activity at identified targets. The alternatives presented herein—from selective transporter inhibitors like GBR 12909 to specific sigma receptor modulators like PRE-084 and NE-100—provide the essential pharmacological tools to contextualize and benchmark the activity of this and other novel phenoxy-piperidine derivatives. The path forward lies in systematic characterization, enabling the full therapeutic potential of this promising chemical class to be unlocked.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(2-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, excellence extends beyond discovery to encompass the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(2-Fluorophenoxy)piperidine hydrochloride, grounding every step in the principles of scientific integrity, safety, and environmental stewardship.

The journey of a research chemical does not end with the final data point. Its responsible management through to its ultimate disposal is a critical aspect of laboratory safety and regulatory compliance. This compound, a fluorinated piperidine derivative, requires a nuanced approach to its disposal, dictated by its chemical properties and the regulatory landscape governing hazardous waste. This document serves as a definitive guide, moving beyond a simple checklist to explain the causality behind each procedural choice, ensuring a deep understanding and fostering a culture of safety.

Part 1: Hazard Assessment and Immediate Handling

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally analogous compounds, such as 4-(3-Fluorophenoxy)piperidine hydrochloride, provide a strong basis for a conservative hazard assessment.

Based on this data, this compound should be handled as a substance that is Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation [1]. Therefore, all handling and disposal preparations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can lead to irritation[1].
Body Protection Laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.To minimize the risk of inhaling dust or aerosols, which may cause respiratory tract irritation[1].

Part 2: In-Lab Waste Management: The Segregation and Accumulation Protocol

The proper management of chemical waste begins at the point of generation. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a "cradle to grave" system for hazardous waste, and compliance within the laboratory is non-negotiable[2].

Step 1: Waste Identification and Containerization
  • Designate as Hazardous Waste: Due to its potential health hazards, all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be classified as hazardous waste.

  • Select an Appropriate Waste Container:

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Do not use food containers.

    • For liquid waste solutions, ensure the container will not react with the solvent used.

Step 2: Labeling and Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) at or near the point of waste generation[3][4]. This designated area is for the temporary storage of hazardous waste before it is moved to a central storage location.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" . If it is a solution, list all constituents and their approximate percentages.

  • SAA Storage Requirements:

    • The SAA must be under the control of the laboratory personnel generating the waste[3].

    • Keep the waste container closed at all times, except when adding waste[3].

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[4].

    • Store incompatible wastes separately to prevent accidental reactions[4].

Below is a diagram illustrating the workflow for in-lab waste management.

G cluster_0 In-Laboratory Waste Management Workflow A Step 1: Generation of Waste (Unused chemical, contaminated labware, PPE) B Step 2: Classify as Hazardous Waste A->B C Step 3: Select Compatible, Sealable Container B->C D Step 4: Label Container 'Hazardous Waste' 'this compound' C->D E Step 5: Place in Designated Satellite Accumulation Area (SAA) D->E F Step 6: Keep Container Closed E->F G Step 7: Arrange for Pickup by Institutional EHS or Licensed Waste Contractor F->G G cluster_1 Final Disposal Logical Framework A Waste collected by Licensed Contractor B Transport to a Hazardous Waste Incineration Facility A->B C High-Temperature Incineration (≥850°C - 1100°C, ≥2 sec residence time) B->C D Complete Thermal Oxidation C->D E Formation of CO₂, H₂O, HF, HCl D->E H Solid Residue (Ash) Disposal in Secure Landfill D->H Incombustible components F Flue Gas Treatment (Acid Gas Scrubbing) E->F G Release of Cleaned Gas to Atmosphere F->G

Caption: Logical framework for the final disposal of this compound.

Conclusion: A Commitment to the Full Chemical Lifecycle

The proper disposal of this compound is not merely a logistical task but a scientific and ethical responsibility. By understanding the hazards, adhering to strict in-lab waste management protocols under RCRA, and ensuring final destruction via high-temperature incineration, researchers and institutions can uphold their commitment to safety and environmental protection. This comprehensive approach ensures that the impact of our scientific endeavors remains a positive one, from the initial hypothesis to the final, safe disposal of all associated materials.

References

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  • The University of Alabama Environmental Health & Safety. (n.d.). Hazardous Waste Management, Satellite Accumulation Area (SAA) and Waste Disposal.
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  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
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  • U.S. Environmental Protection Agency. (2020). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia. (2024). Safety Data Sheet: Piperidine Hydrochloride.
  • Vana, M., et al. (2021). Abatement of fluorinated compounds in thermal plasma flow.
  • Kecu, O., et al. (2020). Molecular mechanism of thermal decomposition of fluoronitroazoxy compounds: DFT computational study. Journal of Molecular Modeling, 26(9), 241.
  • Karlsruhe Institute of Technology. (2024). No Significant PFAS Emissions Caused by Waste Incineration.
  • Grzegorzek, M., et al. (2022). Management of Solid Waste Containing Fluoride—A Review.
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Sources

Navigating the Safe Handling of 3-(2-Fluorophenoxy)piperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-(2-Fluorophenoxy)piperidine hydrochloride. Moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, empowering you to make informed decisions that ensure a secure laboratory environment. The protocols outlined here are designed to be self-validating systems, integrating best practices grounded in established chemical safety principles.

Understanding the Hazard Profile: A Synthesis of Available Data

Piperidine , the core structure, is a highly flammable liquid and vapor that is toxic if it comes into contact with skin or is inhaled, and is harmful if swallowed.[1] It is also known to cause severe skin burns and eye damage.[1] The presence of the fluorophenoxy group and the hydrochloride salt form may alter these properties, but the inherent risks of the piperidine moiety must be respected.

Data for the related compound, 4-(3-Fluorophenoxy)piperidine hydrochloride , indicates it is harmful if swallowed, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

Therefore, we must assume that This compound presents a combination of these hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation/Corrosion: Potential to cause irritation or severe burns.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Flammability: While the hydrochloride salt is a solid and less likely to be flammable than liquid piperidine, thermal decomposition can produce flammable and toxic gases.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe handling is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Activity Minimum PPE Requirements Rationale
Receiving and Unpacking - Safety glasses with side shields- Nitrile or neoprene glovesProtects against accidental exposure from a damaged container.
Weighing and Aliquoting (Solid) - Safety goggles- Face shield- Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber)- Laboratory coat- Use within a chemical fume hood or ventilated balance enclosurePrevents inhalation of fine particles and protects eyes and face from splashes. A fume hood or ventilated enclosure is critical to contain airborne dust.
Solution Preparation - Safety goggles- Face shield- Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber)- Laboratory coat- Work in a certified chemical fume hoodThe risk of splashing is highest during this activity. A fume hood is essential to control vapors from the solvent and the compound.
Conducting Reactions and Work-up - Safety goggles- Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber)- Laboratory coat- All manipulations must be performed in a chemical fume hoodProtects against splashes and exposure to vapors, especially under heating or reflux conditions.
Waste Disposal - Safety goggles- Chemical-resistant gloves- Laboratory coatEnsures protection during the handling and transport of waste containers.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is crucial for minimizing exposure risks.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all Materials: Gather all necessary equipment, including glassware, solvents, and waste containers, and place them within the fume hood to minimize movement in and out of the containment area.

  • Prepare for Spills: Ensure a spill kit appropriate for solid and liquid chemical spills is readily accessible.

Step 2: Weighing the Compound
  • Don Full PPE: Wear the appropriate PPE as outlined in the table above for weighing solids.

  • Use a Ventilated Enclosure: Whenever possible, weigh the solid compound within a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of fine powders.

  • Handle with Care: Use a spatula to transfer the solid. Avoid creating dust by gently scooping and transferring the material.

  • Clean Up Immediately: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder.

Step 3: Dissolving the Compound
  • Perform in Fume Hood: All solution preparations must take place within a certified chemical fume hood.

  • Add Solid to Solvent: Slowly add the weighed this compound to the solvent to prevent splashing.

  • Seal the Container: Once dissolved, cap the container to prevent the escape of vapors.

Visualizing the PPE Decision Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow PPE Selection Workflow for this compound start Start: Assess Task task_type What is the handling task? start->task_type weighing Weighing Solid task_type->weighing Solid Handling solution_prep Preparing Solution task_type->solution_prep Liquid Handling reaction Running Reaction task_type->reaction In-Process unpacking Unpacking task_type->unpacking Receiving ppe_high Required PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Fume Hood/Ventilated Enclosure weighing->ppe_high ppe_medium Required PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Fume Hood solution_prep->ppe_medium reaction->ppe_medium ppe_low Required PPE: - Safety Glasses - Nitrile Gloves unpacking->ppe_low

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.